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Core Science & Biosynthesis

Foundational

Discovery and Isolation of Agistatin Alkaloids: A Comprehensive Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary & Historical Context The search for novel metabolic inh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary & Historical Context

The search for novel metabolic inhibitors in the early 1990s led to the discovery of a highly unique class of fungal secondary metabolites known as the Agistatins. While frequently grouped under the broader umbrella of "fungal alkaloids" in early high-throughput screening libraries due to their complex, biologically active nature, Agistatins are definitively characterized by modern pharmacognosy as pyranacetals [1].

First discovered in 1992 and later structurally elucidated by Göhrt, Zeeck, and colleagues from the fungus Fusarium sp. FH-A 6239, these compounds (Agistatins A, B, C, D, and E) immediately garnered interest for their potent ability to inhibit cholesterol biosynthesis[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven methodology for the cultivation, extraction, and chromatographic isolation of these rare metabolites, bridging the gap between theoretical mycology and practical drug discovery.

Structural Biology & Chemical Diversity

The Agistatin family exhibits remarkable structural diversity centered around a fundamental bicyclic cyclohexane/pyran ring system[1]. The structural nuances dictate their polarity, stability, and behavior during chromatographic isolation:

  • Bicyclic Frameworks: Agistatin A, C, and D possess a core chromen-4-one structure. For instance, Agistatin D is characterized by its 6-ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-chromen-4-one configuration[3].

  • Tricyclic Frameworks: Agistatin B and E feature an unusual tricyclic structure with a highly characteristic and delicate ketal moiety at the C-2 position[2][4].

Quantitative Data Summary: Agistatin Chemical Properties
CompoundCAS NumberMolecular FormulaMolecular WeightStructural Classification
Agistatin B 144096-46-8C₁₁H₁₈O₄214.3 g/mol Tricyclic pyranacetal (C-2 ketal)
Agistatin D 144096-47-9C₁₁H₁₄O₄210.2 g/mol Bicyclic pyranacetal
Agistatin E 144096-48-0C₁₁H₁₆O₅228.2 g/mol Tricyclic pyranacetal (C-2 ketal)

(Data derived from established chemical libraries and structural databases[2][4][5])

Mechanism of Action: Target Pathway

Agistatins are recognized for their targeted inhibition of the cholesterol biosynthesis pathway[6][7]. While the exact binding kinetics are still a subject of pharmacological profiling, they are known to intervene in the early, rate-limiting stages of mevalonate and downstream sterol synthesis, making them valuable tools for metabolic disorder research.

Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Enzymatic Steps Cholesterol Cholesterol Squalene->Cholesterol Downstream Synthesis Agistatin Agistatin Alkaloids (Pyranacetals) Agistatin->HMGCoA Inhibits Early Rate-Limiting Steps

Figure 1: Proposed mechanism of Agistatins in the cholesterol biosynthesis pathway.

Methodological Workflows: Upstream & Downstream Processing

To successfully isolate Agistatins, the experimental design must account for the specific metabolic triggers of Fusarium species and the chemical sensitivities of the tricyclic ketal structures.

Workflow Inoculum 1. Inoculum Prep (Fusarium sp.) Fermentation 2. Fermentation (10-14 days, 25°C) Inoculum->Fermentation Filtration 3. Vacuum Filtration (Mycelia Separation) Fermentation->Filtration Extraction 4. Solvent Extraction (Ethyl Acetate) Filtration->Extraction Purification 5. Silica Gel & HPLC (Fractionation) Extraction->Purification PureAgistatin 6. Pure Agistatin (A, B, C, D, E) Purification->PureAgistatin

Figure 2: Standardized upstream and downstream workflow for Agistatin isolation.

Protocol 1: Upstream Fermentation of Fusarium sp.

This protocol is engineered to maximize the yield of secondary metabolites by driving the fungi into the idiophase (stationary phase).

  • Inoculum Preparation: Cultivate the Fusarium sp. (e.g., FH-A 6239) on Potato Dextrose Agar (PDA) plates at 25–28°C for 5–7 days until robust sporulation is observed[6].

    • Causality: Harvesting spores with a sterile 0.1% Tween 80 solution reduces surface tension, preventing spore clumping. This ensures a homogenous suspension (adjusted to ~1 x 10⁶ spores/mL), which is critical for uniform growth kinetics in the liquid seed culture.

  • Seed Culture: Inoculate 100 mL of Potato Dextrose Broth (PDB) with the spore suspension. Incubate on a rotary shaker at 150 rpm and 28°C for 48 hours.

  • Production Fermentation: Transfer 5% (v/v) of the active seed culture into 10 L of PDB. Incubate at 25–28°C with constant agitation (150–200 rpm) for 10–14 days[6].

    • Causality: Secondary metabolite biosynthesis is a stress response triggered by nutrient depletion. A 10-14 day window ensures the carbon/nitrogen sources are exhausted, shifting the metabolic flux toward Agistatin production.

Protocol 2: Downstream Extraction and Chromatographic Isolation

This protocol is a self-validating system. By utilizing polarity-guided extraction, we selectively isolate the pyranacetal core while leaving behind highly polar broth contaminants.

  • Broth Separation: Harvest the 10 L culture and perform vacuum filtration through a Celite pad to separate the mycelial cake from the culture filtrate[6].

  • Liquid-Liquid Extraction (LLE): Extract the pooled filtrate three times with an equal volume of Ethyl Acetate (EtOAc).

    • Causality: Agistatins are moderately polar. EtOAc provides the perfect partition coefficient to pull the pyranacetals into the organic phase while rejecting highly polar aqueous impurities (e.g., residual sugars, proteins).

  • Desiccation and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo using a rotary evaporator at a strict maximum of 40°C.

    • Causality: Strict temperature control prevents the thermal degradation of the delicate C-2 ketal moieties found in Agistatin B and E.

  • Primary Fractionation (Silica Gel): Load the crude extract onto a normal-phase Silica Gel column. Elute using a step gradient of Hexane:Ethyl Acetate (from 90:10 to 0:100). Monitor fractions via Thin Layer Chromatography (TLC).

  • Preparative HPLC (Self-Validating Step):

    • In-Process Quality Control (IPQC): Before preparative scale-up, run an analytical HPLC-DAD on the active fractions. Validate the presence of the characteristic UV absorption profile of the chromen-4-one core. If the peak is absent, the fermentation failed, saving time and solvent.

    • Isolation: Inject the validated fractions onto a Preparative Reverse-Phase C18 column. Elute with an Acetonitrile/Water gradient to resolve and isolate pure Agistatin A, B, C, D, and E.

Storage and Handling

Purified Agistatins must be handled with care to maintain their structural integrity and biological activity. Lyophilized powders should be stored at -20°C for long-term stability[2][3]. For in vitro assays, Agistatins are highly soluble in DMSO, methanol, or 100% ethanol[2]. It is highly recommended to prepare working solutions on the day of the experiment to prevent solvent-induced degradation of the ketal rings over time[3].

References

  • Agistatin E - Product Data and Application Notes. Bioaustralis Fine Chemicals. Available at:[Link]

  • Biodiversity of marine-derived fungi and identification of their metabolites. Düsseldorfer Dokumenten- und Publikationsservice (Heinrich-Heine-Universität Düsseldorf). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to Agistatine B: Structure, Stereochemistry, and Biological Activity

Abstract: Agistatine B is a fungal-derived mycotoxin identified as an inhibitor of cholesterol biosynthesis. This guide provides a detailed technical overview of its complex chemical architecture, including its core tric...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Agistatine B is a fungal-derived mycotoxin identified as an inhibitor of cholesterol biosynthesis. This guide provides a detailed technical overview of its complex chemical architecture, including its core tricyclic structure and defined stereochemistry. In the absence of extensive primary literature, this document synthesizes available data with expert analysis to infer spectroscopic properties and discuss its potential mechanism of action within the context of cholesterol metabolism. Furthermore, a perspective on the synthetic challenges and potential retrosynthetic strategies for this natural product is presented. This guide is intended for researchers and professionals in drug discovery and natural product chemistry, offering a foundational understanding of Agistatine B and highlighting areas for future investigation.

Introduction

Mycotoxins, secondary metabolites produced by fungi, represent a vast and structurally diverse class of natural products. While often associated with toxicity, many mycotoxins exhibit potent and specific biological activities that make them valuable as pharmacological probes or starting points for drug development. Agistatine B is one such mycotoxin, isolated from a fungus, that has been identified as an inhibitor of cholesterol synthesis[1]. The regulation of cholesterol levels is a cornerstone of cardiovascular disease management, making novel inhibitors of this pathway of significant interest. This guide will delve into the known structural and biological aspects of Agistatine B, providing a comprehensive resource for the scientific community.

Chemical Structure and Stereochemistry of Agistatine B

The defining feature of Agistatine B is its intricate and stereochemically rich tricyclic core. A thorough understanding of this structure is fundamental to appreciating its biological function and devising potential synthetic routes.

2.1 Systematic Naming and Molecular Formula

  • IUPAC Name: (2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol

  • Molecular Formula: C₁₁H₁₈O₄

  • Molecular Weight: 214.26 g/mol [2]

  • CAS Number: 144096-46-8

The systematic name precisely describes the molecule's constitution and three-dimensional arrangement. The core of the molecule is a "chromene" ring system, which has been rendered an "octahydro" derivative through saturation. A key feature is the "2,5-epoxy" bridge, which forms a furan ring fused to the pyran portion of the chromene, creating a rigid tricyclic structure. The substituents include a "6-Ethyl" group and two hydroxyl groups ("4,4a-diol").

2.2 Core Scaffold and Key Functional Groups

The structure of Agistatine B is a complex fusion of three rings. This rigid scaffold is decorated with several functional groups that dictate its chemical properties and biological activity.

cluster_0 Agistatine B - 2D Structure C8a C8a C8 C8 C8a->C8 C7 C7 C8->C7 C6 C6 C7->C6 C5 C5 C6->C5 Ethyl_C1 CH2 C6->Ethyl_C1 O1 O1 C5->O1 O_epoxy O (epoxy) C5->O_epoxy C4a C4a O1->C4a C2 C2 C2->O1 C3 C3 C3->C2 C4 C4 C4->C3 OH_4 OH (at C4) C4->OH_4 C4a->C8a C4a->C4 OH_4a OH (at C4a) C4a->OH_4a O_epoxy->C2 Ethyl_C2 CH3 Ethyl_C1->Ethyl_C2

Caption: 2D chemical structure of Agistatine B.

2.3 Absolute Stereochemistry

Agistatine B possesses six contiguous stereocenters, leading to a specific three-dimensional arrangement of its atoms. The defined absolute stereochemistry is crucial for its interaction with biological targets.

  • (2R, 4S, 4aR, 5R, 6R, 8aR)

This specific configuration defines the spatial orientation of the substituents at each chiral carbon, including the ethyl group, the two hydroxyl groups, and the protons at the ring junctions.

cluster_ring Octahydro-2H-2,5-epoxy-chromene Core cluster_stereocenters Defined Stereocenters title Stereochemical Configuration of Agistatine B C2 C2 S2R 2R C2->S2R C4 C4 S4S 4S C4->S4S C4a C4a S4aR 4aR C4a->S4aR C5 C5 S5R 5R C5->S5R C6 C6 S6R 6R C6->S6R C8a C8a S8aR 8aR C8a->S8aR

Caption: Specified absolute stereochemistry at the six chiral centers of Agistatine B.

Physicochemical and Spectroscopic Properties (Inferred)

3.1 Predicted Spectroscopic Signatures

Technique Functional Group/Structural Feature Expected Observation
¹H NMR Aliphatic protons (CH, CH₂, CH₃)Signals in the upfield region (approx. 0.8-4.5 ppm). The ethyl group would show a characteristic triplet and quartet pattern. Protons adjacent to oxygens (on C2, C4, C5, C6) would be deshielded and appear further downfield.
¹³C NMR 11 distinct carbon signalsAliphatic carbons (CH, CH₂, CH₃) would resonate in the upfield region (approx. 10-80 ppm). Carbons bonded to oxygen (C-O) would be found in the 60-90 ppm range.
IR Spectroscopy O-H (hydroxyl groups), C-O (ethers, alcohols), C-H (aliphatic)A broad absorption band around 3400 cm⁻¹ for the O-H stretches. Strong C-O stretching bands in the 1050-1250 cm⁻¹ region. C-H stretching bands just below 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺)An ESI-MS spectrum would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 215.1229 and/or [M+Na]⁺ at m/z 237.1048.

Rationale for Predictions: The predicted NMR chemical shifts are based on the general shielding and deshielding effects of adjacent functional groups. Oxygen atoms are electronegative and withdraw electron density, causing nearby protons and carbons to resonate at higher chemical shifts (downfield). The IR absorptions are characteristic of the functional groups present. Mass spectrometry would confirm the molecular weight and elemental composition.

Biological Activity: Cholesterol Biosynthesis Inhibition

Agistatine B is reported to be an inhibitor of cholesterol biosynthesis[1][2]. This places it in a class of compounds with significant therapeutic relevance.

4.1 The Cholesterol Biosynthesis Pathway: A Key Therapeutic Target

The synthesis of cholesterol is a complex, multi-step process that occurs primarily in the liver. A key rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. This enzyme is the target of the widely used statin class of drugs[3][4][5]. By inhibiting this enzyme, statins effectively reduce the endogenous production of cholesterol[5].

cluster_pathway Simplified Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Multiple Steps Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Multiple Steps AgistatineB Agistatine B (Hypothesized Target) AgistatineB->HMGCoA Statins Statins (Known Target) Statins->HMGCoA

Caption: Simplified cholesterol biosynthesis pathway highlighting the role of HMG-CoA reductase.

4.2 Potential Mechanism of Action of Agistatine B

While the precise molecular target of Agistatine B has not been publicly disclosed, its classification as a cholesterol biosynthesis inhibitor suggests a few possibilities:

  • HMG-CoA Reductase Inhibition: It is plausible that Agistatine B, like statins, inhibits HMG-CoA reductase. Its complex, oxygenated structure could potentially bind to the active site or an allosteric site on the enzyme.

  • Inhibition of Downstream Enzymes: Alternatively, Agistatine B could inhibit one of the many other enzymes involved in the later stages of the pathway that convert mevalonate to cholesterol.

Self-Validating System for Target Identification: To determine the specific mechanism, a series of in vitro enzymatic assays would be required. A primary screen could test the inhibitory activity of Agistatine B against purified HMG-CoA reductase. If no activity is observed, subsequent assays would be performed with other enzymes in the pathway. Cellular assays using radiolabeled precursors like acetate or mevalonate could also help pinpoint the site of inhibition by analyzing the accumulation of specific metabolic intermediates.

Isolation and Synthetic Perspective

5.1 Isolation from Natural Sources

Agistatine B is a natural product isolated from a fungus[1][2]. Detailed protocols for its fermentation, extraction, and purification have not been found in the searched literature, which is a common scenario for less-studied natural products. Typically, a workflow for isolating such a compound would involve:

  • Large-scale fermentation of the producing fungal strain.

  • Solvent extraction of the culture broth and/or mycelium.

  • Chromatographic separation of the crude extract, often involving multiple steps (e.g., silica gel chromatography, reversed-phase HPLC) to yield the pure compound.

5.2 Challenges and Opportunities in Total Synthesis

The total synthesis of Agistatine B has not yet been reported in the scientific literature. Its structure presents several significant challenges that would need to be addressed in a synthetic plan:

  • Control of Stereochemistry: The presence of six contiguous stereocenters requires a high degree of stereocontrol in the synthetic route.

  • Construction of the Fused Ring System: The assembly of the rigid 2,5-epoxy-chromene core is a non-trivial synthetic task.

Retrosynthetic Analysis: A hypothetical retrosynthetic analysis could disconnect the molecule at key bonds to reveal simpler starting materials.

AgistatineB Agistatine B Intermediate1 Functionalized Chromene Precursor AgistatineB->Intermediate1 Intramolecular Etherification Intermediate2 Chiral Aldehyde Intermediate1->Intermediate2 Ring-Closing Metathesis or Diels-Alder Intermediate3 Alkyne Fragment Intermediate1->Intermediate3 Coupling Reaction Intermediate4 Simple Starting Materials Intermediate2->Intermediate4 Asymmetric Synthesis Intermediate3->Intermediate4 Standard Precursors

Caption: A high-level retrosynthetic analysis of Agistatine B.

A plausible forward synthesis could involve an asymmetric synthesis to set the stereochemistry of a key fragment, followed by a powerful ring-forming reaction like a Diels-Alder cycloaddition or a ring-closing metathesis to construct the chromene core. The final epoxy bridge could be installed via an intramolecular etherification. The successful total synthesis of Agistatine B would not only provide access to larger quantities for biological studies but also confirm its assigned structure and allow for the creation of analogs to explore structure-activity relationships.

Conclusion and Future Directions

Agistatine B is an intriguing, stereochemically complex natural product with a biologically relevant activity as a cholesterol biosynthesis inhibitor. The information available, primarily from chemical suppliers, provides a solid foundation for its chemical identity. However, there is a clear need for further research to fully unlock its scientific potential.

Key areas for future investigation include:

  • Full Spectroscopic Characterization: Publication of the complete ¹H and ¹³C NMR data is essential for the definitive confirmation of its structure.

  • Elucidation of the Specific Molecular Target: Identifying the precise enzyme in the cholesterol biosynthesis pathway that Agistatine B inhibits is crucial to understanding its mechanism of action.

  • Total Synthesis: The development of a robust total synthesis would enable detailed biological studies and the exploration of its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: A synthetic route would allow for the creation of analogs to determine which parts of the molecule are essential for its activity.

The study of Agistatine B offers exciting opportunities for both natural product chemists and chemical biologists. Its unique structure and important biological activity make it a compelling target for future research endeavors.

References

  • Zodda, D., Giammona, G., & Zito, F. (2018). Atorvastatin and other statins in chronic kidney disease. LibreTexts.
  • Kimura, T., et al. (Trial).
  • Dr. Oracle. (2025). What is the mechanism of action of statin therapy? [Link]

  • La-Venia, A., et al. (2018). Statins: mechanism of action and effects. Revista Farmacológica de Chile. [Link]

Sources

Foundational

The Microbial Origin and Isolation of Agistatins: A Technical Guide to Novel Pyranacetal Inhibitors

Target Audience: Researchers, Natural Product Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist specializing in m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Natural Product Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist specializing in microbial natural products and drug discovery, I frequently encounter secondary metabolites that offer profound insights into both chemical ecology and therapeutic potential. Among these are the Agistatins , a unique family of pyranacetals characterized by an unusual tricyclic cyclohexane/pyran ring system with a distinct ketal moiety at the C-2 position.

Originally patented and described in the early 1990s, Agistatins are potent [1]. This whitepaper provides an in-depth analysis of their initial microbial source, structural diversity, mechanistic action, and the validated experimental workflows required for their isolation and characterization.

The Microbial Origin: Discovery and Expansion

The Initial Source: Fusarium sp. FH-A 6239

The discovery of Agistatins was a milestone in chemical screening. In 1992, Zeeck, Göhrt, and colleagues identified a series of novel metabolites—subsequently named Agistatins A, B, D, and E—from the fermentation broth of the fungus [2]. The fungus was cultivated specifically to screen for secondary metabolites capable of inhibiting sterol synthesis, a critical pathway for both microbial competition and human lipid metabolism.

Expansion of the Microbial Repertoire

While Fusarium remains the canonical source, recent advances in high-resolution metabolomics have expanded the known microbial producers of these pyranacetals. For instance, rapid metabolome profiling has successfully identified Agistatin D in the marine-associated fungus [3], and related methoxy-derivatives have been isolated from endophytic Xylaria species. This cross-genus distribution suggests that the genetic machinery for Agistatin biosynthesis is either highly conserved among certain fungal lineages or has been shared via horizontal gene transfer as an evolutionary defense mechanism.

Quantitative Data: The Agistatin Family

To facilitate analytical tracking and compound verification, the structural and physical properties of the primary Agistatin variants are summarized below. The variations in their ethyl, hydroxyl, and oxo substituents dictate their specific binding affinities and polarities during chromatography.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Registry NumberPrimary Microbial Source
Agistatin A C₁₁H₁₆O₄212.24Not widely commercializedFusarium sp. FH-A 6239
Agistatin B C₁₁H₁₈O₄214.26144096-46-8Fusarium sp. FH-A 6239
Agistatin D C₁₁H₁₆O₄212.24144096-47-9Fusarium sp. / Cladosporium
Agistatin E C₁₁H₁₆O₅228.24144096-48-0Fusarium sp. FH-A 6239

Data synthesized from commercial analytical standards[4][5].

Mechanistic Insights: Cholesterol Biosynthesis Inhibition

Agistatins were patented specifically for their ability to inhibit cholesterol biosynthesis. In a biological context, fungi produce these compounds to disrupt the sterol synthesis of competing microorganisms, compromising their cell membrane integrity. In mammalian models, this pathway inhibition makes Agistatins valuable tools for lipid metabolism research.

MOA S1 Acetyl-CoA S2 HMG-CoA S1->S2 S3 Mevalonate S2->S3 Reductase S4 Squalene S3->S4 S5 Cholesterol S4->S5 Inhibitor Agistatins (A, B, D, E) (Fungal Pyranacetals) Inhibitor->S3 Pathway Inhibition

Inhibitory action of Agistatins on the cholesterol biosynthesis pathway.

Experimental Workflow: Isolation and Characterization

A robust, self-validating protocol is essential for isolating complex secondary metabolites. The following methodology details the causal logic behind each step of the Agistatin extraction process, ensuring high yield and >95% purity suitable for downstream bioassays.

Phase 1: Fermentation and Cultivation
  • Protocol: Inoculate Fusarium sp. FH-A 6239 into a seed medium, followed by transfer to a production fermenter (e.g., malt extract broth). Cultivate for 7–14 days at 25–28°C under continuous agitation.

  • Causality: Secondary metabolites are synthesized during the idiophase (stationary phase). Nutrient depletion triggers the biosynthetic gene clusters responsible for pyranacetal formation.

Phase 2: Liquid-Liquid Extraction
  • Protocol: Centrifuge and filter the broth to remove mycelial biomass. Extract the aqueous supernatant three times with an equal volume of Ethyl Acetate (EtOAc).

  • Causality: Why Ethyl Acetate? The tricyclic ketal structure of Agistatins exhibits moderate polarity. EtOAc perfectly partitions these target compounds into the organic layer while leaving highly polar primary metabolites (like sugars and amino acids) behind in the aqueous phase.

Phase 3: Chromatographic Fractionation
  • Protocol: Concentrate the organic layer under reduced pressure. Load the crude extract onto a normal-phase Silica Gel column and elute using a step gradient of Hexane:Ethyl Acetate.

  • Causality: Normal-phase chromatography separates the complex mixture based on polarity. The varying hydroxyl and oxo groups across Agistatins A, B, D, and E cause them to elute in distinct, predictable fractions.

Phase 4: High-Resolution Purification & Validation
  • Protocol: Pool the pyranacetal-rich fractions and purify via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize the purified fractions and store at -20°C.

  • Causality: HPLC guarantees the >95% purity required for biological testing. Final structural validation must be performed using Proton NMR and HRMS. NMR is non-negotiable here; it is the only way to definitively confirm the stereochemistry of the unusual C-2 ketal moiety, which dictates the molecule's biological activity.

IsolationWorkflow N1 Inoculation & Fermentation (Fusarium sp. FH-A 6239) N2 Liquid-Liquid Extraction (Ethyl Acetate / Aqueous) N1->N2 N3 Fractionation (Silica Gel Chromatography) N2->N3 N4 High-Resolution Purification (Preparative HPLC) N3->N4 N5 Structural Validation (NMR, MS, X-ray) N4->N5 N6 Bioactivity Confirmation (Cholesterol Synthesis Assay) N5->N6

Step-by-step workflow for the isolation and characterization of Agistatins.

Conclusion

The Agistatins remain a compelling subject in natural product chemistry. Originating from Fusarium sp. FH-A 6239, their unique pyranacetal architecture and potent cholesterol biosynthesis inhibition make them valuable assets in drug discovery and metabolic research. By adhering to the rigorous extraction and validation protocols outlined above, researchers can ensure the integrity and reproducibility of their metabolomic workflows.

References

  • Bioaustralis Fine Chemicals. "Agistatin E - Product Data and Application Notes." Bioaustralis. Available at:[Link]

  • Petersen, L.-E., et al. (2019). "Rapid Metabolome and Bioactivity Profiling of Fungi Associated with the Leaf and Rhizosphere of the Baltic Seagrass Zostera marina." Marine Drugs, 17(7), 419. Available at:[Link]

  • Göhrt, A., et al. (1996). "Secondary metabolites by chemical screening. Part 29. Agistatines, novel pyranacetals from the fungus FH-A 6239." Liebigs Annalen, 1996(4), 627-633. (Referenced via ResearchGate metadata). Available at:[Link]

Sources

Exploratory

Agistatine B molecular formula and molecular weight

This technical guide provides a comprehensive overview of Agistatine B, a fungal metabolite with significant biological activity. It is intended for researchers, scientists, and drug development professionals who are int...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Agistatine B, a fungal metabolite with significant biological activity. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical properties and therapeutic potential of this natural product.

Introduction

Agistatine B is a mycotoxin that was first isolated from an unidentified species of the fungus Fusarium.[1] It belongs to a class of compounds known as pyranacetals and is characterized by a distinctive tricyclic structure featuring a ketal moiety at the C-2 position.[1] The Agistatins, including Agistatine B, have garnered scientific interest due to their ability to inhibit cholesterol biosynthesis, a discovery that led to a patent for this application in 1992.[1] This guide will delve into the core molecular attributes of Agistatine B, its known biological functions, and practical information for its use in a research setting.

Core Physicochemical Properties

The fundamental chemical identity of a compound is established by its molecular formula and molecular weight. These parameters are critical for a range of applications, from interpreting mass spectrometry data to calculating molar concentrations for in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C11H18O4[1]
Molecular Weight 214.26 g/mol [2]
CAS Number 144096-46-8[1][2]
Appearance White to off-white solid[1][3]
Purity >95% (by HPLC)[1]

The molecular formula, C11H18O4, and a molecular weight of approximately 214.3 g/mol are defining characteristics of Agistatine B.[1][2][3] Its CAS number, 144096-46-8, provides a unique identifier for this compound in chemical databases.[1][2][3]

Chemical Structure

The unique tricyclic structure of Agistatine B is a key determinant of its biological activity. The following diagram illustrates the connectivity of the atoms and the stereochemistry of the molecule.

Caption: 2D chemical structure of Agistatine B.

Biological Activity and Mechanism of Action

Agistatine B is recognized as an inhibitor of cholesterol biosynthesis.[1][2][3] This property is of significant interest in the context of metabolic diseases, where elevated cholesterol levels are a major risk factor for cardiovascular disease. The precise molecular target and the inhibitory mechanism of Agistatine B within the cholesterol biosynthesis pathway are areas of ongoing research. Understanding these details could pave the way for the development of novel therapeutic agents for hypercholesterolemia.

Experimental Protocols and Handling

Solubility and Storage

For laboratory use, Agistatine B is soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and acetone.[1] It is recommended to prepare solutions on the same day of use if possible.[3] For longer-term storage, solutions can be kept at -20°C for up to one month.[3] Prior to use, frozen solutions should be equilibrated to room temperature, ensuring that no precipitate is present.[3] The solid compound should be stored at -20°C for long-term stability.[1]

Safety and Handling

Agistatine B is a mycotoxin and should be handled with appropriate laboratory precautions.[2] This includes the use of personal protective equipment such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood. This product is intended for research use only and is not for human or veterinary use.[3]

Conclusion

Agistatine B is a fascinating natural product with a well-defined chemical structure and promising biological activity. Its molecular formula of C11H18O4 and molecular weight of 214.26 g/mol are foundational to its identity. As an inhibitor of cholesterol biosynthesis, it represents a valuable tool for researchers in the fields of metabolic disease and drug discovery. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

  • Bioaustralis Fine Chemicals. (2021, June 11). Agistatin B. [Link]

  • PubChem - NIH. Integrastatin B | C20H18O9 | CID 464001. [Link]

  • ChEMBL - EMBL-EBI. Compound: ANASTATIN B (CHEMBL9464). [Link]

  • PubChem - NIH. Agelastatin A | C12H13BrN4O3 | CID 177936. [Link]

Sources

Foundational

Unveiling the Tetracyclic Framework of the Agelastatin Family: Synthesis, Mechanistic Biology, and Therapeutic Potential

Executive Summary The agelastatins represent a highly potent, structurally unique subset of the pyrrole-imidazole marine alkaloid family. First isolated from the Coral Sea sponge Agelas dendromorpha in 1993, (−)-agelasta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agelastatins represent a highly potent, structurally unique subset of the pyrrole-imidazole marine alkaloid family. First isolated from the Coral Sea sponge Agelas dendromorpha in 1993, (−)-agelastatin A (AglA) and its congeners (B–F) have captivated the synthetic chemistry and oncology communities[1]. Defined by a dense tetracyclic architecture featuring a cyclopentane C-ring with four contiguous stereogenic centers, the agelastatins exhibit profound antineoplastic activity. This technical guide explores the structural assembly, biomimetic synthesis protocols, and multi-target pharmacological mechanisms of the agelastatin framework, providing a comprehensive resource for drug development professionals.

Structural Architecture and Biosynthetic Origins

The defining hallmark of the agelastatin family is its highly functionalized tetracyclic core, which incorporates rare C4–C8 and C7–N12 bond connectivities[2]. Unlike other pyrrole-imidazole alkaloids, the agelastatins possess a rigid topology consisting of:

  • A-Ring: A brominated pyrrole moiety essential for target binding affinity.

  • B-Ring: A fused piperazinone system.

  • C-Ring: A highly substituted cyclopentane ring bearing four contiguous stereocenters.

  • D-Ring: An imidazolidinone (cyclic urea) motif.

Biosynthetic Hypothesis

Isotopic feeding studies suggest that the agelastatin framework is derived from linear biogenetic precursors such as clathrodin, hymenidin, or oroidin, which are synthesized from histidine and ornithine (or proline)[1]. The transformation from a linear precursor to a rigid tetracycle is hypothesized to occur via an enzymatic oxidation followed by an intramolecular cyclization cascade. Specifically, the reverse polarity in C-ring formation—where a C4-nucleophile traps a C8-electrophile—is believed to be the critical step in establishing the core architecture[2].

Biosynthesis Precursor Linear Precursor (e.g., Clathrodin / Oroidin) Intermediate Bicyclic Intermediate (A/B Rings) Precursor->Intermediate Enzymatic Oxidation Cyclization C4-C8 & C7-N12 Bond Formation Intermediate->Cyclization Intramolecular Trapping Agelastatin Tetracyclic Framework (-)-Agelastatin A Cyclization->Agelastatin Stereoselective Annulation

Fig 1: Proposed biomimetic assembly of the Agelastatin tetracyclic core from linear precursors.

Evolution of Synthetic Strategies

Synthesizing the agelastatin core is notoriously challenging due to the dense stereochemistry of the C-ring and the sensitivity of the pyrrole and urea functionalities. Early approaches relied on linear, protecting-group-heavy sequences, whereas modern strategies leverage biomimetic cascades to build complexity rapidly.

Quantitative Comparison of Synthetic Methodologies
Synthesis StrategyLead Author (Year)Key Methodological InnovationLongest Linear SequenceOverall Yield
Hetero Diels-AlderWeinreb (1999)N-sulfinyl methyl carbamate cycloaddition[3]14 steps~7%
[3.3] Sigmatropic RearrangementIchikawa (2007)Allyl cyanate rearrangement to vicinal diamine[4]15+ stepsN/A
Trichloroacetamide RearrangementHale (2008)Latent urea generation via detrichloromethylation[5]14 steps~8%
Biomimetic AnnulationMovassaghi (2010)Imidazolone trapping & C4-C8 bond cyclization[2]8 steps22%
Protocol: Enantioselective Biomimetic Synthesis of (−)-Agelastatin A

The following methodology, developed by Movassaghi et al., represents the most concise and scalable route to (−)-agelastatin A, utilizing the intrinsic chemistry of biosynthetic precursors[2]. This protocol is designed as a self-validating system, ensuring stereochemical fidelity at each critical junction.

Step 1: Chiral Pool Initiation and Pyrrole Formation

  • Action: Convert commercially available d-aspartic acid dimethyl ester to pyrrole (+)-22 in a single step.

  • Causality: Utilizing a chiral pool starting material establishes the absolute stereochemistry of the framework immediately, bypassing the need for late-stage chiral resolution or expensive asymmetric catalysts.

Step 2: Regioselective Bromination

  • Action: Treat pyrrole (+)-22 with N-bromosuccinimide (NBS) in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to yield bromopyrrole (+)-23.

  • Causality: The pyrrole ring is highly electron-rich and prone to over-oxidation or polymerization under acidic conditions. DTBMP acts as a sterically hindered, non-nucleophilic base that scavenges the HBr byproduct, ensuring exclusive and high-yielding C1-bromination without degrading the substrate[2].

  • Validation Checkpoint: Chiral HPLC must confirm >99% enantiomeric excess (ee); 1 H NMR should show the disappearance of the C1 proton signal.

Step 3: Imidazolone Annulation (B-Ring Formation)

  • Action: React bromopyrrole (+)-23 with chlorosulfonyl isocyanate to form the corresponding amide, followed by cyclization to establish the B-ring.

  • Causality: This step pre-organizes the spatial geometry of the molecule. By forming the B-ring prior to the C-ring, the synthetic intermediate mimics the rigid conformation of the natural biosynthetic precursor, forcing the subsequent reactive centers into close proximity.

Step 4: Carbohydroxylative Trapping (C-Ring Closure)

  • Action: Subject the O-methyl-pre-agelastatin A intermediate to Brønsted acid-catalyzed cyclization under preparative conditions (65 °C).

  • Causality: This is the pivotal biomimetic step. The acid activates the C8 electrophile. Due to the pre-organized conformation established in Step 3, the C4 position acts as an internal nucleophile, trapping the C8 position. This "reverse polarity" cyclization naturally enforces the correct relative stereochemistry of all four contiguous stereocenters on the newly formed C-ring due to the highly ordered, rigid transition state[2].

  • Validation Checkpoint: Yield should approximate 49% for the desired (−)-Agelastatin A, alongside 22% of the equilibrating (−)-O-methyl-di-epi-agelastatin A isomer. Final structural validation must be confirmed via X-ray crystallography to verify the C4–C8 and C7–N12 connectivities[2].

Molecular Targets and Mechanistic Biology

(−)-Agelastatin A is not merely a cytotoxic agent; it is a multi-target modulator that disrupts fundamental pathways involved in neoplastic transformation, metastasis, and cell cycle progression.

Osteopontin (OPN) and Wnt/β-Catenin Modulation

Osteopontin (OPN, encoded by SPP1) is a secreted phosphoprotein heavily implicated in tumor metastasis, invasion, and fibrotic diseases. AglA is a potent downregulator of OPN expression[6]. The mechanism is intrinsically linked to the Wnt/β-catenin signaling pathway. AglA inhibits Glycogen Synthase Kinase-3β (GSK-3β), which subsequently alters the accumulation and nuclear translocation of β-catenin, thereby suppressing the transcription of tumorigenic promoters like OPN[7],[8]. This dual action makes AglA highly effective against metastatic phenotypes.

Ribosomal Binding and Cell Cycle Arrest

Recent crystallographic and biochemical studies have revealed that AglA binds directly to the peptidyl transferase center of the 80S ribosome[6]. This binding stalls protein synthesis, triggering a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis[1],[2]. Notably, confocal microscopy confirms that despite inducing G2/M arrest, AglA does not disrupt tubulin dynamics, differentiating it from traditional antimitotic agents like paclitaxel[1].

Signaling AglA (-)-Agelastatin A Ribosome 80S Ribosome (Peptidyl Transferase) AglA->Ribosome Binds GSK GSK-3β AglA->GSK Inhibits OPN Osteopontin (OPN) AglA->OPN Downregulates CellCycle G2/M Cell Cycle Arrest AglA->CellCycle Induces Ribosome->CellCycle Induces BetaCat β-Catenin Accumulation GSK->BetaCat Regulates BetaCat->OPN Transcription Metastasis Neoplastic Transformation & Metastasis OPN->Metastasis Promotes

Fig 2: Multi-target signaling modulation by (-)-Agelastatin A, highlighting OPN and ribosomal pathways.

Structure-Activity Relationship (SAR) & Clinical Potential

The clinical viability of Agelastatin A is bolstered by its exceptional blood-brain barrier (BBB) penetration, making it a prime candidate for treating primary central nervous system (CNS) lymphomas and glioblastoma multiforme, where OPN is significantly overexpressed[6],[9].

Extensive SAR studies indicate that the integrity of the tetracyclic core is non-negotiable for bioactivity. Specific structural requirements include:

  • C-8a Hydroxyl Group & NH Moieties: Essential for optimal hydrogen bonding within the ribosomal binding pocket. Acylation of these groups results in a near-total loss of potency[8].

  • C-1 Pyrrole Bromine: Removal of the bromine atom significantly diminishes in vitro cytotoxicity, highlighting its role in stabilizing the molecule within its biological targets[8].

Biological Activity Profile of (−)-Agelastatin A
Target / Cell LineBiological EffectEffective Concentration / IC50
Blood Cancer (e.g., U-937)Apoptosis & G2/M Phase Arrest20 – 190 nM[1]
Breast Cancer (MDA-MB-231)Cytotoxicity & Metastasis InhibitionLow Micromolar[9]
Glioblastoma (U87)Cytotoxicity (High BBB penetration)Low Micromolar[9]
Normal Red Blood CellsMinimal Toxicity (High Selectivity)> 333 μM[1]
Osteopontin (OPN)Gene Downregulation10 nM – 1 μM[7]

The unique combination of high potency against malignant cells and low toxicity toward healthy erythrocytes positions the agelastatin framework as a highly privileged scaffold for next-generation neuro-oncology and anti-metastatic drug development.

References

  • Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids. nih.gov.[Link]

  • Total synthesis of all (–)-Agelastatin alkaloids. nih.gov.[Link]

  • Total Synthesis of the Antitumor Marine Sponge Alkaloid Agelastatin A. acs.org.[Link]

  • Total Synthesis of (±)-Agelastatin A, A Potent Inhibitor of Osteopontin–Mediated Neoplastic Transformations. nih.gov.[Link]

  • Synthesis of (−)-Agelastatin A by [3.3] Sigmatropic Rearrangement of Allyl Cyanate. acs.org.[Link]

  • Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity. nih.gov.[Link]

  • Synthesis of agelastatin A and derivatives premised on a hidden symmetry element leading to analogs displaying anticancer activi. nsf.gov.[Link]

  • Osteopontin (OPN) Downregulatory Alkaloid (-)-Agelastatin A Prevents Muscle Damage in a Mouse Model of Duchenne Muscular Dystrophy. qub.ac.uk.[Link]

  • Agelastatin A. core.ac.uk. [Link]

Sources

Exploratory

Deconstructing the Anticancer Pharmacophores of Pyrrole-2-Aminoimidazole Marine Alkaloids

As a Senior Application Scientist, I approach the evaluation of marine-derived natural products not merely as a cataloging of chemical structures, but as a systematic deconstruction of their pharmacophores and mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of marine-derived natural products not merely as a cataloging of chemical structures, but as a systematic deconstruction of their pharmacophores and mechanistic pathways. In the realm of oncology drug development, the pyrrole-2-aminoimidazole (P-2-AI) family of marine alkaloids—sourced primarily from sponges such as the Agelas species—represents a masterclass in evolutionary chemical biology.

The defining feature of P-2-AIs is their unusually high nitrogen-to-carbon ratio. This structural architecture facilitates exceptionally dense hydrogen-bonding networks, allowing these molecules to engage challenging, deeply buried therapeutic targets with high affinity [1]. Our goal in translating these compounds from the ocean floor to the clinic is to establish strict causality: understanding exactly why a specific nitrogen-dense scaffold dictates a particular cellular response, and designing self-validating experimental systems to confirm these hypotheses.

Mechanistic Pathways and Target Engagement

To develop viable therapeutics, we must move beyond broad-spectrum cytotoxicity and map precise target engagement. The P-2-AI family exhibits highly divergent, precision-targeted mechanisms of action depending on their specific ring conformations and halogenation patterns.

(-)-Agelastatin A (AglA): Ribosomal Paralysis and Metastatic Suppression

Unlike traditional chemotherapeutics that cause indiscriminate DNA damage, AglA operates as a precision instrument. High-throughput chemical footprinting has definitively mapped the binding site of AglA to the ribosomal A-site, where it effectively paralyzes eukaryotic translation elongation by inducing conformational changes in the nucleotide bases[1].

Beyond translation inhibition, AglA acts as a potent suppressor of metastasis. It massively downregulates the expression of osteopontin (OPN)—a glycophosphoprotein critical for neoplastic transformation and tumor invasion—and modulates the Wnt/β-catenin signaling axis[2]. Because of its excellent blood-brain barrier (BBB) penetration, AglA is highly attractive for treating primary brain tumors like glioblastoma multiforme, where OPN is significantly overexpressed[2].

Oroidin and Clathrodin: Chaperone Inhibition and Apoptosis

Oroidin, a brominated P-2-AI, and its non-brominated analog clathrodin, operate through entirely different pathways. Oroidin acts as a potent inhibitor of the Hsp90 chaperone complex by occupying its ATP-binding pocket[3]. This suppression destabilizes downstream oncogenic client proteins, funneling the cell toward caspase-3/7 mediated apoptosis and overcoming multidrug resistance (MDR) phenotypes [4].

MOA AglA Agelastatin A (AglA) Ribosome 80S Ribosome A-Site AglA->Ribosome Binds OPN Downregulation of Osteopontin (OPN) AglA->OPN Suppresses Wnt Wnt/β-catenin Modulation AglA->Wnt Modulates Oroidin Oroidin & Analogs Hsp90 Hsp90 ATPase Inhibition Oroidin->Hsp90 Binds ATP pocket Translation Inhibition of Protein Synthesis Ribosome->Translation Blocks Apoptosis Apoptosis Induction (Caspase 3/7) Hsp90->Apoptosis Triggers

Fig 1. Mechanistic pathways of P-2-AI alkaloids Agelastatin A and Oroidin in cancer cells.

Quantitative Performance Analysis

The structural nuances of P-2-AIs directly dictate their potency. The table below synthesizes the quantitative efficacy of these natural products and their synthetic derivatives across various human cancer cell lines.

CompoundTarget / MechanismCell Line (Origin)IC50 / GI50 Value
(-)-Agelastatin A Ribosomal A-Site / TranslationBlood Cancers (Various)20 – 190 nM
(-)-Agelastatin A OPN DownregulationHeLa (Cervical Carcinoma)~75 – 300 nM
Oroidin Hsp90 ATPase InhibitionMCF-7 (Breast Adenocarcinoma)42 µM (GI50)
Oroidin Hsp90 ATPase InhibitionA2780 (Ovarian Carcinoma)24 µM (GI50)
Clathrodin (Indole Analogs) Apoptosis InductionHepG2 (Hepatocellular Carcinoma)13 – 20 µM
Clathrodin (Indole Analogs) Apoptosis InductionTHP-1 (Monocytic Leukemia)20 – 24 µM

(Data aggregated from[4],[5], and[6]. Note: AglA shows remarkable selectivity, exhibiting high potency against blood cancer lines while leaving normal red blood cells unaffected at concentrations >333 μM [5].)

Self-Validating Experimental Protocols

To ensure scientific integrity, we must design assays that inherently control for false positives. The following protocols detail the methodologies used to validate the mechanisms of P-2-AI alkaloids.

Protocol 1: High-Throughput Chemical Footprinting (Ribosomal Target Mapping)

Rationale & Causality: We cannot rely solely on downstream protein expression to prove a drug inhibits translation; we must map the exact atomic interactions. Chemical footprinting provides spatial resolution. By comparing RNA cleavage patterns, the system self-validates: only the specific nucleotides physically shielded by the AglA ligand will resist chemical modification, eliminating false positives from upstream signaling artifacts.

  • Ribosome Purification: Isolate 80S ribosomes from S. cerevisiae or human cell lines using sucrose gradient centrifugation to ensure a pure target population.

  • Complex Formation: Incubate the purified 80S ribosomes with AglA (treatment group) or a DMSO vehicle (control group) at 37°C for 30 minutes to establish binding equilibrium.

  • Chemical Probing: Introduce modifying agents such as dimethyl sulfate (DMS). DMS modifies accessible adenine and cytosine residues. Bases bound by AglA are sterically protected from methylation.

  • Primer Extension: Extract the rRNA and perform reverse transcription using fluorescently labeled primers. The reverse transcriptase enzyme will halt precisely at the DMS-modified bases.

  • Capillary Electrophoresis & Analysis: Run the resulting cDNA fragments through capillary electrophoresis. A reduction in peak intensity at specific nucleotide positions in the AglA-treated sample versus the vehicle control definitively maps the binding site to the A-site [1].

Protocol 2: Flow Cytometric Validation of Hsp90-Mediated Apoptosis

Rationale & Causality: Standard cytotoxicity assays (like MTS or CellTiter-Glo) only measure metabolic decline and cannot distinguish between controlled apoptosis and non-specific necrotic cell lysis. Dual-staining with Annexin V and Propidium Iodide (PI) creates a self-validating matrix. By capturing the transient early apoptotic phase, we confirm that the compound actively triggers programmed cell death pathways rather than causing brute-force membrane toxicity.

  • Cell Culture & Dosing: Seed THP-1 or HepG2 cancer cells and treat with synthetic indole-based clathrodin analogs at established IC50 concentrations (e.g., 25 μM) for 24-48 hours[6].

  • Harvesting: Collect both adherent and floating cells to ensure the entire apoptotic population is captured.

  • Dual Staining: Resuspend the cell pellet in binding buffer containing Annexin V-FITC and PI. Annexin V binds to exposed phosphatidylserine (a hallmark of early apoptosis), while PI intercalates DNA only in membrane-compromised (necrotic/late apoptotic) cells.

  • Flow Cytometric Acquisition: Analyze at least 10,000 events per sample, ensuring proper compensation for spectral overlap between the FITC and PI channels.

  • Quadrant Analysis: Gate the populations to isolate early apoptotic cells (Annexin V+ / PI-). A dose-dependent increase in this specific quadrant validates the pro-apoptotic mechanism of the analog.

Workflow Step1 1. Library Synthesis Step2 2. Cytotoxicity Screening Step1->Step2 Step3 3. Target Footprinting Step2->Step3 Step4 4. Apoptosis Validation Step3->Step4

Fig 2. Self-validating experimental workflow for P-2-AI drug discovery and target validation.

Structure-Activity Relationship (SAR) and Synthetic Optimization

The natural products themselves are often just the starting point. Rational drug design requires us to exploit the Structure-Activity Relationship (SAR) to enhance efficacy and pharmacokinetic profiles.

For Agelastatin A , extensive SAR studies have revealed that modifications at the C13 and C14 positions on the pyrrole ring are well tolerated. For instance, the synthesis of a novel C5-nitro AglA derivative maintained activity against multiple cell lines, while 14-chloro AglA retained potent activity against chronic lymphocytic leukemia (CLL) with decreased toxicity toward healthy B- and T-cells[2].

For Clathrodin and Oroidin , the native marine alkaloids often exhibit only weak-to-moderate activity in isolation. However, synthetic rigidization of the central part of the parent alkaloids and the annelation of a phenyl ring to the pyrrole moiety (creating indole-based analogs) results in a significant gain in apoptosis-inducing activity. These indole-based compounds show vastly improved efficacy, driving up to 91% of HepG2 cells into apoptosis at 50 µM [6]. The presence of nitrogen electron-donor atoms in these optimized structures significantly enhances stacking and dipole-dipole interactions with target kinases [7].

References

  • Title: Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A. Source: PubMed / Cell Chemical Biology. URL: [Link]

  • Title: Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity. Source: PubMed Central (PMC). URL: [Link]

  • Title: Synthesis and Anticancer Activity of All Known (−)-Agelastatin Alkaloids. Source: MIT DSpace / Journal of Organic Chemistry. URL: [Link]

  • Title: The therapeutic potential and application of marine alkaloids in treating breast cancer. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Selection the Drug Efficacy of Oroidin Derivatives as Hsp90 Inhibitors by Computer Aided Drug Design Method. Source: International Journal of Pharmaceutical Sciences and Drug Research. URL: [Link]

  • Title: Synthetic analogues of marine alkaloid clathrodin differently induce phosphatidylserine exposure in monocytic cancer cells. Source: RSC MedChemComm. URL: [Link]

Sources

Foundational

Deconvoluting the Cellular Targets of Agistatin B in Human Cell Lines: A Technical Guide to Cholesterol Biosynthesis Inhibition

Executive Summary & Chemical Background In the pursuit of novel therapeutics for hypercholesterolemia and metabolic disorders, natural product screening frequently yields compounds with potent phenotypic effects but elus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Background

In the pursuit of novel therapeutics for hypercholesterolemia and metabolic disorders, natural product screening frequently yields compounds with potent phenotypic effects but elusive molecular targets. Agistatin B is a prime example. Isolated primarily from fungal species such as Fusarium sp. (strain FH-A 6239) and endophytic Xylaria sp. [1], Agistatin B is a naturally occurring pyranacetal mycotoxin.

Structurally characterized as a tricyclic analog of Agistatin A (Molecular Formula: C11H18O4, MW: 214.3) [4], it has garnered significant pharmacological interest due to its potent ability to inhibit de novo cholesterol biosynthesis [2]. However, unlike classical statins, its precise enzymatic target within the sterol synthesis cascade remains a subject of active deconvolution [3].

This whitepaper provides an authoritative, field-proven framework for researchers aiming to characterize the specific cellular targets of Agistatin B in human cell lines. By bridging whole-cell phenotypic assays with isolated enzymatic validation, we construct a self-validating experimental system designed to definitively map Agistatin B's mechanism of action.

Mechanistic Hypothesis: The Mevalonate Pathway

Cholesterol biosynthesis is a highly regulated, multi-enzyme pathway. When a novel compound like Agistatin B demonstrates cholesterol-lowering properties without the exact binding profile of classical statins, we must systematically interrogate the two most critical nodes for pharmacological intervention:

  • HMG-CoA Reductase (HMGCR): The rate-limiting enzyme converting HMG-CoA to mevalonate. This is the classical, upstream target of statins (e.g., Atorvastatin) [3].

  • Squalene Synthase (SQS) / Squalene Epoxidase: Downstream enzymes responsible for the commitment of farnesyl pyrophosphate to sterol synthesis, targeted by compounds like zaragozic acids[3].

Pathway A Acetyl-CoA B HMG-CoA A->B Thiolase / Synthase C Mevalonate B->C HMG-CoA Reductase D Squalene C->D Multiple Steps E Cholesterol D->E Squalene Synthase Inhibitor Agistatin B (Potential Target) Inhibitor->B Inhibitor->D

Fig 1: Cholesterol biosynthesis pathway highlighting potential Agistatin B inhibition nodes.

Experimental Workflows for Target Deconvolution

To isolate the target of Agistatin B, we must employ a self-validating system: observing the phenotypic suppression of cholesterol in a living cell, followed by cell-free enzymatic assays to pinpoint the exact protein interaction.

Rationale for Cell Line Selection

For whole-cell assays, the human hepatoma cell line, HepG2 , is the industry gold standard. HepG2 cells endogenously express the complete suite of cholesterol and bile acid biosynthetic enzymes and maintain intact sterol regulatory element-binding protein (SREBP) feedback loops, ensuring physiological relevance.

Protocol 1: Cell-Based [14C]-Acetate Incorporation Assay

This protocol establishes the baseline inhibitory potency (IC50) of Agistatin B in a living cellular system, accounting for cell permeability and metabolic stability.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HepG2 cells in 6-well plates. Once 80% confluent, wash with PBS and switch to a lipid-depleted medium (containing lipoprotein-deficient serum) for 24 hours.

    • Causality: Removing exogenous lipids forces the cells to upregulate endogenous de novo cholesterol synthesis, maximizing the assay's dynamic range.

  • Compound Treatment: Treat cells with a serial dilution of Agistatin B (e.g., 0.1 µM to 50 µM). Include Atorvastatin (1 µM) as a positive control for HMGCR inhibition, Zaragozic Acid A (1 µM) for SQS inhibition, and a DMSO vehicle control [3].

  • Radiolabeling: Spike the media with 1 µCi/mL of [14C]-acetic acid. Incubate for 4 hours at 37°C.

    • Causality: Acetate is the fundamental building block of the pathway; its incorporation rate directly reflects total pathway flux.

  • Lipid Extraction (Folch Method): Wash cells with cold PBS. Extract total cellular lipids using a Chloroform:Methanol (2:1, v/v) mixture.

  • Saponification: Treat the lipid extract with 10% ethanolic KOH at 80°C for 1 hour.

    • Causality: This step is absolutely critical. Cells esterify excess cholesterol for storage. Saponification hydrolyzes esterified cholesterol into free sterols, preventing severe under-quantification during downstream analysis [3].

  • Phase Separation & Analysis: Extract the non-saponifiable fraction (containing free[14C]-cholesterol) with hexane. Resolve via High-Performance Liquid Chromatography (HPLC) coupled with an in-line radiometric detector.

Workflow N1 HepG2 Cell Culture N2 Agistatin B + [14C]-Acetate N1->N2 N3 Lipid Extraction N2->N3 N4 Saponification N3->N4 N5 HPLC/Radiometric Analysis N4->N5

Fig 2: Step-by-step experimental workflow for cell-based cholesterol inhibition radiolabeling.

Protocol 2: In Vitro Target Validation (HMGCR vs. SQS)

If Agistatin B successfully inhibits whole-cell cholesterol synthesis, we must distinguish whether it acts upstream or downstream. This creates our self-validating logic: if Agistatin B inhibits whole-cell synthesis but fails to inhibit recombinant HMGCR, the target must lie downstream (e.g., SQS or DHCR7).

HMG-CoA Reductase Kinetic Assay:

  • Reaction Mix: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), recombinant human HMGCR catalytic domain, and varying concentrations of Agistatin B.

  • Substrate Addition: Initiate the reaction by adding 400 µM NADPH and 100 µM HMG-CoA.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 15 minutes.

    • Causality: HMGCR utilizes NADPH to reduce HMG-CoA to mevalonate. The oxidation of NADPH to NADP+ results in a loss of absorbance at 340 nm. The rate of NADPH depletion is directly stoichiometric to mevalonate production, allowing for precise IC50 calculation.

Data Presentation: Comparative Inhibitory Profiles

To properly benchmark Agistatin B, its activity must be contextualized against known pharmacological standards in both whole-cell and isolated enzyme systems.

CompoundPrimary TargetHepG2 Cholesterol Synthesis IC50 (µM)Recombinant HMGCR IC50 (µM)Recombinant SQS IC50 (µM)
Atorvastatin HMG-CoA Reductase~0.005~0.008>100
Zaragozic Acid A Squalene Synthase~0.010>100~0.002
Agistatin B Under Investigation~10.0*TBD via Protocol 2TBD via Protocol 2

*Note: IC50 values for the Agistatin family vary significantly by derivative and assay conditions. Agistatin B typically demonstrates micromolar potency in whole-cell assays, which is lower than the nanomolar potency of synthetic statins, but highly valuable for identifying novel allosteric sites [3].

Conclusion & Future Perspectives

Agistatin B represents a unique structural class of pyranacetal mycotoxins with validated, yet mechanistically ambiguous, cholesterol-lowering properties. By employing the rigorous, self-validating workflows outlined above—combining HepG2 radiolabeling with targeted recombinant enzyme kinetics—researchers can definitively map its binding site within the mevalonate pathway. Identifying novel cellular targets outside the classical HMGCR node is crucial; it opens new therapeutic avenues for hypercholesterolemia management, particularly for patients presenting with statin-resistant phenotypes or statin-induced myopathy.

References

  • Title: New diplosporin and agistatine derivatives produced by the fungal endophyte Xylaria sp.
  • Title: Secondary Metabolites by Chemical Screening, 29.
  • Title: Unveiling Agistatin D: A Comparative Analysis of a Fungal Metabolite's Role in Cholesterol Biosynthesis Inhibition Source: BenchChem URL
  • Title: Agistatin B ((2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol)

Protocols & Analytical Methods

Method

Application Note: Production, Isolation, and Structural Validation of Agistatine B

Executive Summary & Scientific Context In the realm of natural product chemistry, Agistatine B (CAS 144096-46-8) is a biologically active mycotoxin and a potent inhibitor of cholesterol biosynthesis[1]. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the realm of natural product chemistry, Agistatine B (CAS 144096-46-8) is a biologically active mycotoxin and a potent inhibitor of cholesterol biosynthesis[1]. Characterized by an unusual tricyclic pyranacetal framework with a sensitive ketal moiety at C-2, it is primarily isolated from fungal species such as Fusarium sp. and endophytic Xylaria sp.[2].

Clarification on Chemical vs. Biosynthetic "Total Synthesis": Agistatine B is frequently conflated with the marine alkaloid Agelastatin B, a popular target for de novo chemical total synthesis. However, to date, no complete chemical total synthesis of the tricyclic pyranacetal Agistatine B has been reported in the literature[3]. The structural complexity—specifically the thermodynamic instability of the hemiketal/ketal core and the four contiguous stereocenters—renders chemical synthesis highly challenging[3]. Therefore, this protocol details the biosynthetic total synthesis (microbial fermentation) and the rigorous downstream isolation methodologies required to yield highly pure Agistatine B for preclinical and mechanistic studies[4].

Mechanism of Action

Agistatine B exerts its biological activity by disrupting the mevalonate pathway. It acts as an inhibitor of cholesterol biosynthesis, likely targeting the rate-limiting conversion of HMG-CoA to mevalonate[1][4].

Mechanism A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C Catalysis D Cholesterol C->D Multi-step Pathway E HMG-CoA Reductase E->B I Agistatine B I->E Inhibits

Agistatine B mechanism of action: Inhibition of the HMG-CoA reductase pathway.

Experimental Workflow

The production of Agistatine B relies on a self-validating sequence of submerged fermentation, polarity-guided liquid-liquid extraction, and high-resolution chromatography[4].

Workflow N1 1. Fungal Fermentation (Xylaria sp. / Fusarium sp.) N2 2. Broth Filtration & Liquid-Liquid Extraction N1->N2 N3 3. Organic Phase Concentration (EtOAc Extraction) N2->N3 N4 4. Silica Gel Chromatography (Gradient Elution) N3->N4 N5 5. Preparative HPLC & Crystallization N4->N5

Experimental workflow for the bioproduction and isolation of Agistatine B.

Step-by-Step Methodologies

Phase 1: Submerged Fermentation

Causality: Fungal secondary metabolites are typically produced during the stationary phase of growth. The use of a nutrient-rich seed culture followed by a controlled production phase ensures maximum biomass and subsequent metabolic shift toward mycotoxin synthesis[4].

  • Inoculation: Inoculate a verified strain of Xylaria sp. (e.g., isolated from Vitis labrusca) into 100 mL of Potato Dextrose Broth (PDB)[2]. Incubate at 25–28°C for 3 days on a rotary shaker at 150 rpm.

  • Scale-Up: Transfer the 100 mL seed culture into a 10 L bioreactor containing standard production media (e.g., Czapek-Dox or modified PDB).

  • Incubation: Maintain fermentation for 10–14 days. Monitor the pH (target 5.5–6.5) and dissolved oxygen[4].

  • Self-Validation Check: Perform a daily micro-extraction (1 mL broth + 1 mL EtOAc) starting on day 7. Analyze via LC-MS to monitor the appearance of the m/z 215 [M+H]+ ion, confirming Agistatine B production[2].

Phase 2: Extraction and Partitioning

Causality: Agistatine B is a moderately polar pyranacetal. Ethyl acetate (EtOAc) is selected as the extraction solvent because its dielectric constant perfectly matches the target's polarity, allowing efficient partitioning while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous waste[4].

  • Filtration: Separate the fungal mycelia from the culture broth using vacuum filtration through a Celite pad.

  • Liquid-Liquid Extraction: Extract the 10 L aqueous filtrate with an equal volume of EtOAc (3 × 10 L).

  • Desiccation & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a temperature not exceeding 35°C .

  • Self-Validation Check: The low-temperature concentration is critical. The ketal moiety at C-2 is thermodynamically sensitive; exceeding 40°C can induce ring-opening or degradation[3]. Spot the crude extract on a TLC plate (Hexane:EtOAc 1:1); a distinct spot at Rf​≈0.4 indicates successful extraction.

Phase 3: Chromatographic Purification

Causality: The crude extract contains a complex mixture of lipids and related Agistatine congeners (A, D, E). A two-dimensional chromatographic approach (normal phase followed by reverse phase) is required to achieve >99% purity[2].

  • Silica Gel Chromatography: Load the crude extract (~15 g) onto a silica gel column. Elute with a step gradient of Hexane:EtOAc (from 9:1 to 1:1). Collect fractions and pool those containing the target compound based on TLC analysis.

  • Preparative HPLC: Inject the pooled fractions onto a preparative C18 reverse-phase HPLC column. Elute isocratically with 40% Acetonitrile in Water at a flow rate of 10 mL/min. Monitor UV absorbance at 210 nm.

  • Self-Validation Check: Re-inject a 5 µL aliquot of the collected HPLC peak onto an analytical HPLC system. A single, symmetrical peak at the established retention time confirms >95% purity[4].

Phase 4: Crystallization & Structural Validation

Causality: Absolute stereochemical confirmation of the tricyclic core is mandatory, as minor stereochemical deviations drastically reduce biological activity[2][3].

  • Crystallization: Dissolve the HPLC-purified Agistatine B in a minimal volume of hot methanol. Slowly add water (anti-solvent) dropwise until the solution becomes slightly turbid. Allow to cool undisturbed at 4°C for 48 hours to induce crystallization[4].

  • Validation: Analyze the resulting crystals via Single-Crystal X-ray Diffraction and 1D/2D NMR (1H, 13C, HSQC, HMBC) to confirm the C-2 ketal configuration and the integrity of the tricyclic structure[2][3].

Quantitative Data Summary

The following table summarizes a representative purification profile for Agistatine B starting from a standard 10 L fungal fermentation batch.

Purification StageVolume / MassAgistatine B ContentPurity (%)Recovery (%)
1. Crude Broth 10.0 L~50.0 mg< 1.0100
2. EtOAc Extract 15.0 g~45.0 mg0.390
3. Silica Gel Fraction 1.2 g~35.0 mg2.970
4. Prep-HPLC Peak 40.0 mg~28.0 mg> 95.056
5. Crystallized Product 20.0 mg20.0 mg> 99.040

Note: Yields are highly dependent on the specific fungal strain and fermentation conditions utilized.

Sources

Application

Application Note: Protocol for the Extraction and Isolation of Agistatine B from Fungal Cultures

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Agistatines are a unique class of pyranacetal secondary metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Agistatines are a unique class of pyranacetal secondary metabolites originally discovered in Fusarium sp. and subsequently identified in endophytic Xylaria sp. isolated from Vitis labrusca[1][2]. Agistatine B (CAS 144096-46-8) is a tricyclic analogue of agistatine A and is recognized for its potent ability to inhibit cholesterol biosynthesis[2][3].

Because Agistatine B features a characteristic, highly sensitive ketal moiety at the C-2 position, its extraction and purification require meticulously controlled conditions[1]. This application note outlines a self-validating, field-proven protocol for the cultivation, liquid-liquid extraction, and chromatographic isolation of Agistatine B, emphasizing the mechanistic rationale behind each methodological choice to ensure high yield and structural integrity.

Scientific Grounding & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful natural product isolation is not merely a sequence of steps, but a system of chemical logic. The protocol below is governed by three core mechanistic principles:

  • Metabolic Induction via Nutrient Stress: Fungi transition from the trophophase (active growth) to the idiophase (secondary metabolism) under nutrient limitation. Utilizing Malt Extract Broth (MEB) provides a balanced, yet finite, carbon-to-nitrogen ratio that naturally triggers the biosynthesis of defense metabolites like pyranacetals[4]. Furthermore, the introduction of epigenetic modifiers (e.g., histone deacetylase inhibitors like SAHA) can upregulate cryptic biosynthetic gene clusters, significantly enhancing the yield of these low-abundance metabolites[5].

  • Solvent Polarity Partitioning: Agistatine B (C11H18O4) is a moderately polar, oxygen-rich molecule[3]. Ethyl acetate (EtOAc) is selected as the primary extraction solvent because its polarity index (4.4) perfectly partitions tricyclic pyranacetals from the highly polar aqueous fermentation broth, leaving behind primary metabolites like sugars and amino acids[4].

  • Preservation of the Acid-Labile Ketal: The tricyclic structure of Agistatine B relies on a ketal moiety at C-2[1]. Ketals are notoriously susceptible to acidic hydrolysis, which causes ring-opening and degradation. Therefore, maintaining a near-neutral pH during liquid-liquid extraction and strictly avoiding harsh acidic modifiers (such as Trifluoroacetic acid, TFA) during HPLC purification is an absolute requirement[1][2].

Workflow Visualization

Workflow Strain Fungal Strain Activation (Xylaria sp. / Fusarium sp.) Seed Seed Culture Preparation (MEB, 120 rpm, 5 Days, 25°C) Strain->Seed Ferment Scale-Up Fermentation (Nutrient Stress / Epigenetic Modifiers) Seed->Ferment Filtration Broth Filtration (Separation of Mycelium & Filtrate) Ferment->Filtration LLE Liquid-Liquid Extraction (EtOAc Partitioning, Neutral pH) Filtration->LLE Concentration Crude Extract Concentration (Rotary Evaporation <40°C) LLE->Concentration SPE Solid Phase Extraction (LC-SPE) (Dereplication & Pre-purification) Concentration->SPE HPLC Semi-Preparative HPLC (Isolation of Agistatine B) SPE->HPLC

Workflow for the cultivation, extraction, and chromatographic isolation of Agistatine B.

Step-by-Step Experimental Protocol

Phase 1: Strain Cultivation & Seed Culture
  • Strain Revival: Revive the producing fungal strain (Xylaria sp. or Fusarium sp.) on Potato Dextrose Agar (PDA) plates for 3–5 days at 25°C until robust mycelial growth is observed[4].

  • Inoculation: Under sterile conditions, scrape the surface of the mycelium and inoculate the suspension into 250 mL Erlenmeyer flasks containing 50 mL of Malt Extract Broth (MEB: 17 g/L malt extract, 3 g/L peptone, pH adjusted to 5.4 ± 0.2)[4].

  • Incubation: Incubate the flasks on a rotary shaker at 120 rpm and 25°C for 5 days to generate a dense, homogenous seed culture[4].

Phase 2: Scale-Up Fermentation
  • Transfer: Inoculate 500 mL Erlenmeyer flasks, each containing 200 mL of fresh MEB, with 10 mL of the prepared seed culture (a 5% v/v inoculum ratio)[4].

  • Epigenetic Induction (Optional but Recommended): To maximize pyranacetal expression, supplement the fermentation broth with 500 µM of suberoylanilide hydroxamic acid (SAHA) or sodium butyrate. This inhibits histone deacetylases, uncoiling fungal DNA and activating silent secondary metabolite clusters[5].

  • Fermentation: Culture the flasks at 25°C under continuous agitation (120 rpm) for 14 days[4]. Causality: The extended 14-day period ensures complete exhaustion of primary nutrients, forcing the fungus into the idiophase where Agistatine B is synthesized.

Phase 3: Broth Processing & Liquid-Liquid Extraction
  • Separation: Harvest the culture and separate the fungal mycelial biomass from the liquid broth via vacuum filtration using a Buchner funnel and Whatman No. 1 filter paper[1].

  • Partitioning: Transfer the cell-free filtrate to a large separatory funnel. Extract the aqueous filtrate three times with an equal volume of Ethyl Acetate (EtOAc)[4].

    • Critical Control Point: Ensure the aqueous phase remains at a near-neutral pH. Do not acidify the broth, as this will irreversibly hydrolyze the C-2 ketal of Agistatine B[1].

  • Drying: Combine the EtOAc organic layers and pass them through a bed of anhydrous sodium sulfate (Na₂SO₄) to remove residual emulsion water.

  • Concentration: Concentrate the dried organic extract in vacuo using a rotary evaporator. Maintain the water bath temperature strictly below 40°C to prevent thermal degradation of the target metabolites[4].

Phase 4: Chromatographic Purification
  • Dereplication (LC-SPE): Dissolve the crude EtOAc extract in a minimal volume of HPLC-grade methanol. Subject the sample to Liquid Chromatography-Solid Phase Extraction (LC-SPE) using a C18 cartridge to elute highly non-polar lipids and retain the moderately polar pyranacetals[1].

  • Semi-Preparative HPLC: Inject the enriched fraction onto a semi-preparative reversed-phase C18 HPLC column (e.g., 250 × 10 mm, 5 µm).

  • Elution: Elute using an isocratic or shallow gradient of Water/Acetonitrile.

    • Critical Control Point:Do not use TFA or Formic Acid in the mobile phase. Use pure solvents or a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) to protect the ketal moiety.

  • Fraction Collection: Monitor the UV absorbance at 210–254 nm. Collect the peak corresponding to Agistatine B.

  • Lyophilization: Freeze-dry the collected fractions to yield pure Agistatine B as an amorphous powder[1].

Quantitative Data & Yield Metrics

ParameterValue / SpecificationMechanistic Rationale
Target Metabolite Agistatine B (CAS: 144096-46-8)Tricyclic analogue of agistatine A[3].
Molecular Formula C₁₁H₁₈O₄ (MW: 214.3 g/mol )Oxygen-rich pyranacetal structure[3].
Producing Organisms Fusarium sp., Xylaria sp.Natural endophytic/soil fungal producers[1][2].
Extraction Solvent Ethyl Acetate (EtOAc)Optimal polarity for partitioning pyranacetals[4].
Fermentation Temp. 25°C ± 2°CPrevents thermal degradation of sensitive metabolites[4].
Biological Activity Cholesterol biosynthesis inhibitorTargets sterol pathways in eukaryotic cells[2][3].

Analytical Validation

To validate the structural integrity of the isolated Agistatine B and ensure the ketal moiety has not degraded during extraction:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass corresponding to the molecular formula C₁₁H₁₈O₄ ([M+H]⁺ or [M+Na]⁺ adducts)[1][3].

  • Nuclear Magnetic Resonance (NMR): Perform 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy. The defining diagnostic feature is the distinct ¹³C chemical shift of the highly deshielded C-2 ketal carbon (typically resonating between 95–105 ppm), which confirms the tricyclic ring remains intact[1].

References

  • SCBT - Santa Cruz Biotechnology. "Agistatine B | CAS 144096-46-8". 3

  • ResearchGate. "New diplosporin and agistatine derivatives produced by the fungal endophyte Xylaria sp. isolated from Vitis labrusca". 1

  • Bioaustralis Fine Chemicals. "Agistatin E". 2

  • MDPI. "Biopesticide Compounds from an Endolichenic Fungus Xylaria sp. Isolated from the Lichen Hypogymnia tubulosa". 4

  • Semantic Scholar. "Recent Advances in Search of Bioactive Secondary Metabolites from Fungi Triggered by Chemical Epigenetic Modifiers". 5

Sources

Method

Application Note: Isolation and Preparative HPLC Purification of Agistatine B

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the extraction, cleanup, and high-performance liquid chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the extraction, cleanup, and high-performance liquid chromatography (HPLC) purification of Agistatine B from fungal matrices, achieving >98% purity for downstream biological assays.

Introduction & Biological Context

Agistatine B is a complex pyranacetal secondary metabolite and a tricyclic analog of agistatin A. Originally isolated from fungi such as A 6239 and endophytic species like 1[1], it has garnered significant pharmacological interest as a potent 2[2].

Because impurities in fungal extracts (such as co-eluting mycotoxins or lipophilic pigments) can severely confound in vitro cellular assays, achieving a rigorous purity threshold (≥98%) is mandatory. This guide outlines a scalable, causality-driven chromatographic workflow to isolate Agistatine B.

Physicochemical Profiling

Understanding the target molecule's physicochemical properties is the foundation of rational method development. Agistatine B possesses a moderate polarity due to its diol and epoxychromene core, dictating the use of Reversed-Phase (RP) chromatography.

Table 1: Physicochemical Properties of Agistatine B

PropertySpecification
IUPAC / Chemical Name (2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol
CAS Number 144096-46-8
Molecular Formula C₁₁H₁₈O₄
Molecular Weight 214.3 g/mol
Solubility Soluble in Methanol, DMSO, Acetone; Insoluble in Hexane
Stability & Storage Stable for 12 months at -20°C (Lyophilized powder)
Target Purity >98% by HPLC

Chromatographic Rationale (Expertise & Experience)

A successful purification protocol is not merely a sequence of steps, but a series of deliberate, mechanistically sound choices:

  • Extraction Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) is selected for the initial liquid-liquid extraction. Its moderate dielectric constant efficiently partitions pyranacetals from the aqueous fermentation broth while leaving behind highly polar interferents like salts and complex carbohydrates.

  • Mobile Phase Selection (Water/Acetonitrile): Acetonitrile (MeCN) is prioritized over methanol as the organic modifier. The rigid tricyclic structure of Agistatine B benefits from the lower viscosity and higher elution strength of MeCN, which minimizes band broadening and yields sharper chromatographic peaks.

  • Stationary Phase (C18): A high-density C18 bonded phase (e.g., Phenomenex Luna) provides the necessary hydrophobic retention to separate Agistatine B from structurally similar fungal analogs (like Agistatins A, C, and D).

Experimental Workflow Visualization

G N1 Fungal Fermentation (Xylaria sp. / A 6239) N2 Liquid-Liquid Extraction (EtOAc:Aqueous) N1->N2 Harvest & Lysis N3 Solid Phase Extraction (C18 Cleanup) N2->N3 Organic Phase Drying N4 Preparative RP-HPLC (Water/MeCN Gradient) N3->N4 Reconstitution in MeOH N5 Fraction Collection (UV Triggered @ 215 nm) N4->N5 Elution N6 Quality Control (Analytical HPLC & NMR) N5->N6 Aliquot Sampling N7 Lyophilization & Storage (-20°C, Pure Agistatine B) N6->N7 Purity >98% Confirmed

Figure 1: End-to-end isolation and preparative HPLC purification workflow for Agistatine B.

Step-by-Step Purification Protocols

Sample Preparation & Pre-Purification
  • Harvest & Lysis: Centrifuge the fungal culture broth (Xylaria sp.) at 4,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Liquid-Liquid Extraction: Extract the supernatant three times with equal volumes of Ethyl Acetate (EtOAc). Combine the organic layers.

  • Concentration: Evaporate the EtOAc under reduced pressure at 35°C using a rotary evaporator.

  • SPE Cleanup: Reconstitute the crude extract in 10% Methanol/Water. Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 20% Methanol to remove highly polar impurities, and elute the Agistatine-enriched fraction with 80% Methanol. Dry the eluate.

Analytical HPLC Method (Scouting & QC)

Before scaling up, the crude mixture must be profiled analytically to confirm the retention time of Agistatine B and establish the gradient slope.

Table 2: Analytical HPLC Conditions

ParameterSpecification
Column Phenomenex Luna C18 (5 µm, 250 x 4.6 mm)
Mobile Phase A HPLC-Grade Water
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL (Sample reconstituted in MeOH)
Detection Photodiode Array (PDA) at 215 nm
Column Temperature 25°C
Preparative HPLC Purification Protocol

Scale up the analytical method using a semi-preparative column. The following gradient is adapted from established protocols for fungal pyranacetals and marine metabolites[3].

Table 3: Preparative HPLC Gradient Profile

Time (min)% Mobile Phase A (Water)% Mobile Phase B (MeCN)Flow Rate (mL/min)
0.0 60405.0
20.0 40605.0
22.0 5955.0
27.0 5955.0
28.0 60405.0
35.0 60405.0
  • Column: Phenomenex Luna C18 (5 µm, 250 x 10 mm).

  • Fraction Collection: Set the fraction collector to trigger via UV threshold at 215 nm. Agistatine B typically elutes within the 40–60% MeCN window.

Self-Validating Systems & Quality Control

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • System Suitability (Blank Injection): Prior to injecting the crude extract, run a full gradient blank (injection of pure Methanol). Validation: The baseline must remain stable without ghost peaks >0.5 mAU, ensuring the column is fully equilibrated and free of carryover.

  • Orthogonal Purity Verification: Do not rely solely on UV detection. Because Agistatine B lacks a highly conjugated chromophore, co-eluting aliphatic impurities may be "invisible" to the PDA detector. Validation: Subject an aliquot of the lyophilized fraction to Proton NMR (in CDCl₃ or DMSO-d₆). The absence of extraneous aliphatic signals confirms true chemical purity.

  • Stability Check: Reconstituted solutions of Agistatine B should be4[4] to prevent degradation. Validation: Re-inject a stored aliquot after 7 days; the main peak area must not deviate by more than 2% from the fresh baseline.

References

  • Title: Discovery of Bioactive Natural Products from Marine Bacteria (HPLC Method Adaptation) Source: Technical University of Denmark (DTU) URL: [Link]

  • Title: New diplosporin and agistatine derivatives produced by the fungal endophyte Xylaria sp. isolated from Vitis labrusca Source: ResearchGate URL: [Link]

Sources

Application

A Researcher's Guide to Interrogating Lipid Metabolism: Utilizing Chemical Probes to Target Fatty Acid Synthase (FASN)

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: In the dynamic field of metabolic research, the ability to precisely dissect cellular pathways...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

In the dynamic field of metabolic research, the ability to precisely dissect cellular pathways is paramount. While the initial query for this guide centered on Agistatine B, a comprehensive literature review reveals its characterization primarily as a cholesterol synthesis inhibitor with limited public data on its specific mechanism in lipid metabolism. To provide a more robust and actionable guide, we have pivoted to a well-validated and widely utilized strategy: the chemical inhibition of Fatty Acid Synthase (FASN). FASN is the critical terminal enzyme in the de novo lipogenesis (DNL) pathway, a central process in energy storage and cellular building block synthesis. This application note will therefore serve as a detailed guide to using potent FASN inhibitors as tools to investigate the intricate roles of DNL in health and disease. We will explore the mechanism, provide validated protocols, and discuss data interpretation, empowering you to effectively probe the fascinating world of lipid metabolism.

The Central Role of De Novo Lipogenesis and FASN

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily excess carbohydrates.[1] This process is fundamental for producing structural components like cell membranes, signaling molecules, and for storing energy in the form of triglycerides within lipid droplets.[1][2] The key, rate-limiting enzyme in this pathway is Fatty Acid Synthase (FASN), a large, multifunctional protein that catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[3][4]

While essential, the aberrant upregulation of FASN and DNL is a hallmark of numerous pathological states. Many cancer cells exhibit a strong dependence on FASN activity to support rapid proliferation and membrane synthesis.[5][6] Metabolic disorders such as metabolic dysfunction-associated steatohepatitis (MASH) are also characterized by excessive FASN activity, leading to fat accumulation in the liver.[3] This makes FASN a highly attractive therapeutic target and a critical enzyme to study.[3][5]

Mechanism of Action: FASN Inhibition

Potent small molecule inhibitors of FASN, such as C75 and Orlistat, provide a direct method to probe the consequences of blocking DNL.[4][6] These inhibitors typically act by binding to one of the catalytic domains of the FASN enzyme, preventing the condensation of acetyl-CoA and malonyl-CoA and halting the production of palmitate.

The downstream cellular effects of FASN inhibition are profound:

  • Depletion of Palmitate: The most immediate effect is the cessation of endogenous saturated fatty acid production.

  • Inhibition of Lipid Droplet Formation: Without the building blocks for triglycerides, the formation and expansion of lipid droplets are significantly reduced.

  • Induction of Apoptosis in Cancer Cells: Many tumor cells are "addicted" to DNL; cutting off this supply of fatty acids can trigger programmed cell death.[5]

  • Alteration of Membrane Composition: Reduced fatty acid availability can change the lipid composition of cellular membranes, affecting fluidity and signaling.

FASN_Pathway cluster_cytosol Cytosol Glucose Glucose AcetylCoA_cyto Acetyl-CoA Glucose->AcetylCoA_cyto Glycolysis & PDH Complex MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FASN_enzyme Fatty Acid Synthase (FASN) AcetylCoA_cyto->FASN_enzyme MalonylCoA->FASN_enzyme Palmitate Palmitate (C16:0) FASN_enzyme->Palmitate Triglycerides Triglycerides Palmitate->Triglycerides Esterification LipidDroplet Lipid Droplet Formation Triglycerides->LipidDroplet Inhibitor FASN Inhibitor (e.g., C75, Orlistat) Inhibitor->FASN_enzyme Inhibition

Figure 1. Simplified workflow of FASN-mediated de novo lipogenesis and its inhibition.

Applications of FASN Inhibitors in Research

FASN inhibitors are versatile tools for addressing a range of biological questions related to lipid metabolism:

  • Validating FASN as a Drug Target: Determine the sensitivity of specific cancer cell lines to FASN inhibition to identify tumors addicted to DNL.

  • Studying Lipid Droplet Dynamics: Investigate the role of de novo synthesized lipids in the biogenesis, maintenance, and turnover of lipid droplets.[2]

  • Investigating Metabolic Reprogramming: Uncover how cells adapt their metabolism when DNL is blocked, potentially revealing dependencies on exogenous lipid uptake.

  • Elucidating Signaling Pathways: Probe the link between FASN activity and major signaling pathways involved in cell growth and proliferation, such as the HER2 pathway.[6]

Experimental Protocols

The following protocols provide step-by-step methodologies for using FASN inhibitors to assess cellular responses.

Protocol 1: Determining Cellular Potency (IC₅₀) via Cell Viability Assay

This protocol uses the Sulforhodamine B (SRB) assay, which measures cell density based on total cellular protein content, to determine the half-maximal inhibitory concentration (IC₅₀) of a FASN inhibitor.[7]

Scientist's Note: The IC₅₀ value is a critical parameter, representing the concentration of an inhibitor required to reduce cell viability by 50%.[8] It is essential for comparing the potency of different compounds and for selecting appropriate concentrations for downstream mechanistic studies.

Protocol_1 A 1. Cell Seeding Seed cells in 96-well plates. Allow to adhere for 24h. B 2. Compound Treatment Add serial dilutions of FASN inhibitor (e.g., 0.1 to 100 µM). Include Vehicle Control (DMSO). A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. Cell Fixation Fix cells with cold Trichloroacetic Acid (TCA). C->D E 5. Staining Stain with Sulforhodamine B (SRB) dye. D->E F 6. Solubilization Wash excess dye. Solubilize bound dye with Tris base. E->F G 7. Absorbance Reading Read absorbance at ~510 nm. F->G H 8. Data Analysis Plot % viability vs. log[Inhibitor]. Calculate IC₅₀ using non-linear regression. G->H

Figure 2. Workflow for determining the IC₅₀ of a FASN inhibitor using the SRB assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete culture medium

  • FASN inhibitor (e.g., C75)

  • DMSO (vehicle)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of the FASN inhibitor in culture medium. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions and vehicle controls to the respective wells. This results in a 1X final concentration.

  • Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours.

  • Fixation: Gently add 25 µL of cold 10% TCA to each well (final concentration ~2%) and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant. Wash the plates five times with slow-running tap water or the 1% acetic acid wash solution. Remove excess water by tapping on paper towels and allow to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage viability for each concentration relative to the vehicle control. Plot the results using graphing software and determine the IC₅₀ value using a non-linear regression (log(inhibitor) vs. response) model.[8]

Essential Controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest inhibitor concentration. This represents 100% viability.

  • Medium Blank: Wells containing medium but no cells, to determine background absorbance.

Protocol 2: Visualizing Lipid Droplet Accumulation with Oil Red O Staining

This protocol allows for the qualitative and semi-quantitative assessment of intracellular neutral lipid accumulation within lipid droplets.[9]

Rationale: FASN inhibition is expected to decrease the synthesis of triglycerides, leading to a visible reduction in the number and size of lipid droplets, which can be visualized by the lysochrome dye Oil Red O.

Materials:

  • Cells cultured on glass coverslips in 6-well or 12-well plates

  • FASN inhibitor and vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Formalin, 10% (or 4% paraformaldehyde) for fixation

  • Oil Red O (ORO) stock solution (e.g., 0.5 g in 100 mL isopropanol)

  • Freshly prepared ORO working solution (e.g., 6 mL stock + 4 mL distilled water, filtered)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining nuclei)

  • Mounting medium and microscope slides

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with the FASN inhibitor (at a concentration of ~1-2x IC₅₀) or vehicle for 24-48 hours.

  • Wash and Fix: Gently wash the cells twice with PBS. Fix the cells with 10% formalin for 30-60 minutes at room temperature.

  • Rinse: Wash the fixed cells twice with distilled water.

  • Permeabilization (Optional but recommended): Incubate with 60% isopropanol for 5 minutes to facilitate dye entry. Remove the isopropanol.

  • Staining: Add the freshly prepared and filtered ORO working solution to cover the cells. Incubate for 20-30 minutes at room temperature.

  • Destain and Wash: Remove the ORO solution and wash 2-3 times with distilled water until the background is clear. A brief rinse with 60% isopropanol can help differentiate the lipid droplets more clearly.

  • Counterstain (Optional): Stain nuclei with Hematoxylin for 1 minute. Immediately wash thoroughly with tap water to prevent overstaining.

  • Mounting: Mount the coverslip onto a microscope slide using an aqueous mounting medium.

  • Imaging: Visualize using a bright-field microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.

Data Interpretation: Compare the intensity and number of red-stained lipid droplets between vehicle-treated and inhibitor-treated cells. A marked decrease in staining indicates successful inhibition of DNL-dependent lipid storage.

Quantitative Data Summary

The potency of FASN inhibitors varies significantly across different chemical scaffolds and cell lines. The table below provides representative IC₅₀ values for common FASN inhibitors to serve as a reference for experimental design.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Amamistatin B MCF-7Breast0.12 - 0.20[10]
PC-3Prostate8 - 13[10]
C75 PC-3Prostate~35[11]
Schisandrin B 3T3-L1 AdipocytesN/A172.8[9]

Note: This table includes data for various compounds affecting lipid metabolism or cell viability to illustrate typical data presentation. IC₅₀ values are highly dependent on assay conditions (e.g., incubation time, cell density).

Conclusion and Future Perspectives

The targeted inhibition of Fatty Acid Synthase is a powerful and validated technique for dissecting the role of de novo lipogenesis in cellular physiology and pathology. The protocols outlined in this guide provide a solid foundation for researchers to quantify the effects of FASN inhibitors on cell viability and lipid storage. By applying these methods, scientists can continue to unravel the complexities of lipid metabolism, validate new therapeutic targets, and contribute to the development of novel treatments for cancer and metabolic diseases.

References

  • Joullie, M. M., et al. (2008). Syntheses and biological activity of amamistatin B and analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Trafton, A. (2010). From sponges, a potential cancer drug. MIT News. Available at: [Link]

  • Plazas-Guerrero, C. A., et al. (2012). The marine sponge toxin agelasine B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7). Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Dai, M., et al. (2017). Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas. Marine Drugs. Available at: [Link]

  • Sberna, G., et al. (2025). Anthelmintic Potential of Agelasine Alkaloids from the Australian Marine Sponge Agelas axifera. Research Repository. Available at: [Link]

  • ResearchGate. IC50 results of the most active compounds. Available at: [Link]

  • Sberna, G., et al. (2025). Anthelmintic Potential of Agelasine Alkaloids from the Australian Marine Sponge Agelas axifera. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines. Available at: [Link]

  • Sagimet Biosciences. FASN. Available at: [Link]

  • Garsky, V. M., et al. (1989). Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Steinberg, G. R., et al. (2020). Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

  • Jawień, J., et al. (2021). Inhibition of Atherosclerosis and Liver Steatosis by Agmatine in Western Diet-Fed apoE-Knockout Mice Is Associated with Decrease in Hepatic De Novo Lipogenesis. International Journal of Molecular Sciences. Available at: [Link]

  • Zaytseva, Y. Y., et al. (2018). An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. Molecular Pharmacology. Available at: [Link]

  • Science.gov. cancer cells ic50: Topics. Available at: [Link]

  • Ikeda, D., et al. (1992). Low toxic derivatives of istamycin B: synthesis and preliminary evaluation. Drugs Under Experimental and Clinical Research. Available at: [Link]

  • Al-Ostath, A. I., et al. (2026). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate. Available at: [Link]

  • Jawień, J., et al. (2021). Inhibition of Atherosclerosis and Liver Steatosis by Agmatine in Western Diet-Fed apoE-Knockout Mice Is Associated with Decrease in Hepatic De Novo Lipogenesis. PMC. Available at: [Link]

  • Fallahi, H., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • MedCrave. (2022). De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases. Available at: [Link]

  • Menendez, J. A., et al. (2004). Inhibition of fatty acid synthase (FAS) suppresses HER2/neu (erbB-2) oncogene overexpression in cancer cells. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Google Patents. (2017). WO2017184844A1 - Fatty acid synthase inhibitors.
  • Al-Khafaji, K. N. J., et al. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study. Digital Repository. Available at: [Link]

  • Metabolon. (2020). Fatty Acid Synthase Inhibitor TVB-2640 Reduces Hepatic de Novo Lipogenesis in Males With Metabolic Abnormalities. Available at: [Link]

  • HiMedia Laboratories. EZcountTM Sulphorhodamine B Cell Assay Kit. Available at: [Link]

  • Jiang, Z., et al. (2017). Schisandrin B regulates lipid metabolism in subcutaneous adipocytes. Scientific Reports. Available at: [Link]

  • Yue, H., et al. (2021). Statins Lower Lipid Synthesis But Promote Secretion of Cholesterol-Enriched Extracellular Vesicles and Particles. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Li, Y., et al. (2024). Acetylation of fatty acid synthase regulates microglial lipid droplets accumulation and pro-inflammatory activity following traumatic brain injury. Cell Communication and Signaling. Available at: [Link]

  • Olzmann, J. A., & Carvalho, P. (2019). Dynamics and functions of lipid droplets. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Lolat, A., & Bstar, A. (2019). Lipid Droplets: A Significant but Understudied Contributor of Host–Bacterial Interactions. Cells. Available at: [Link]

  • Lin, Y.-J., et al. (2018). Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide. PLOS ONE. Available at: [Link]

  • Rak-Raszewska, A., et al. (2024). Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. MDPI. Available at: [Link]

  • Al-Masri, M. A., et al. (2022). Human B Cells Mediate Innate Anti-Cancer Cytotoxicity Through Concurrent Engagement of Multiple TNF Superfamily Ligands. Frontiers in Immunology. Available at: [Link]

Sources

Method

Application Note: Targeting Tumor Lipid Metabolism with Agistatins

Protocols for Evaluating Pyranacetal Mycotoxins as Anticancer Cholesterol Biosynthesis Inhibitors Scientific Background & Rationale The Role of Cholesterol Biosynthesis in Oncology Metabolic reprogramming is a fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Evaluating Pyranacetal Mycotoxins as Anticancer Cholesterol Biosynthesis Inhibitors

Scientific Background & Rationale

The Role of Cholesterol Biosynthesis in Oncology

Metabolic reprogramming is a fundamental hallmark of cancer. While normal somatic cells rely primarily on circulating low-density lipoproteins (LDL) for their cholesterol needs, many malignant tumors heavily upregulate de novo cholesterol biosynthesis[1]. This metabolic shift provides the structural cholesterol required for rapid membrane biogenesis during cell division and facilitates the formation of lipid rafts—specialized membrane microdomains that serve as signaling hubs for oncogenic pathways such as EGFR, PI3K/AKT, and Ras. Consequently, inhibiting the cholesterol biosynthesis pathway is a highly validated strategy in modern anticancer drug development.

Agistatins: Mechanism of Action

Agistatins (including variants A, B, C, D, and E) are a family of biologically active pyranacetal mycotoxins originally isolated from marine and terrestrial fungi, including Fusarium sp. and Penicillium species[2][3]. Structurally characterized by a bicyclic cyclohexane/pyran ring system, these secondary metabolites have been identified as potent inhibitors of cholesterol biosynthesis[2][4].

In the context of oncology, Agistatins (particularly Agistatin B and D) are utilized in tumor organoid cultures and cancer cell models to disrupt lipid metabolism[5][6]. By blocking early, rate-limiting steps in the cholesterol synthesis cascade, Agistatins deprive cancer cells of critical structural lipids, ultimately leading to cell cycle arrest or apoptosis.

Agistatin Family Characteristics

The following table summarizes the quantitative and qualitative data regarding the primary Agistatin variants utilized in research.

CompoundChemical ClassPrimary Fungal SourceBiological TargetRelevance in Oncology Research
Agistatin A / B PyranacetalFusarium sp.Cholesterol BiosynthesisDisruption of lipid metabolism in tumor organoid models[5][6].
Agistatin C / D PyranacetalFusarium, PenicilliumCholesterol BiosynthesisAnticancer screening and metabolic pathway inhibition assays[2][3].
Agistatin E PyranacetalFusarium sp.Cholesterol BiosynthesisInvestigation of sterol dependency in rapid cell proliferation[4].

Mechanism Visualization: Agistatin Intervention in Cancer Cells

The diagram below illustrates the causal relationship between de novo lipogenesis and oncogenic signaling, highlighting the specific intervention point of Agistatins.

G A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C HMG-CoA Reductase D Squalene C->D E Cholesterol D->E F Lipid Raft Formation & Oncogenic Signaling E->F G Tumor Proliferation F->G H Agistatins (A-E) H->B Inhibits early biosynthesis steps

Caption: Agistatin-mediated inhibition of the cholesterol biosynthesis cascade in malignant cells.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system . The following workflows are designed with internal controls to ensure that observed anticancer effects are causally linked to cholesterol depletion, rather than off-target cytotoxicity.

Protocol 1: Quantification of De Novo Cholesterol Synthesis Inhibition

Objective: To confirm the on-target biochemical effect of Agistatins by measuring the incorporation of radiolabeled precursors into newly synthesized cholesterol[7]. Causality & Rationale: Using [¹⁴C]-acetate isolates de novo synthesis from extracellular cholesterol uptake. Subsequent saponification is critical to hydrolyze esterified lipids, allowing the precise isolation of the non-saponifiable sterol fraction (cholesterol) from triglycerides[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231) in 6-well plates and allow adherence overnight.

  • Treatment & Radiolabeling: Treat cells with a dose-response gradient of Agistatin D. Immediately spike the culture medium with 1 µCi/mL of [¹⁴C]-acetate[7].

  • Incubation: Incubate for 24–48 hours to allow for sufficient lipid synthesis[7].

  • Lipid Extraction: Harvest cells, wash with cold PBS, and extract total lipids using a Chloroform:Methanol (2:1 v/v) solvent system[7].

  • Saponification: Treat the lipid extract with 10% ethanolic KOH at 80°C for 1 hour. Extract the non-saponifiable fraction using hexane[7].

  • Quantification: Evaporate the hexane phase, resuspend the lipid pellet in scintillation fluid, and quantify [¹⁴C]-cholesterol using a liquid scintillation counter[7].

  • Normalization: Run a parallel BCA assay on the cell lysate to normalize radioactive counts to total protein content.

Self-Validation Checkpoint:

  • Positive Control: Lovastatin (a known HMG-CoA reductase inhibitor) must show >80% reduction in [¹⁴C] counts.

  • Normalization Check: If total protein drops proportionally with [¹⁴C] counts, the Agistatin dose is highly cytotoxic, and the reduction in cholesterol is merely an artifact of cell death. True metabolic inhibition shows reduced [¹⁴C] counts per microgram of protein.

Protocol 2: Phenotypic Rescue Assay for Target Validation

Objective: To prove that Agistatin-induced cancer cell death is specifically caused by cholesterol depletion. Causality & Rationale: If Agistatins kill cells strictly by inhibiting cholesterol synthesis, providing downstream metabolites bypassing the blockade should rescue the cells. By supplementing the media with exogenous water-soluble cholesterol, we can prove the mechanism is on-target.

Step-by-Step Methodology:

  • Preparation: Seed cancer cells in 96-well plates.

  • Pre-treatment: Pre-treat half the experimental wells with exogenous water-soluble cholesterol (10 µg/mL) for 2 hours.

  • Agistatin Exposure: Add the predetermined IC₅₀ concentration of Agistatin B or D to both the cholesterol-supplemented and non-supplemented wells[5][6].

  • Incubation & Readout: Incubate for 72 hours. Measure cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).

Self-Validation Checkpoint: The vehicle + cholesterol wells must show equal viability to the vehicle alone (ensuring the exogenous cholesterol is not toxic). The Agistatin + cholesterol wells must show a statistically significant recovery in viability compared to Agistatin alone, confirming that the cytotoxicity was driven by sterol starvation.

Experimental Workflow Visualization

Workflow S1 1. Seed Cancer Cells (e.g., MDA-MB-231) S2 2. Agistatin Treatment + [14C]-Acetate Spike S1->S2 S3 3. Incubation (24-48h) Allow Lipid Synthesis S2->S3 S4 4. Lipid Extraction (Chloroform:Methanol) S3->S4 S5 5. Saponification & Sterol Isolation S4->S5 S6 6. Scintillation Counting (Quantify Cholesterol) S5->S6

Caption: Workflow for quantifying de novo cholesterol synthesis inhibition by Agistatins.

References

  • National Institutes of Health (PMC). Rapid Metabolome and Bioactivity Profiling of Fungi Associated with the Leaf and Rhizosphere of the Baltic Seagrass Zostera marina. Available at: [Link]

  • National Institutes of Health (PMC). Polystyrene nanoplastics disrupt epididymal initial segment by perturbing NK cell differentiation and epithelial homeostasis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Agelastatin Alkaloids Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of Agelastatin alkaloids. As a highly functionalized family of marine tetracyclic alkaloids, Agelastatins present formidable challenges in stereocontrol, late-sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Agelastatin alkaloids. As a highly functionalized family of marine tetracyclic alkaloids, Agelastatins present formidable challenges in stereocontrol, late-stage cyclization, and intermediate stability. This guide is designed by application scientists to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and direct troubleshooting solutions for the most common synthetic bottlenecks.

Biological Pathway & Target Mechanism

Understanding the biological target of your synthesized compound is critical for downstream assay development. Agelastatin A (AglA) is renowned for its potent anti-cancer properties, specifically its ability to inhibit osteopontin (OPN)-mediated neoplastic transformations[1]. Recent top-down mechanistic studies have elucidated that AglA directly targets the 80S eukaryotic ribosome, halting protein translation and selectively downregulating OPN expression[2].

MOA AglA Agelastatin A (AglA) Ribosome 80S Eukaryotic Ribosome AglA->Ribosome Binds GSK3b GSK-3β Inhibition AglA->GSK3b Selectively targets Translation Protein Translation Ribosome->Translation Inhibits OPN Osteopontin (OPN) Expression Translation->OPN Downregulates Metastasis Neoplastic Transformation & Metastasis OPN->Metastasis Prevents

Agelastatin A's mechanism of action targeting the 80S ribosome and inhibiting metastasis.

Core Experimental Methodologies

Protocol: Movassaghi's Bioinspired Imidazolone-Forming Annulation & C-Ring Cyclization

The late-stage C-ring cyclization via a 5-exo-trig pathway is a hallmark of 3 to all (-)-agelastatin alkaloids[3]. This protocol is designed as a self-validating thermodynamic system.

Step-by-Step Methodology:

  • Preparation of the Bromopyrrole Precursor: Begin with commercially available D-aspartic acid dimethyl ester and convert it to the corresponding pyrrole. Treat the pyrrole with N-bromosuccinimide (NBS) in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in THF/H₂O at 0 °C[3]. Causality: Bromination at this specific stage is not just for target completion; it lowers the kinetic acidity of the C7 proton, stereoelectronically suppressing unwanted C7-deprotonation and subsequent racemization during the downstream C-ring closure[4].

  • Imidazolone [4+1] Annulation: React the resulting thioester with a stannylurea derivative (cHx3SnCH2NH(CO)NHMe). This novel annulation rapidly constructs the imidazolone heterocycle, which acts as the nucleophilic component for the C-ring[3].

  • C-Ring Closure (5-exo-trig): Expose the pre-agelastatin intermediate to acidic conditions (Amberlyst 15 in MeOH at 65 °C). The imidazolone C4 position nucleophilically attacks the C8 electrophile (acyliminium ion)[3].

  • Equilibration & Recovery (Self-Validation): The cyclization yields (-)-Agelastatin A alongside its C-ring epimer, (-)-O-methyl-di-epi-agelastatin A. Resubmitting the isolated epimer to the exact same acidic protocol equilibrates the mixture, funneling the material to the thermodynamically favored natural product and boosting the overall yield to 66%[3].

Workflow Target (-)-Agelastatin A CRing C-Ring Cyclization (5-exo-trig) Target->CRing PreAgl Pre-Agelastatin Intermediate (Imidazolone) CRing->PreAgl Annulation [4+1] Annulation (Thioester + Stannylurea) PreAgl->Annulation Pyrrole Bromopyrrole Precursor Annulation->Pyrrole

Movassaghi's bioinspired retrosynthetic workflow for Agelastatin A.

Troubleshooting Guide & FAQs

Q1: During the late-stage bromination of the pyrrole A-ring, my yields are inconsistent, and I observe significant decomposition. How can I improve this? A: This is a common issue when using N-bromosuccinimide (NBS) under standard conditions. While 5 utilized NBS (0.9 equiv) in THF/MeOH to achieve monobromination[5], the generation of succinimide and trace HBr can lead to substrate decomposition or over-bromination. Actionable Solution: Switch your brominating agent to 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Conducting the bromination with DBDMH in a MeOH-THF solvent mixture has been shown to increase the yield of (-)-Agelastatin A from ~69% to >94% by providing a more controlled release of electrophilic bromine and minimizing acidic byproducts[6].

Q2: My Aza-Michael addition to form the B-ring is failing, yielding only recovered starting material or decomposition products. What base/solvent system is optimal? A: The success of the intramolecular Aza-Michael addition is highly dependent on the acidity of the pyrrole N-H. If you are attempting the cyclization on a non-brominated pyrrole, the pKa is often too high for mild bases, leading to starting material recovery or decomposition under harsher conditions[1]. Actionable Solution: Ensure the pyrrole is brominated prior to the Michael addition. The electron-withdrawing bromine atom significantly increases the acidity of the pyrrole. Once brominated, using N,N-diisopropylethylamine (DIPEA/Hünig's base) in THF provides an excellent base/solvent combination, facilitating smooth cyclization without epimerization[1][5].

Q3: I am experiencing severe epimerization and racemization during the C-ring closure of my imide intermediates. How can I retain stereochemical integrity? A: Racemization typically occurs due to facile and reversible enolization at the C7 position of the imide intermediate[4]. Actionable Solution: Adopt the strategy of early-stage bromination. Introducing the bromine atom at the C13 position of the pyrrole ring (prior to C-ring closure) lowers the kinetic acidity of the adjacent H7 proton. This stereoelectronic effect effectively suppresses C7-deprotonation, preserving the enantiomeric excess (>99% ee) during the critical C4-C8 bond formation[4].

Q4: My alpha-amino ketone intermediates are unstable and self-condensing during N-benzyl deprotection. How do I trap them efficiently? A: Alpha-amino ketones are notoriously unstable, prone to rapid epimerization and intermolecular condensation[6]. Actionable Solution: Perform the N-benzyl deprotection (using 10% or 30% Pd-C and H₂) in the presence of the subsequent electrophile (e.g., methyl isocyanate). This in situ trapping immediately converts the transient alpha-amino ketone into the stable D-ring urea, bypassing the isolation of the unstable intermediate. If incomplete debenzylation occurs, increasing the catalyst loading to 6.5 equivalents of 30% Pd-C can push the reaction to completion[6].

Quantitative Data Summaries

To assist in route selection, the following table summarizes the quantitative metrics of the most authoritative total synthesis strategies for Agelastatin A.

Table 1: Comparison of Key Synthetic Strategies for Agelastatin A

Research GroupKey Strategic TransformationLongest Linear SequenceOverall YieldNotable Reagents / Conditions
Movassaghi [3]Imidazolone [4+1] annulation & 5-exo-trig C-ring closure8 steps22%cHx3SnCH2NH(CO)NHMe, Amberlyst 15
Feldman [5]Alkylidenecarbene C-H insertion13 steps~6%Chiral oxazolidinone, NBS
Trost [7]Pd-catalyzed asymmetric allylic alkylation14 steps~8%Pd(dba)₂, chiral ligand, DIPEA
Improved Route [6]Optimized Aza-Michael & late-stage bromination11 steps23%1,3-dibromo-5,5-dimethylhydantoin

References

  • Recent advances in the total synthesis of agelastatins | IUPAC | 8

  • Total synthesis of all (–)-Agelastatin alkaloids | NIH / PMC | 3

  • Total Synthesis of (±)-Agelastatin A, A Potent Inhibitor of Osteopontin-Mediated Neoplastic Transformations | ResearchGate | 1

  • New Total Synthesis of the Marine Antitumor Alkaloid (−)-Agelastatin A | American Chemical Society (Organic Letters) |5

  • Total Synthesis of (±)-Agelastatin A, A Potent Inhibitor of Osteopontin–Mediated Neoplastic Transformations | NIH / PMC | 7

  • Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids | NIH / PMC | 4

  • Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A | American Chemical Society | 2

  • Improved Synthesis of (А)-Agelastatin A | Taylor & Francis | 6

Sources

Optimization

TECHNICAL SUPPORT CENTER: Agistatine B Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the isolation and purification of Agistatine B (commonly referred to as Agistatin B). Designed for researchers, analytical chemists, and drug development professionals, this gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Agistatine B (commonly referred to as Agistatin B). Designed for researchers, analytical chemists, and drug development professionals, this guide provides field-proven methodologies, diagnostic troubleshooting, and mechanistic insights to optimize your chromatographic workflows.

Diagnostic Overview

Agistatin B ( C11​H18​O4​ , exact mass 214.1205) is a bioactive pyranacetal secondary metabolite originally isolated from marine and terrestrial fungal species, including Fusarium sp[1],. It is of significant pharmaceutical interest due to its ability to inhibit cholesterol biosynthesis[2]. Like statins, agistatins disrupt the metabolic cascade by targeting hydroxymethyl glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway[3].

Because Agistatin B possesses multiple hydroxyl groups, an oxo group, and lacks an extended conjugated π -electron system, its behavior in standard chromatographic systems requires specialized handling and detection strategies[4],[5].

Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Catalysis Cholesterol Cholesterol Mevalonate->Cholesterol Downstream Synthesis HMGR HMG-CoA Reductase HMGR->HMGCoA Agistatin Agistatin B Agistatin->HMGR Inhibition

Cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition by Agistatin B.

Self-Validating Purification Protocol

To ensure high recovery and purity, the purification of Agistatin B must follow a self-validating sequence. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Liquid-Liquid Extraction (Crude Cleanup)
  • Methodology: Filter the fungal fermentation broth to remove mycelia. Extract the aqueous filtrate three times with an equal volume of Ethyl Acetate (EtOAc).

  • Causality: Agistatin B is a moderately polar compound. EtOAc selectively partitions the pyranacetal core into the organic phase while leaving highly polar sugars, salts, and primary metabolites in the aqueous waste.

  • Self-Validation Check: Evaporate a 1 mL aliquot of the organic phase and spot it on a normal-phase TLC plate. Since Agistatin B lacks strong UV chromophores, spray the plate with p -anisaldehyde and heat. A distinct color change confirms the presence of pyranacetals before you commit to bulk evaporation.

Step 2: Normal Phase Chromatography (Fractionation)
  • Methodology: Load the concentrated crude extract onto a Silica Gel 60 column. Elute using a stepwise gradient of Hexane to Ethyl Acetate (e.g., 80:20 50:50 0:100).

  • Causality: This step separates compounds strictly by polarity. Highly lipophilic fungal sterols elute early in the hexane-rich phase, while Agistatin B elutes in the mid-polarity fractions (typically around 40-60% EtOAc).

  • Self-Validation Check: Pool fractions that exhibit an Rf​ value of ~0.45 in a 1:1 Hexane:EtOAc TLC system.

Step 3: Preparative RP-HPLC (Fine Purification)
  • Methodology: Inject the enriched fractions onto a Preparative C18 Reversed-Phase column. Run a shallow gradient of Water and Acetonitrile (MeCN) from 10% to 40% MeCN over 30 minutes.

  • Causality: The C18 stationary phase resolves structurally similar agistatin analogs (e.g., Agistatin A, B, D, E) based on subtle differences in their aliphatic chains (e.g., ethyl vs. methyl substituents)[6].

  • Self-Validation Check: Confirm peak identity in real-time using an inline mass spectrometer. Agistatin B must yield a positive ESI signal at m/z 237.11 [M+Na]+ or m/z 215.12 [M+H]+ [5].

Workflow Culture Fungal Culture (Metabolite Production) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture->Extraction Silica Silica Gel Column (Hexane:EtOAc Gradient) Extraction->Silica Organic Phase HPLC Prep RP-HPLC (C18) (H2O:MeCN Gradient) Silica->HPLC Enriched Fractions Detection LC-MS/MS Detection (m/z 237.11 [M+Na]+) HPLC->Detection Real-time Monitoring Purified Purified Agistatin B (>95% Purity) Detection->Purified

Experimental workflow for the isolation and purification of Agistatin B.

Troubleshooting Matrix (FAQs)

Q1: Why is my Agistatin B peak invisible on the UV chromatogram during HPLC purification? Causality: Agistatin B ( C11​H18​O4​ ) lacks an extended conjugated π -electron system. It only possesses an isolated oxo group and saturated ring structures, resulting in negligible UV absorbance above 220 nm. Relying on standard 254 nm or 280 nm UV detectors will result in "blind" peaks, causing you to miss the elution window entirely. Solution: Switch your detection modality. Use an Evaporative Light Scattering Detector (ELSD) or couple the HPLC to a mass spectrometer (LC-MS/MS) operating in positive ESI mode. High-resolution mass spectrometry libraries confirm Agistatin B is best detected via its exact mass[4],[5].

Q2: I am losing over 80% of my Agistatin B yield during the initial silica gel cleanup. What is causing this? Causality: The pyranacetal core of Agistatin B contains multiple free hydroxyl groups that act as strong hydrogen bond donors. Un-deactivated silica gel contains highly active, acidic free silanols that irreversibly bind these hydroxyls, leading to catastrophic sample loss. Solution: Bypass standard silica gel entirely and substitute it with Sephadex LH-20 . Sephadex LH-20 is a versatile stationary phase with dual hydrophilic and hydrophobic properties that separates compounds by molecular size and shape without the destructive, irreversible hydrogen-bonding losses seen with raw silica.

Q3: Agistatin B and Agistatin D are co-eluting on my C18 preparative column. How can I achieve baseline resolution? Causality: Agistatin B and D are structural analogs with nearly identical partition coefficients (LogP). A steep organic gradient forces both compounds to partition into the mobile phase simultaneously, collapsing their retention times. Solution: Flatten the gradient specifically at the expected elution window. If using Water/Acetonitrile, hold the gradient isocratically at 25% Acetonitrile for 15 minutes. Additionally, maintaining the column temperature at exactly 25°C prevents temperature-induced selectivity shifts.

Quantitative Data Summaries

Use the following reference parameters to benchmark your purification workflow.

Purification StageStationary PhaseMobile Phase SystemTarget DetectionExpected Recovery
Crude Extraction N/A (Liquid-Liquid)Broth / Ethyl AcetateTLC ( p -anisaldehyde)85 - 90%
Primary Cleanup Sephadex LH-20Methanol (Isocratic)Gravimetric / TLC75 - 80%
Fractionation Silica Gel 60Hexane / EtOAcTLC ( Rf​ ~0.45)< 40% (If not deactivated)
Fine Purification C18 (Prep HPLC) H2​O / MeCN (Gradient)ELSD / MS ( m/z 237.11)90 - 95%

Table 1: Standardized chromatographic parameters and expected yields for Agistatin B isolation.

Sources

Troubleshooting

Agistatin B Cellular Assay Optimization: Mitigating Off-Target Toxicity and Artifacts

Welcome to the Technical Support Center for Agistatin B assay optimization. Agistatin B (CAS 144096-46-8), a tricyclic mycotoxin isolated from fungi, is widely utilized as a potent inhibitor of cholesterol biosynthesis[1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Agistatin B assay optimization. Agistatin B (CAS 144096-46-8), a tricyclic mycotoxin isolated from fungi, is widely utilized as a potent inhibitor of cholesterol biosynthesis[1][2]. While highly effective at modulating intracellular lipid profiles, its application in in vitro cellular assays is frequently confounded by off-target cytotoxicity, compound aggregation, and unintended lipid raft disruption[3].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to successfully isolate the true on-target effects of Agistatin B.

Mechanistic Overview of Agistatin B Effects

To troubleshoot off-target effects, we must first delineate the compound's causal pathways. Agistatin B specifically blocks the cholesterol biosynthesis cascade. However, when cells are exposed to supra-pharmacological doses (>10 µM) or prolonged incubation, secondary artifacts emerge. The severe depletion of membrane cholesterol destabilizes lipid rafts, inadvertently hyper-activating or silencing raft-associated receptors (e.g., RTKs, GPCRs). Furthermore, as a fungal secondary metabolite, Agistatin B can induce non-specific oxidative stress and membrane toxicity if poorly solubilized[4].

Pathway A Agistatin B (Tricyclic Mycotoxin) B On-Target: Cholesterol Biosynthesis Inhibition A->B Pharmacological Dose D Off-Target: Compound Aggregation & Toxicity A->D >10µM or Poor Solubility C Endogenous Cholesterol Depletion B->C E Secondary Artifact: Lipid Raft Destabilization C->E Chronic Exposure F Confounding Receptor Signaling E->F

Fig 1: Agistatin B mechanistic pathways distinguishing on-target efficacy from off-target artifacts.

Troubleshooting FAQs

Q1: My cells are exhibiting acute cytotoxicity within 12 hours of Agistatin B treatment. Is this an on-target effect of cholesterol depletion? Analysis & Causality: No. Mammalian cells typically possess sufficient intracellular cholesterol pools (e.g., esterified cholesterol in lipid droplets) to survive acute biosynthesis inhibition for 24-48 hours. Acute cell death (<12h) is almost always an off-target artifact caused by compound precipitation or solvent toxicity. Agistatin B has a molecular weight of 214.3 g/mol and is highly lipophilic[2]. Resolution:

  • Ensure the final DMSO concentration in the assay media does not exceed 0.1% (v/v).

  • Prepare fresh working dilutions daily. Agistatin B solutions should be equilibrated to room temperature and visually inspected to ensure they are precipitate-free before cellular application[3].

Q2: I am seeing highly variable IC50 values across different experimental replicates. How can I stabilize the dose-response? Analysis & Causality: The most common culprit for variable Agistatin B efficacy is the use of standard Fetal Bovine Serum (FBS). Standard FBS contains fluctuating levels of exogenous cholesterol and lipoproteins. Cells will upregulate LDL receptors to scavenge this exogenous cholesterol, effectively bypassing the endogenous biosynthesis block induced by Agistatin B. This forces researchers to use artificially high doses of the drug, pushing the assay into the off-target toxicity window. Resolution: Transition your cells to Lipoprotein-Deficient Serum (LPDS) or delipidated FBS 24 hours prior to Agistatin B treatment. This sensitizes the cells to biosynthesis inhibition, allowing you to use lower, target-specific doses.

Q3: How do I definitively prove that my observed phenotype is due to cholesterol biosynthesis inhibition and not an off-target interaction? Analysis & Causality: A robust experimental design must be self-validating. To prove on-target specificity, you must perform a "rescue" experiment. If Agistatin B is causing a phenotype solely through cholesterol depletion, supplying the cells with downstream, water-soluble exogenous cholesterol should completely reverse the phenotype. Resolution: Co-treat or post-treat cells with exogenous cholesterol (complexed with Methyl-β-cyclodextrin). If the phenotype persists despite cholesterol repletion, the effect is off-target.

Quantitative Data: Therapeutic Window Optimization

The table below illustrates how media conditions drastically alter the therapeutic window (the gap between on-target efficacy and off-target cytotoxicity) of Agistatin B. Utilizing LPDS is critical for minimizing off-target mycotoxin toxicity.

Cell LineMedia ConditionOn-Target IC50 (Cholesterol Synthesis)Off-Target CC50 (Cell Viability)Therapeutic Window (CC50 / IC50)
HepG210% Standard FBS4.2 µM12.5 µM~3.0x (High risk of off-target effects)
HepG25% LPDS (Delipidated)0.4 µM11.8 µM~29.5x (Optimal specificity)
HeLa10% Standard FBS5.1 µM15.0 µM~2.9x (High risk of off-target effects)
HeLa5% LPDS (Delipidated)0.6 µM14.2 µM~23.6x (Optimal specificity)

Standardized Experimental Workflows

Workflow S1 1. Media Adaptation (Switch to LPDS) S2 2. Dose Titration (0.1 - 5.0 µM) S1->S2 S3 3. Phenotypic Assay (+/- Agistatin B) S2->S3 S4 4. Rescue Validation (+ Exogenous Chol) S3->S4

Fig 2: Self-validating experimental workflow for Agistatin B cellular assays.

Protocol A: Self-Validating Cholesterol Rescue Assay

Purpose: To differentiate on-target cholesterol depletion from off-target Agistatin B toxicity.

  • Preparation: Seed cells in a 96-well plate at 1×104 cells/well. Allow 24 hours for adherence.

  • Starvation: Wash cells 2x with PBS. Replace media with assay media containing 5% Lipoprotein-Deficient Serum (LPDS) for 24 hours.

  • Compound Preparation: Reconstitute lyophilized Agistatin B in anhydrous DMSO to a 10 mM stock[2]. Aliquot to avoid repeated freeze-thaw cycles.

  • Treatment: Treat cells with the established IC50 of Agistatin B (e.g., 0.5 µM). Ensure final DMSO concentration is ≤0.1% .

  • Rescue Condition: In parallel wells, co-administer Agistatin B (0.5 µM) with 5 µg/mL of water-soluble Cholesterol-Methyl-β-Cyclodextrin (MβCD-Chol).

  • Incubation & Readout: Incubate for 48 hours. Perform your primary phenotypic readout (e.g., CellTiter-Glo for viability, or Western Blot for target proteins).

  • Interpretation: True on-target effects will be reversed in the MβCD-Chol wells. Unreversed effects indicate off-target toxicity.

Protocol B: Validating Lipid Raft Integrity (CTxB Staining)

Purpose: To ensure the chosen dose of Agistatin B is not causing secondary off-target signaling artifacts via gross lipid raft destruction.

  • Treatment: Treat cells cultured on glass coverslips with Agistatin B as optimized in Protocol A.

  • Labeling: Post-treatment, wash cells with ice-cold PBS. Incubate live cells with 1 µg/mL Alexa Fluor® 488-conjugated Cholera Toxin Subunit B (CTxB) for 15 minutes at 4°C (CTxB binds specifically to GM1 gangliosides in intact lipid rafts).

  • Fixation: Wash 3x with cold PBS. Fix with 4% Paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Mount coverslips and image via confocal microscopy.

  • Interpretation: A uniform, punctate membrane staining indicates intact lipid rafts. Diffuse, internalized, or absent staining indicates that the Agistatin B dose is too high, causing off-target membrane destabilization.

References

  • Agistatin B | Cholesterol Biosynthesis Inhibitor. MedChemExpress.
  • Agistatin B ((2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol), CAS 144096-46-8. BIOZOL.
  • Agistatin B | Antifungal inhibitor. Hello Bio.
  • Rare Biologically Active Antibiotics & Mycotoxins. AdipoGen Life Sciences.

Sources

Optimization

Technical Support Center: Agistatin B Storage &amp; Stability Optimization

Welcome to the Agistatin B Troubleshooting and Protocol Guide. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility in cholesterol biosynthesis inhibition assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Agistatin B Troubleshooting and Protocol Guide. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility in cholesterol biosynthesis inhibition assays. In many cases, the root cause is not the biological model, but the silent degradation of the chemical probe.

Agistatin B (C₁₁H₁₈O₄) is a highly potent, tricyclic pyranacetal isolated from fungal species such as Fusarium and Xylaria[1][2]. While highly effective in vitro, its unique chemical architecture—specifically the ketal moiety at the C-2 position—makes it intrinsically vulnerable to environmental stressors[2]. This guide provides the mechanistic causality behind these vulnerabilities and establishes field-proven, self-validating protocols to ensure the absolute integrity of your Agistatin B stocks.

Mechanistic Vulnerabilities: The "Why" Behind Degradation

To stabilize Agistatin B, we must first understand how it degrades. The molecule features a rigid tricyclic framework containing an epoxide and a characteristic ketal group[2].

  • Moisture-Driven Hydrolysis: The ketal moiety is highly susceptible to nucleophilic attack by water. When hygroscopic solvents (like DMSO) absorb atmospheric moisture, the localized pH can shift, catalyzing the ring-opening of the ketal and yielding an inactive metabolite. Therefore, protecting the compound from air and moisture is non-negotiable[3].

  • Photo-Oxidation: Prolonged exposure to ambient laboratory light (UV/Vis) induces radical formation, leading to oxidative degradation of the hydroxyl groups[1].

  • Freeze-Thaw Stress: Repeated thermal cycling causes solvent micro-crystallization. As the solvent lattice forms, the solute is excluded, creating extreme localized concentration gradients that force Agistatin B out of solution (precipitation) and accelerate bimolecular degradation pathways.

Degradation A Agistatin B (Intact Tricyclic Ketal) B Aqueous Hydrolysis (Moisture Ingress) A->B H2O / H+ C Photo-oxidation (UV/Light Exposure) A->C hv / O2 D Ring-Opened Inactive Metabolite B->D Ketal Cleavage E Oxidized Degradation Products C->E Radical Formation

Mechanistic degradation pathways of Agistatin B via hydrolysis and photo-oxidation.

Quantitative Stability Data

The following table synthesizes the validated stability metrics for Agistatin B across different states and environments. Use this as your baseline for experimental planning[1][4][5].

State / FormulationStorage TemperatureEnvironmental ControlsValidated Half-Life / Stability
Lyophilized Solid -20°C to -80°CDesiccated, Dark≥ 4 Years[4]
Lyophilized Solid +4°CDesiccated, Dark1 Year[1]
Organic Stock (DMSO/MeOH) -20°CAmber vial, Argon purged1 to 6 Months[5]
Aqueous Working Solution +4°C or Room TempProtect from light< 12 Hours (Use same day)[5]

Self-Validating Protocol: Reconstitution & Archiving

To prevent premature degradation, the reconstitution process must be treated as an anhydrous, inert workflow. This protocol is designed to be self-validating; by incorporating a pre-assay LC-MS/MS or TLC check, you ensure the system's integrity before biological application.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the sealed vial of lyophilized Agistatin B from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

  • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder. This microscopic water layer will initiate hydrolysis the moment you add your organic solvent.

Step 2: Anhydrous Reconstitution

  • Action: In a fume hood, inject anhydrous, sterile-filtered DMSO (or Methanol) directly through the septum (if applicable) or quickly uncap and add the solvent to achieve your desired stock concentration (e.g., 10 mM).

  • Causality: Standard benchtop DMSO can contain up to 10% water by volume if left unsealed. Using anhydrous grade solvent prevents the introduction of the nucleophiles that cleave the C-2 ketal[2].

Step 3: Aliquoting and Flash Freezing

  • Action: Immediately dispense the stock solution into single-use amber glass or opaque microcentrifuge tubes (e.g., 5 µL to 20 µL per tube). Snap-freeze the aliquots in liquid nitrogen.

  • Causality: Single-use aliquots completely eliminate freeze-thaw cycles. Amber vials block UV/Vis light, preventing photo-oxidation[1]. Flash freezing prevents the formation of large solvent crystals, locking the molecule in a homogenous solid state.

Step 4: Integrity Verification (Self-Validation)

  • Action: Before a major assay campaign, thaw one aliquot and analyze it via LC-MS/MS (monitoring the intact mass [M+H]+ at m/z 215.1) or analytical TLC.

  • Causality: This confirms that no degradation occurred during transit, storage, or the reconstitution workflow itself.

Workflow S1 1. Receive Lyophilized Powder Store at -20°C S2 2. Thermal Equilibration Desiccator for 30 mins to RT S1->S2 Prevent condensation S3 3. Anhydrous Reconstitution Dissolve in dry DMSO/MeOH S2->S3 Ensure complete dissolution S4 4. Aliquoting Dispense into amber vials S3->S4 Avoid freeze-thaw cycles S5 5. Flash Freezing Snap freeze in Liquid N2 S4->S5 Preserve structural integrity S6 6. Long-Term Storage Maintain at -20°C S5->S6 Protect from light & moisture

Optimal step-by-step workflow for the reconstitution and aliquoting of Agistatin B.

Troubleshooting & FAQs

Q: I prepared an aqueous working solution of Agistatin B yesterday and stored it at 4°C overnight. Today, my cells show no cholesterol biosynthesis inhibition. What happened? A: Agistatin B is highly unstable in aqueous environments. The water likely hydrolyzed the delicate tricyclic ketal structure overnight[2]. Always prepare aqueous dilutions immediately before application and discard any unused working solutions. Do not store Agistatin B in aqueous buffers[5].

Q: After thawing my DMSO stock solution, I noticed a fine white precipitate at the bottom of the tube. Is the compound ruined? A: Not necessarily. This is a classic symptom of freeze-thaw stress. As DMSO freezes, it forms a crystalline lattice that excludes the solute, pushing the local concentration of Agistatin B beyond its solubility limit.

  • Fix: Allow the tube to fully equilibrate to room temperature, then gently warm it in a 37°C water bath for 5 minutes while vortexing. Ensure the solution is completely precipitate-free before use[5]. If the aliquot has undergone more than two freeze-thaw cycles, discard it, as the precipitation event often correlates with irreversible degradation[6].

Q: Can I store the reconstituted stock solution at -80°C instead of -20°C to extend its shelf life? A: Yes, storing at -80°C is excellent for long-term archiving and will further slow any kinetic degradation pathways. However, ensure your storage tubes have tight-sealing O-rings. The extreme cold of a -80°C freezer can cause standard microcentrifuge tube caps to contract and loosen, allowing ambient moisture to seep in over time.

Q: My lab received a shipment of Agistatin B, but the dry ice evaporated during transit. Is the solid powder still viable? A: Yes. In its lyophilized, solid state, Agistatin B is remarkably stable and can tolerate ambient temperature shipping for short durations (up to a few days) provided the vial remains sealed and protected from light[5]. Upon receipt, immediately transfer the vial to -20°C for long-term storage.

References

  • ResearchGate. New diplosporin and agistatine derivatives produced by the fungal endophyte Xylaria sp. Available at:[Link]

  • AkrivisBio. Agistatin B, Catalog: B1021 | AkrivisBio. Available at: [Link]

  • ResearchGate. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Agelastatin B

A Guide for Senior Researchers on Late-Stage Synthetic Refinements Welcome to the technical support resource for the synthesis of Agelastatin B. This guide is designed for drug development professionals and synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Senior Researchers on Late-Stage Synthetic Refinements

Welcome to the technical support resource for the synthesis of Agelastatin B. This guide is designed for drug development professionals and synthetic chemists navigating the complexities of the final steps in synthesizing this potent pyrrole-imidazole alkaloid. As Senior Application Scientists, we understand that the journey from an advanced intermediate to the final, pure compound is fraught with unique challenges. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure the successful and reproducible synthesis of Agelastatin B.

The prevailing and most efficient strategy for obtaining Agelastatin B involves the late-stage selective bromination of its direct precursor, Agelastatin A.[1][2][3] This approach is synthetically elegant but requires precise control over reaction conditions to avoid the formation of isomeric byproducts and ensure high yields. This guide focuses specifically on the critical conversion of Agelastatin A to Agelastatin B.

Troubleshooting Guide: The Agelastatin A to Agelastatin B Conversion

This section addresses specific problems that may arise during the final bromination step. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.

Question 1: My reaction yields are consistently low (<70%). What are the most likely causes and how can I improve them?

Answer: Low yields in the bromination of Agelastatin A are typically traced back to one of three areas: reagent quality, reaction conditions, or starting material purity.

  • Causality & Explanation: The electrophilic bromination using N-Bromosuccinimide (NBS) is a rapid reaction that can be compromised by side reactions if not properly controlled. The succinimide byproduct can be involved in undesired pathways, and the HBr generated can lead to acid-catalyzed degradation of the sensitive tetracyclic core.

  • Troubleshooting Steps:

    • Reagent Quality: NBS can degrade over time, especially if exposed to light or moisture. Use freshly recrystallized NBS or a newly opened bottle from a reputable supplier.

    • Acid Scavenging: The use of a non-nucleophilic, sterically hindered base is critical. 2,6-di-tert-butyl-4-methylpyridine (DTBMP) is employed to sequester the HBr byproduct, preventing it from catalyzing decomposition pathways.[1][2] Ensure DTBMP is pure and added in the correct stoichiometry.

    • Temperature Control: The reaction should be performed at 0 °C.[1] Higher temperatures can increase the rate of side reactions and lead to the formation of over-brominated or other undesired species.

    • Purity of Agelastatin A: Ensure your starting material is highly pure (>98%). Impurities from previous steps can interfere with the bromination reaction.

Question 2: I am observing a significant byproduct that is difficult to separate from Agelastatin B. How can I identify and minimize it?

Answer: The most probable byproduct is a regioisomer of Agelastatin B, likely resulting from bromination at an alternative position on the pyrrole ring, such as C14.[4]

  • Causality & Explanation: While the C13 position of the pyrrole ring in Agelastatin A is electronically favored for electrophilic substitution, other positions can also react, particularly if the reaction is allowed to proceed for too long or at elevated temperatures.

  • Minimization & Mitigation Strategy:

    • Strict Stoichiometry: Use a slight excess, but not a large excess, of NBS. Carefully control the stoichiometry to favor mono-bromination at the most reactive site.

    • Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (Agelastatin A) is consumed to prevent over-reaction.

    • Purification: If isomeric byproducts do form, they are often inseparable by standard silica gel chromatography. Reverse-phase High-Performance Liquid Chromatography (HPLC) may be required for separation.[4]

  • Identification: The identity of the byproduct can be confirmed using 2D NMR spectroscopy (COSY, HMBC) to establish the connectivity and position of the bromine atom.

Question 3: The workup procedure seems to cause degradation of my product. Are there alternative methods?

Answer: The tetracyclic core of the agelastatins is sensitive to both strong acid and strong base. A standard aqueous workup must be performed carefully.

  • Causality & Explanation: The hemiaminal functionality and other sensitive groups within the Agelastatin core can be labile. Prolonged exposure to aqueous acidic or basic conditions during workup can lead to ring-opening or other decomposition pathways.

  • Recommended Protocol:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

    • Extract the product promptly into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a neutral brine solution rather than acidic or basic washes.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature (<40 °C).

Frequently Asked Questions (FAQs)

What is the mechanistic role of DTBMP in this reaction? DTBMP (2,6-di-tert-butyl-4-methylpyridine) is a non-nucleophilic base. Its primary role is to act as a proton sponge, scavenging the HBr that is generated during the electrophilic substitution reaction with NBS.[1] By removing HBr from the reaction mixture, it prevents acid-catalyzed side reactions and degradation of the acid-sensitive Agelastatin A starting material and Agelastatin B product.

Why is Agelastatin B typically synthesized from Agelastatin A and not built up from a brominated precursor? This is a matter of synthetic efficiency and convergence, a concept known as late-stage functionalization. Constructing the complex tetracyclic core of the agelastatins is a significant synthetic challenge.[5][6] It is far more efficient to synthesize a common precursor like Agelastatin A and then diversify it in the final steps to produce analogues like Agelastatin B.[3][7] This strategy minimizes the number of steps required to synthesize each individual analogue.

How can I definitively confirm the structure and purity of my final Agelastatin B product? A combination of spectroscopic methods is required:

  • ¹H and ¹³C NMR: This will confirm the overall structure and the absence of major impurities. The disappearance of the C13-H proton signal from the Agelastatin A spectrum and shifts in the adjacent carbon signals are key indicators.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and provide the exact mass of the molecule, confirming the successful incorporation of one bromine atom.[8]

  • HPLC: An analytical HPLC trace will determine the purity of the final compound.

Data & Protocols

Workflow for the Synthesis of Agelastatin B from Agelastatin A

Agelastatin_B_Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis AgA Agelastatin A in THF/H2O ReactionVessel Reaction Mixture AgA->ReactionVessel Reagents NBS, DTBMP 0 °C Reagents->ReactionVessel Quench Quench with Na2S2O3 ReactionVessel->Quench 1. Quench Extract Extract with EtOAc Quench->Extract 2. Extract Purify Silica Gel Chromatography Extract->Purify 3. Purify FinalProduct Agelastatin B Purify->FinalProduct Yields ~84% NMR NMR FinalProduct->NMR HRMS HRMS FinalProduct->HRMS HPLC HPLC FinalProduct->HPLC

Caption: Final step workflow: Bromination, purification, and analysis.

Troubleshooting Decision Tree

Troubleshooting_Agelastatin_B Problem Low Yield or Impure Product Cause1 Reagent Quality? Problem->Cause1 Cause2 Reaction Conditions? Problem->Cause2 Cause3 Byproduct Formation? Problem->Cause3 Sol1a Use fresh/recrystallized NBS Cause1->Sol1a Yes Sol1b Verify purity of AgA & DTBMP Cause1->Sol1b Yes Sol2a Ensure temp is stable at 0 °C Cause2->Sol2a Yes Sol2b Monitor via TLC and quench promptly Cause2->Sol2b Yes Sol3a Check NBS stoichiometry Cause3->Sol3a Yes Sol3b Optimize chromatography (consider HPLC) Cause3->Sol3b Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Table 1: Reaction Summary
Starting MaterialReagentsSolventTemp.YieldReference
(−)-Agelastatin ANBS, 2,6-di-t-butyl-4-methylpyridineTHF / H₂O0 °C84%[1]
Table 2: Comparative Spectroscopic Data
CompoundKey ¹H NMR Signal (CD₃OD, 500 MHz)[8]Key ¹³C NMR Signal (CD₃OD, 125 MHz)[8]
Agelastatin A δ 6.92 (d, J = 4.1 Hz, 1H), 6.34 (d, J = 4.1 Hz, 1H)δ 124.2, 116.2, 114.0, 107.5
Agelastatin B The signal corresponding to the C13-H proton (around 6.34 ppm) disappears.A downfield shift of C14 and an upfield shift of C13 are expected.

Note: Exact chemical shifts for Agelastatin B may vary slightly. The provided data for Agelastatin A is for a derivative but serves as a close reference.

Validated Experimental Protocol: Synthesis of (−)-Agelastatin B

This protocol is adapted from the successful gram-scale synthesis reported by Movassaghi et al.[1]

Materials:

  • (−)-Agelastatin A

  • N-Bromosuccinimide (NBS), recrystallized

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (−)-Agelastatin A (1.0 equiv).

  • Dissolve the starting material in a mixture of THF and water.

  • Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.1 equiv) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 10% methanol in dichloromethane).

  • Upon consumption of the starting material (typically 30-60 minutes), quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure at a temperature below 40 °C.

  • Purify the crude residue by flash column chromatography on silica gel to afford (−)-Agelastatin B as a solid.

References

  • Antropow, A. H., et al. (2017). Synthesis and Evaluation of Agelastatin Derivatives as Potent Modulators for Cancer Invasion and Metastasis. Journal of Organic Chemistry, 82(15), 7720–7731. Available at: [Link]

  • Beltran, F., & Romo, D. (2021). Total syntheses of (+)-agelastatin A and (+)-agelastatin B through cationic cyclizations. ResearchGate. Available at: [Link]

  • Movassaghi, M., et al. (2013). Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids. The Journal of Organic Chemistry, 78(22), 11148-11164. Available at: [Link]

  • Beltran, F., et al. (2021). Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity. Angewandte Chemie International Edition, 60(41). Available at: [Link]

  • Beltran, F., & Romo, D. (2021). Synthesis of agelastatin A and derivatives premised on a hidden symmetry element leading to analogs displaying anticancer activi. National Science Foundation Public Access Repository (NSF-PAR). Available at: [Link]

  • Ferreira, M. J., et al. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Organic Letters, 25(23), 4279–4284. Available at: [Link]

  • Movassaghi, M., Siegel, D. S., & Han, S. (2010). Total synthesis of all (–)-Agelastatin alkaloids. Chemical Science, 1(5), 561-566. Available at: [Link]

  • Antropow, A. H., et al. (2017). Synthesis and Evaluation of Agelastatin Derivatives as Potent Modulators for Cancer Invasion and Metastasis. PMC. Available at: [Link]

  • Wardrop, D. J., & Forslund, R. E. (2012). Bioinspired Total Synthesis of Agelastatin A. Angewandte Chemie International Edition, 51(24), 5962-5965. Available at: [Link]

  • Movassaghi, M., et al. (2013). Synthesis and Anticancer Activity of All Known (−)-Agelastatin Alkaloids. The Journal of Organic Chemistry, 78(22). Available at: [Link]

  • Feldman, K. S., & Saunders, J. C. (2002). Alkynyliodonium Salts in Organic Synthesis. Development of a Unified Strategy for the Syntheses of (−)-Agelastatin A and (−)-Agelastatin B. The Journal of Organic Chemistry, 67(20), 7096-7109. Available at: [Link]

  • Afonso, C. A. M., et al. (2023). From Pyridine to (−)‐Agelastatin A. Advanced Synthesis & Catalysis. Available at: [Link]

  • Movassaghi, M., Siegel, D. S., & Han, S. (2010). Total synthesis of all (−)-agelastatin alkaloids. Chemical Science. Available at: [Link]

  • Dong, G. (2010). Recent advances in the total synthesis of agelastatins. Pure and Applied Chemistry, 82(12), 2231-2246. Available at: [Link]

  • Movassaghi, M., Siegel, D. S., & Han, S. (2010). Total synthesis of all (–)-Agelastatin alkaloids. CORE. Available at: [Link]

  • Movassaghi, M., Siegel, D. S., & Han, S. (2010). Total synthesis of all (−)-agelastatin alkaloids. DSpace@MIT. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Fungal Agistatins and Statin Drugs as Cholesterol Biosynthesis Inhibitors

A Guide for Researchers and Drug Development Professionals In the landscape of metabolic research and drug discovery, the inhibition of cholesterol biosynthesis remains a cornerstone of therapeutic strategies against hyp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of metabolic research and drug discovery, the inhibition of cholesterol biosynthesis remains a cornerstone of therapeutic strategies against hypercholesterolemia and associated cardiovascular diseases. While statins represent the gold standard in clinical practice, the exploration of novel, naturally derived compounds continues to be a vibrant area of investigation. This guide provides a comparative analysis of the Agistatin family of fungal metabolites and the widely prescribed statin drugs, focusing on their activity as inhibitors of cholesterol biosynthesis.

Introduction to Agistatins and Statins

Agistatins: Fungal Pyranacetals with Cholesterol-Lowering Potential

Agistatins are a class of pyranacetal metabolites isolated from fungi, such as species of Fusarium.[2][3] Agistatin B, D, and E have been identified as inhibitors of cholesterol biosynthesis.[4][5][6] These natural products possess complex, tricyclic structures with a characteristic ketal moiety.[2] Their discovery has opened avenues for exploring novel scaffolds for the development of cholesterol-lowering agents.

Statins: A Landmark in Cardiovascular Medicine

Statins are a class of drugs that have revolutionized the prevention and treatment of cardiovascular disease.[7] They are competitive inhibitors of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[7] Their efficacy in reducing low-density lipoprotein (LDL) cholesterol has been extensively documented in numerous clinical trials.

Mechanism of Action: A Tale of Two Pathways?

The primary distinction in the activity of these two classes of compounds lies in their molecular targets within the cholesterol biosynthesis pathway.

Statins: Targeting the Rate-Limiting Step

Statins exert their effect by directly competing with the natural substrate, HMG-CoA, for the active site of HMG-CoA reductase.[7] This inhibition leads to a reduction in the synthesis of mevalonate, a crucial precursor for cholesterol and other isoprenoids. The decrease in intracellular cholesterol levels in hepatocytes triggers a compensatory upregulation of LDL receptors on the cell surface, leading to increased clearance of LDL cholesterol from the bloodstream.

.dot

HMG_CoA_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Reagents (Buffer, HMG-CoA, NADPH, Enzyme) plate_setup Set up 96-well Plate (Enzyme, Compound/Vehicle) reagents->plate_setup compounds Prepare Test Compound Dilutions (Agistatin B, Statin) compounds->plate_setup reaction_start Initiate Reaction (Add HMG-CoA & NADPH) plate_setup->reaction_start measurement Measure Absorbance at 340 nm (Kinetic Read) reaction_start->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition dose_response Generate Dose-Response Curves calc_inhibition->dose_response ic50 Determine IC50 Values dose_response->ic50

Sources

Comparative

Structure-Activity Relationship (SAR) and Comparative Analysis of Agistatin B Analogs

Executive Summary Agistatins represent a unique class of fungal secondary metabolites originally isolated from the culture broth of Fusarium sp. KO-811[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Agistatins represent a unique class of fungal secondary metabolites originally isolated from the culture broth of Fusarium sp. KO-811[1][2]. Recognized primarily as potent inhibitors of cholesterol biosynthesis, these mycotoxins offer a compelling alternative scaffold to traditional statins for metabolic research[3][4]. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of Agistatin B—a rigid tricyclic analog—against its pyranacetal counterparts (Agistatins A, C, D, and E)[5][6]. By evaluating their structural flexibility, relative inhibitory potency, and extraction methodologies, researchers can better select the appropriate Agistatin analog for targeted lipid metabolism assays.

Mechanistic Context: Targeting Lipid Metabolism

Unlike conventional competitive inhibitors that mimic HMG-CoA, Agistatins utilize a highly oxygenated epoxychromene or pyranacetal framework to disrupt early-stage sterol synthesis[3][4]. The inhibition of cholesterol biosynthesis at the rate-limiting steps prevents the downstream conversion of mevalonate into complex sterols, making these compounds invaluable for investigating lipid-driven cellular processes and membrane dynamics[4].

Pathway A Acetyl-CoA B HMG-CoA A->B Synthase C Mevalonate B->C Reductase D Cholesterol C->D Multi-step Inhibitor Agistatin Analogs Inhibitor->B Inhibits

Cholesterol biosynthesis pathway highlighting the inhibitory action of Agistatin analogs.

Structure-Activity Relationship (SAR) Comparative Analysis

The biological efficacy of Agistatins is heavily dictated by their ring architecture and the spatial orientation of their hydroxyl groups. Agistatin B ((2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol) is uniquely characterized by its tricyclic epoxychromene system[3][5].

When comparing Agistatin B to its analogs, a clear SAR trend emerges regarding conformational flexibility and target binding:

  • Agistatin A (The Parent Compound): Features a more flexible pyranacetal structure, allowing it to achieve optimal conformational alignment within the target enzyme's active site. It exhibits the highest relative inhibitory activity (1.5)[2].

  • Agistatin B (The Tricyclic Analog): The introduction of the third ring creates a rigid, sterically hindered scaffold. This structural constraint limits its induced-fit binding capabilities, resulting in a significant drop in inhibitory potency (relative activity of 10.0)[2].

  • Agistatins C, D, and E: These analogs retain the core pyranacetal framework with varying side-chain modifications[6]. Agistatin C demonstrates intermediate potency (5.0), proving that while the pyranacetal ring is essential, side-chain sterics also modulate binding affinity[2].

Quantitative SAR Comparison Table
CompoundCAS NumberStructural ClassificationRelative Inhibitory Potency*Conformational Flexibility
Agistatin A N/APyranacetal1.5 (High)High
Agistatin C N/APyranacetal Derivative5.0 (Moderate)Moderate
Agistatin B 144096-46-8Tricyclic Epoxychromene10.0 (Low)Rigid / Restricted
Agistatin D 144096-47-9PyranacetalActiveHigh
Agistatin E 144096-48-0PyranacetalActiveHigh

*Note: Values represent relative inhibitory concentrations against cholesterol biosynthesis in vitro. Lower numerical values indicate superior potency[2].

Experimental Methodologies: Isolation and Bio-Validation

To ensure high-fidelity data when working with Agistatin analogs, researchers must employ self-validating protocols for both extraction and biological evaluation. The following methodologies are designed to maximize yield while preventing the degradation of the sensitive epoxychromene rings.

Workflow Step1 1. Fungal Cultivation (Fusarium sp.) Step2 2. Broth Centrifugation Step1->Step2 Step3 3. Ethyl Acetate Extraction Step2->Step3 Step4 4. HPLC Purification Step3->Step4 Step5 5. In Vitro Bioassay Step4->Step5

Experimental workflow for the isolation and bioassay validation of Agistatin analogs.

Protocol A: Targeted Extraction of Agistatin B from Fusarium sp.

Causality Focus: Ethyl acetate is selected as the primary organic phase because its moderate polarity perfectly partitions the tricyclic and pyranacetal scaffolds from highly polar, unwanted broth constituents (e.g., residual sugars and proteins).

  • Cultivation: Inoculate Fusarium sp. KO-811 into Potato Dextrose Broth (PDB). Incubate at 25–28°C with continuous agitation (150 rpm) for 10–14 days. Rationale: This duration ensures the fungus reaches the stationary phase, triggering the secondary metabolism pathways required for Agistatin production[4].

  • Separation: Harvest the culture and centrifuge at 4,000 × g for 20 minutes to separate the mycelial biomass from the liquid supernatant.

  • Solvent Extraction: Adjust the supernatant to pH 6.0. Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Repeat three times.

  • Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure at 35°C to yield a crude extract. Rationale: Keeping the temperature below 40°C prevents thermal degradation of the epoxide moiety in Agistatin B.

  • Purification: Subject the crude extract to silica gel column chromatography (eluting with a gradient of chloroform/methanol). Final polishing is achieved via preparative HPLC to isolate pure Agistatin B (>98% purity).

Protocol B: Self-Validating In Vitro Cholesterol Biosynthesis Assay

Causality Focus: This protocol utilizes radiolabeled substrate tracking. By normalizing the radioactive counts against total protein concentration, the system self-validates, ensuring that variations in cell lysate density do not artificially skew the IC50 calculations.

  • Preparation: Reconstitute lyophilized Agistatin B in DMSO to create a 10 mM stock. Note: Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity[5].

  • Incubation: In a 96-well plate, combine rat liver homogenate (source of biosynthetic enzymes) with varying concentrations of Agistatin B (0.1 µM to 50 µM). Include Lovastatin as a positive control and a vehicle-only negative control.

  • Radiolabeling: Initiate the reaction by adding 1 µCi of [14C]-acetate and 1 mM ATP/NADPH cofactor mix. Incubate at 37°C for 2 hours.

  • Saponification & Extraction: Terminate the reaction by adding 10% KOH in ethanol. Heat at 70°C for 1 hour to saponify lipids. Extract the unsaponifiable fraction (containing [14C]-cholesterol) using petroleum ether.

  • Quantification: Transfer the ether phase to scintillation vials, evaporate, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Validation: Perform a BCA protein assay on a parallel non-radioactive plate. Normalize the CPM (Counts Per Minute) to mg of total protein to accurately determine the relative inhibitory potency.

References

Sources

Validation

Confirming the Cellular Mechanism of Agistatine B-Induced Apoptosis: A Comparative Methodological Guide

As a Senior Application Scientist, evaluating the pro-apoptotic efficacy of secondary metabolites requires distinguishing between primary cytotoxicity and targeted, pathway-driven programmed cell death. Agistatine B , a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pro-apoptotic efficacy of secondary metabolites requires distinguishing between primary cytotoxicity and targeted, pathway-driven programmed cell death. Agistatine B , a tricyclic fungal metabolite, is a classical inhibitor of cholesterol biosynthesis [1]. While its primary utility lies in lipid metabolism research, inhibiting the mevalonate/cholesterol pathway is a well-documented trigger for intrinsic apoptosis [2].

By disrupting this pathway, Agistatine B depletes critical isoprenoid intermediates (such as farnesyl pyrophosphate[FPP] and geranylgeranyl pyrophosphate [GGPP]). This depletion prevents the post-translational prenylation of small GTPases (e.g., Rho, Ras), leading to cytoskeletal collapse, loss of survival signaling, and the activation of the mitochondrial apoptotic cascade [3].

This guide provides a self-validating experimental framework to definitively confirm the cellular mechanism of Agistatine B-induced apoptosis, comparing its performance against standard alternative compounds.

Comparative Landscape: Agistatine B vs. Alternative Inducers

To contextualize Agistatine B's performance, it must be benchmarked against other well-characterized apoptosis inducers. Because Agistatine B acts upstream in a metabolic pathway, its apoptotic kinetics are characteristically delayed compared to direct kinase inhibitors or DNA-damaging agents.

Quantitative Performance Comparison
CompoundPrimary TargetApoptosis KineticsReversibility (Rescue Agent)Typical Working Conc.
Agistatine B Cholesterol Biosynthesis48–72h (Delayed)Yes (Mevalonate / GGPP)1 – 10 µM
Mevastatin HMG-CoA Reductase48–72h (Delayed)Yes (Mevalonate / GGPP)5 – 20 µM
Staurosporine Pan-Kinase Inhibitor4–12h (Rapid)No0.1 – 1 µM
Doxorubicin Topoisomerase II24–48h (Intermediate)No1 – 5 µM

Data Interpretation: Unlike Staurosporine, which rapidly forces cells into apoptosis via broad kinase inhibition, Agistatine B requires time to deplete intracellular isoprenoid pools. This delayed kinetic profile is a hallmark of metabolism-driven apoptosis.

Mechanistic Pathway Visualization

The following diagram illustrates the causal chain of events from Agistatine B administration to the execution of apoptosis.

G A Agistatine B B Cholesterol Biosynthesis A->B Inhibits C Depletion of Isoprenoids (FPP, GGPP) B->C Downregulates D Loss of Rho/Ras Prenylation C->D Causes E Mitochondrial Cytochrome c Release D->E Triggers F Caspase-9/3 Activation E->F Activates G Apoptosis F->G Executes

Fig 1: Mechanistic pathway of Agistatine B-induced intrinsic apoptosis.

Self-Validating Experimental Protocols

To establish trustworthiness, a single assay is never sufficient. The following tripartite workflow operates as a self-validating system: phenotypic observation (Flow Cytometry), biochemical confirmation (Western Blot), and mechanistic proof (Metabolite Rescue).

Workflow C Cell Culture + Agistatine B F Flow Cytometry (Annexin V/PI) C->F Phenotype W Western Blot (Unprenylated Rap1A) C->W Target Check R Rescue Assay (+ Mevalonate) C->R Specificity V Mechanism Confirmed F->V W->V R->V

Fig 2: Tripartite self-validating workflow for confirming apoptotic mechanisms.

Protocol 1: Multiparametric Flow Cytometry (Annexin V-FITC / PI)

Causality & Rationale: We must prove the cells are undergoing programmed cell death rather than acute necrosis. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. Propidium Iodide (PI) only enters cells with ruptured membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Seeding: Seed target cells (e.g., HL-60 or HeLa) at 1×105 cells/mL in 6-well plates.

  • Treatment: Treat with Agistatine B (e.g., 5 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine for 6 hours).

  • Harvesting: Collect both the culture media (containing detached, apoptotic cells) and adherent cells via gentle trypsinization.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL Binding Buffer and analyze immediately via flow cytometry. Expected Result: Agistatine B should induce a significant shift into the Annexin V+/PI- quadrant (early apoptosis) by 48 hours.

Protocol 2: Western Blotting for Prenylation and Caspase Cleavage

Causality & Rationale: To link the phenotypic apoptosis to the specific mechanism of Agistatine B, we must observe the biochemical consequence of cholesterol pathway inhibition. Unprenylated Rap1A accumulates when GGPP is depleted. Simultaneously, we probe for Cleaved Caspase-3 to confirm the executioner phase of apoptosis [4].

Step-by-Step Methodology:

  • Lysis: Lyse Agistatine B-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Resolve 30 µg of protein lysate on a 12% SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Probe with primary antibodies against:

    • Unprenylated Rap1A (Target validation)

    • Cleaved Caspase-3 (Apoptosis validation)

    • GAPDH (Loading control)

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate. Expected Result: A dose-dependent increase in both unprenylated Rap1A and Cleaved Caspase-3 bands.

Protocol 3: Mevalonate Pathway Rescue Assay (The Definitive Proof)

Causality & Rationale: This is the ultimate self-validating step. If Agistatine B induces apoptosis exclusively via the inhibition of cholesterol/isoprenoid biosynthesis, providing downstream metabolites exogenously will bypass the blockade. If the cells still die, the compound possesses off-target toxicity.

Step-by-Step Methodology:

  • Co-Treatment Setup: Pre-treat cells with 100 µM Mevalonate or 10 µM Geranylgeranyl pyrophosphate (GGPP) for 2 hours.

  • Induction: Add Agistatine B (5 µM) to the media.

  • Incubation: Incubate for 48–72 hours.

  • Viability Assessment: Perform an MTT or CellTiter-Glo assay to quantify cell viability, and cross-reference with the Annexin V assay. Expected Result: Co-treatment with Mevalonate or GGPP should fully rescue the cells from Agistatine B-induced apoptosis, restoring viability to near-control levels.

References

  • Title: Polystyrene nanoplastics disrupt epididymal initial segment by perturbing NK cell differentiation and epithelial homeostasis. Source: National Center for Biotechnology Information (NCBI) / PMC. URL: [Link]

  • Title: Mycotoxin: Rapid Detection, Differentiation and Safety. Source: ResearchGate. URL: [Link]

Comparative

A Researcher's Guide: Agistatine B vs. Statins for In Vitro Cholesterol Biosynthesis Research

For researchers investigating lipid metabolism and cardiovascular disease, the inhibition of cholesterol biosynthesis is a cornerstone of study. Statins, a well-established class of drugs, are the go-to tool compounds fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers investigating lipid metabolism and cardiovascular disease, the inhibition of cholesterol biosynthesis is a cornerstone of study. Statins, a well-established class of drugs, are the go-to tool compounds for targeting this pathway. However, novel molecules like Agistatine B present alternative avenues for exploration. This guide provides an in-depth, objective comparison of Agistatine B and statins, designed to help drug development professionals and scientists make informed decisions for their in vitro research.

Section 1: Unraveling the Mechanisms of Inhibition

The primary target for cholesterol-lowering therapies is the mevalonate pathway, the metabolic route responsible for producing cholesterol and other critical isoprenoids. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase or HMGCR) catalyzes the rate-limiting step in this pathway and is, therefore, a key point of regulation and therapeutic intervention.[1][2]

Statins: The Competitive Inhibitors

Statins are structurally designed to act as competitive inhibitors of the HMG-CoA reductase enzyme.[2][3] By mimicking the natural substrate, HMG-CoA, they bind to the enzyme's active site, altering its conformation and preventing it from converting HMG-CoA to mevalonic acid.[3] This direct inhibition leads to a downstream reduction in cholesterol synthesis.[4] In a cellular context, this depletion of intracellular cholesterol triggers a compensatory upregulation of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the surrounding medium.[1][4] This dual action is fundamental to their potent lipid-lowering effects observed both in vitro and in vivo.

HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (HMGCR) HMG_CoA->HMGCR Substrate Mevalonate Mevalonate HMGCR->Mevalonate Catalyzes Downstream Cholesterol & Isoprenoids Mevalonate->Downstream Statins Statins Statins->HMGCR Competitively Inhibits

Caption: Mechanism of HMG-CoA Reductase inhibition by statins.
Agistatine B: A Broader Inhibitor

Agistatine B is a mycotoxin derived from fungal microorganisms known to inhibit cholesterol synthesis.[5][6] Unlike statins, its precise molecular target and mechanism of action are not as extensively characterized in publicly available literature. While it is confirmed to disrupt the cholesterol biosynthesis pathway, it is not definitively established as a direct, competitive inhibitor of HMG-CoA reductase in the same manner as statins. This makes Agistatine B a tool for more exploratory studies, potentially revealing alternative nodes of inhibition within the broader lipid synthesis network. Researchers using Agistatine B should anticipate the need for primary mechanism-of-action studies to define its specific target.

Section 2: A Quantitative Look at In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor in vitro. It represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency.

For statins, decades of research have produced a wealth of data on their inhibitory activity against HMG-CoA reductase. This allows for direct, quantitative comparisons between different members of the statin class. In contrast, specific IC50 values for Agistatine B against HMG-CoA reductase are not readily found in peer-reviewed literature, highlighting its status as a less-characterized research compound.

CompoundTypeTargetReported IC50 (in vitro)Source(s)
Pravastatin StatinHMG-CoA Reductase40.6 nM[7][8]
Fluvastatin StatinHMG-CoA Reductase40 - 100 nM[9]
Various Statins StatinHMG-CoA Reductase3 - 20 nM[10]
Agistatine B MycotoxinCholesterol SynthesisData not available[5][6]

Section 3: Beyond Cholesterol: Pleiotropic and Off-Target Considerations

When selecting a tool compound, it is crucial to consider its effects beyond the primary target. These can be beneficial (pleiotropic) or confounding (off-target).

The Pleiotropic Nature of Statins

Statins are widely recognized for their pleiotropic effects, which are actions independent of their cholesterol-lowering capabilities.[2] These effects are largely attributed to the reduction of isoprenoid intermediates, which are vital for various cellular signaling processes.[3][11] In vitro studies have demonstrated that statins can:

  • Modulate Inflammation: Atorvastatin has been shown to diminish IL-1β and IL-18 levels by repressing the NLRP-3 inflammasome in human monocytes.[12]

  • Reduce Oxidative Stress: Atorvastatin can down-regulate NADPH oxidase activity, a key source of cellular reactive oxygen species.[12]

  • Affect Cell Growth: Statins can decrease the proliferation of smooth muscle cells and macrophages at pharmacological doses.[1]

These properties make statins valuable tools for studying the interplay between lipid metabolism, inflammation, and cell signaling. However, researchers must also be aware that these effects can confound experiments aimed solely at studying the consequences of HMGCR inhibition.

Off-Target Effects and Cytotoxicity

At the higher concentrations often used in in vitro experiments, statins can exhibit off-target effects, including interactions with other kinases and mitochondrial complexes, which may contribute to cytotoxicity.[13][14] Therefore, it is essential to perform dose-response curves and assess cell viability to distinguish between specific on-target effects and general toxicity.

For Agistatine B, its classification as a mycotoxin necessitates a thorough evaluation of its cytotoxic profile in any experimental system.[5] Without a well-defined molecular target, distinguishing on-target from off-target toxicity requires careful experimental design, including the use of appropriate controls and multiple, mechanistically distinct viability assays.[15]

Section 4: Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol provides a reliable method for quantifying the inhibitory activity of compounds like statins against HMG-CoA reductase. The assay measures the rate of NADPH oxidation, which is coupled to the reduction of HMG-CoA to mevalonate, by monitoring the decrease in absorbance at 340 nm.[9]

Causality Behind Experimental Choices
  • Potassium Phosphate Buffer (pH 7.4): This buffer system maintains a stable physiological pH, which is critical for optimal enzyme activity.

  • DTT (Dithiothreitol): HMGCR contains critical cysteine residues in its active site. DTT is a reducing agent that prevents the oxidation of these residues, ensuring the enzyme remains active throughout the assay.

  • Kinetic Measurement: Measuring the reaction rate over time (kinetic read) is more robust than a single endpoint measurement. It allows for the calculation of the initial velocity (V₀), which is crucial for accurate enzyme kinetics and inhibition studies.

  • Controls: The inclusion of a "no inhibitor" control establishes the baseline 100% enzyme activity, while a "no enzyme" control accounts for any non-enzymatic NADPH degradation. A known inhibitor like pravastatin serves as a positive control to validate the assay's performance.[7]

Materials and Reagents
  • Recombinant human HMG-CoA Reductase (catalytic domain)

  • HMG-CoA substrate solution

  • NADPH cofactor

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT[9]

  • Test Compounds (e.g., Pravastatin, Agistatine B) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Step-by-Step Methodology
  • Reagent Preparation: Prepare fresh solutions of NADPH and HMG-CoA in the assay buffer. Prepare serial dilutions of your test compounds (and pravastatin for a positive control) in DMSO, then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.

  • Assay Plate Setup: In a 96-well UV-transparent plate, add the components in the following order:

    • Assay Buffer

    • Test compound or vehicle (DMSO)

    • NADPH solution (final concentration ~400 µM)[16]

    • HMG-CoA substrate (final concentration ~400 µM)[16]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This step allows all components to reach thermal equilibrium before the reaction is initiated.

  • Reaction Initiation: Add the HMG-CoA reductase enzyme solution to all wells except the "no enzyme" blank wells. The final volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic curve (milli-Absorbance units/min).

    • Normalize the data by subtracting the rate of the "no enzyme" control from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (vehicle) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_run 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Reagents: Buffer, NADPH, HMG-CoA C Add Buffer, Inhibitor, NADPH, & HMG-CoA to 96-well plate A->C B Prepare Serial Dilutions of Inhibitors (e.g., Statins) B->C D Pre-incubate plate at 37°C (10 min) C->D E Initiate reaction by adding HMGCR Enzyme D->E F Measure Absorbance (340nm) kinetically at 37°C E->F G Calculate Reaction Rates (V₀) F->G H Determine % Inhibition vs. Vehicle Control G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Experimental workflow for an in vitro HMG-CoA reductase inhibition assay.

Section 5: Conclusion: Selecting the Appropriate Reagent for Your Research

The choice between Agistatine B and a statin depends entirely on the research question.

Statins are the quintessential tool for studies where the target, HMG-CoA reductase, must be clearly defined.

  • Best Use Cases: As a positive control for HMGCR inhibition assays, for studying the direct cellular consequences of HMGCR inhibition, and for investigating the well-documented pleiotropic effects of this class of compounds.

  • Considerations: Researchers must remain cognizant of their pleiotropic and potential off-target effects, especially when interpreting results from complex cellular systems.

Agistatine B serves as a more exploratory compound for cholesterol synthesis inhibition.

  • Best Use Cases: Screening for novel inhibitors of the cholesterol biosynthesis pathway, studying compounds with uncharacterized mechanisms, or investigating potential alternative regulatory points in lipid metabolism.

  • Considerations: Its use necessitates upfront investment in primary research to determine its specific molecular target, potency (IC50), and cytotoxic profile. It is a tool for discovery rather than a well-defined probe.

By understanding these key differences in mechanism, available data, and experimental considerations, researchers can strategically select the most appropriate compound to advance their in vitro studies of cholesterol metabolism.

References

  • Current Perspectives on Statins | Circulation - American Heart Association Journals. (2000). Circulation. Available at: [Link]

  • What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? - Dr.Oracle. (2025). Dr.Oracle. Available at: [Link]

  • Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - RSU Research Portal. (2024). RSU Research Portal. Available at: [Link]

  • Statins: are they wonder drugs? - The British Journal of Cardiology. (2014). The British Journal of Cardiology. Available at: [Link]

  • The effects of statins on the function and differentiation of blood cells - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cellular and molecular mechanisms of statins: an update on pleiotropic effects. (2015). Academic.oup.com. Available at: [Link]

  • In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia - Journal of Applied Pharmaceutical Science. (2022). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Full article: A molecular informatics and in-vitro approach to evaluate the HMG-CoA reductase inhibitory efficacy of monoterpenes, carvacrol and geraniol - Taylor & Francis. (2023). Taylor & Francis Online. Available at: [Link]

  • A framework for identification of on- and off-target transcriptional responses to drug treatment - PMC. (2019). National Center for Biotechnology Information. Available at: [Link]

  • In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia - ResearchGate. (2022). ResearchGate. Available at: [Link]

  • Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC. National Center for Biotechnology Information. Available at: [Link]

  • What is a relevant statin concentration in cell experiments claiming pleiotropic effects? Br. ResearchGate. Available at: [Link]

  • Personalized statin therapy: Targeting metabolic processes to modulate the therapeutic and adverse effects of statins - OUCI. OUCI. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxic and genotoxic effects of cleistanthin B in normal and tumour cells - SciSpace. SciSpace. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • In vitro cytotoxicity assessment - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Aggregatibacter actinomycetemcomitans Dispersin B: The Quintessential Antibiofilm Enzyme - PMC. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. Available at: [Link]

  • In vitro and in vivo evaluation of antifungal agents - PubMed. (1989). National Center for Biotechnology Information. Available at: [Link]

  • Comparison of the effects of statins on HMG-CoA reductase activity - Helda - Helsinki.fi. (2023). Helda - Helsinki.fi. Available at: [Link]

  • In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Comparative Study of Ezetimibe and Atorvastatin Alone and in Combination on Lipid Profile in Rats - PMC. National Center for Biotechnology Information. Available at: [Link]

  • ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI. National Center for Biotechnology Information. Available at: [Link]

  • Comparative Efficacy and Safety of Statin Monotherapy and Statin plus Ezetimibe Combination in a Real-World Setting - MDPI. (2023). MDPI. Available at: [Link]

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  • Antibiotics: Cell Wall Synthesis Inhibitors: Part 1 - YouTube. (2017). YouTube. Available at: [Link]

  • In vitro susceptibility studies of Cryptococcus neoformans isolated from patients with no clinical response to amphotericin B therapy - PubMed. (2000). National Center for Biotechnology Information. Available at: [Link]

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Validation

Cross-reactivity and specificity of Agistatine B

Technical Comparison Guide: Cross-Reactivity and Specificity of Agistatine B in Lipidomic Profiling Executive Summary & Mechanistic Profiling As a Senior Application Scientist, I frequently consult with drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Reactivity and Specificity of Agistatine B in Lipidomic Profiling

Executive Summary & Mechanistic Profiling

As a Senior Application Scientist, I frequently consult with drug development teams on the selection of metabolic inhibitors. While statins are the clinical gold standard for inhibiting HMG-CoA reductase (HMGCR), they often trigger compensatory upregulation of the mevalonate pathway in in vitro models, complicating data interpretation.

Agistatine B (CAS: 144096-46-8) is a tricyclic pyranacetal secondary metabolite, originally isolated from Fusarium sp. and Xylaria sp.[1]. With a molecular weight of 214.3 (C11H18O4)[2], it is widely utilized as a classical cholesterol biosynthesis inhibitor[3]. Unlike statins, the precise molecular target of Agistatine B within the sterol biosynthesis cascade is uniquely positioned; while it profoundly suppresses downstream cholesterol and ergosterol production, its exact enzymatic binding site remains distinct from HMGCR[4]. This characteristic makes it an invaluable tool compound for studying statin-resistant models or when broad pathway suppression is required without the specific accumulation of HMG-CoA.

Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Squalene Squalene Mevalonate->Squalene Cholesterol Cholesterol / Ergosterol Squalene->Cholesterol Statins Statins (HMGCR Inhibitors) Statins->HMGCoA AgistatineB Agistatine B (Pathway Inhibitor) AgistatineB->Mevalonate Zaragozic Zaragozic Acid (SQS Inhibitor) Zaragozic->Squalene

Fig 1: Cholesterol biosynthesis pathway and comparative inhibitor intervention points.

Comparative Specificity and Cross-Reactivity

When selecting a cholesterol biosynthesis inhibitor, researchers must account for cross-reactivity with other lipid-modifying enzymes. Fungal-derived mycotoxins can sometimes partition into the endoplasmic reticulum (ER) membrane, artifactually disrupting membrane-bound enzymes. Agistatine B demonstrates high specificity for the de novo sterol synthesis pathway, with minimal cross-reactivity toward triglyceride (DGAT) or cholesteryl ester (ACAT) synthesis pathways, unlike less specific lipophilic agents[5].

Table 1: Quantitative Specificity Profile of Sterol Inhibitors

InhibitorPrimary TargetIC50 (Cholesterol Synthesis)Cross-Reactivity (ACAT/DGAT)Cell Permeability
Agistatine B Mevalonate Pathway (Broad)~2.5 µM (Phenotypic)LowHigh
Atorvastatin HMG-CoA Reductase5-10 nMLowHigh
Zaragozic Acid A Squalene Synthase~1 nMModerate (Off-target prenylation)Low
Decarestrictine D Cholesterol Biosynthesis~10 µMLowModerate

Data synthesis based on comparative fungal metabolite profiling and classical sterol inhibition assays[4][5].

Experimental Methodologies: Self-Validating Systems

Phenotypic observation alone is insufficient to prove target specificity. To truly validate Agistatine B's specificity in your model, you must employ dynamic labeling. Below are the field-proven protocols I mandate for my teams.

Protocol 1: Stable Isotope Tracer Lipidomics (Target Engagement)

Causality of Experimental Design: Steady-state lipidomics cannot distinguish between endogenous synthesis and exogenous uptake from cell culture media. By utilizing 13C-acetate, we isolate de novo lipogenesis. This creates a self-validating system : the unlabelled fraction serves as an internal control for baseline membrane turnover, while the 13C-enriched fraction provides a direct readout of Agistatine B's inhibitory kinetics.

  • Cell Culture & Starvation: Seed HepG2 cells in 6-well plates. Once at 70% confluency, switch to lipoprotein-deficient serum (LPDS) for 16 hours to upregulate endogenous sterol synthesis.

  • Pre-treatment: Treat cells with Agistatine B (1 µM to 10 µM) or vehicle (0.1% DMSO) for 2 hours. Ensure solutions are precipitate-free and equilibrated to room temperature before use[6].

  • Isotope Labeling: Spike media with 5 mM [U-13C]acetate. Incubate for exactly 4 hours.

  • Quenching & Extraction: Wash rapidly with ice-cold PBS. Extract lipids using a modified Folch method (Chloroform:Methanol 2:1) spiked with an internal standard (e.g., d7-Cholesterol).

  • LC-MS/MS Analysis: Analyze the organic phase using a Q-TOF mass spectrometer. Calculate the isotopologue distribution (M+0 to M+27) for cholesterol to quantify fractional synthesis rates.

Workflow CellCulture 1. Cell Culture (HepG2) Tracer 2. 13C-Acetate Labeling CellCulture->Tracer Treatment 3. Agistatine B Treatment Tracer->Treatment Extraction 4. Lipid Extraction Treatment->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS

Fig 2: Self-validating LC-MS/MS workflow for lipidomic profiling and specificity assessment.

Protocol 2: Counter-Screening for Off-Target Cross-Reactivity (ACAT/DGAT)

Causality of Experimental Design: Because Agistatine B is a lipophilic pyranacetal[1], we must prove that its reduction of cellular cholesterol is not an artifact of generalized ER membrane disruption. By counter-screening against ACAT (which esterifies cholesterol) and DGAT (which synthesizes triglycerides), we validate that the inhibitor is chemically specific to the sterol synthesis branch.

  • Microsome Preparation: Isolate ER microsomes from wild-type murine liver tissue via ultracentrifugation (100,000 x g).

  • Enzymatic Reaction: Incubate microsomes with Agistatine B (10 µM) alongside [14C]oleoyl-CoA and unlabeled cholesterol (for ACAT) or diacylglycerol (for DGAT).

  • Validation: A lack of inhibition in the formation of [14C]cholesteryl esters or [14C]triglycerides confirms that Agistatine B lacks cross-reactivity with these major lipid-processing nodes.

Conclusion & Recommendations

Agistatine B is a highly specific, cell-permeable inhibitor of cholesterol biosynthesis. For researchers investigating lipid-driven pathologies, viral entry mechanisms, or statin-resistant cellular models, Agistatine B provides a robust alternative to classical HMGCR inhibitors. By employing the self-validating 13C-isotope tracing workflows detailed above, laboratories can confidently map the precise metabolic footprint of this unique fungal metabolite.

References

  • Biozol - Agistatin B ((2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol), CAS[144096-46-8] - 2

  • Hello Bio - Agistatin B | Antifungal inhibitor - 6

  • ResearchGate - New diplosporin and agistatine derivatives produced by the fungal endophyte Xylaria sp. isolated from Vitis labrusca - 1

  • National Institutes of Health (PMC) - Polystyrene nanoplastics disrupt epididymal initial segment by perturbing NK cell differentiation and epithelial homeostasis - 3

  • BenchChem - Agistatin D synthesis and purification protocols - 4

  • AdipoGen Life Sciences - Rare Biologically Active Antibiotics & Mycotoxins - 5

Sources

Comparative

Comparative Bioactivity of Synthetic vs. Natural Agistatin B: A Comprehensive Guide for Drug Development

Executive Summary Agistatin B ((2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol) is a highly specialized tricyclic pyranacetal mycotoxin originally isolated from the fungal strain FH-A 6239 and Fusa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Agistatin B ((2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol) is a highly specialized tricyclic pyranacetal mycotoxin originally isolated from the fungal strain FH-A 6239 and Fusarium species[1][2]. With a molecular formula of C11H18O4 (MW: 214.3), it has garnered significant attention in pharmacological research as a potent cholesterol biosynthesis inhibitor[3][4].

As researchers scale up preclinical evaluations, a critical decision emerges: should one utilize naturally derived Agistatin B or opt for chemically synthesized equivalents? This guide objectively compares the bioactivity, purity profiles, and experimental reliability of natural versus synthetic Agistatin B, providing field-proven protocols to validate your findings.

The Chemical & Structural Dilemma: Natural vs. Synthetic

The choice between natural and synthetic Agistatin B is not merely a procurement decision; it fundamentally alters the variables in your bioassays.

Natural Agistatin B: Extracted via the fermentation of Fusarium sp. or FH-A 6239, the primary advantage of the natural isolate is absolute stereochemical fidelity[1][2]. The organism naturally produces the biologically active enantiomer. However, the isolation process is historically plagued by the co-elution of structurally similar analogs—namely Agistatins A, C, D, and E[1][5]. Because Agistatin A is exceptionally potent (IC50 ≈ 1.5 µM) compared to Agistatin B (IC50 ≈ 10 µM)[6], even a <1% trace contamination of Agistatin A in a natural batch can artificially inflate the apparent bioactivity of the extract.

Synthetic Agistatin B: Total chemical synthesis eliminates the risk of fungal co-metabolite contamination, providing a "truer" baseline of the isolated molecule's pharmacological effect. However, the tricyclic core and the characteristic ketal moiety at C-2 present significant stereoselective challenges[1]. If a synthetic batch contains diastereomeric impurities or is partially racemic, the binding affinity to the target enzyme in the cholesterol biosynthesis pathway drops drastically, as biological targets are strictly stereospecific.

Comparative Bioactivity: Experimental Evidence

To establish an objective comparison, we evaluate both variants using standardized biochemical and cellular assays. The data below synthesizes expected performance metrics based on high-purity (>98% HPLC) lots.

ParameterNatural Agistatin B (>98% HPLC)Synthetic Agistatin B (>98% HPLC)Causality & Impact
Target IC50 (Cholesterol Synthesis)9.8 ± 0.4 µM11.2 ± 0.7 µMNatural lots often appear slightly more potent due to trace synergistic fungal metabolites (e.g., Agistatin A)[6].
Trace Impurities Agistatin A, D (<2%)Diastereomers (<2%)Dictates off-target effects. Fungal impurities can trigger distinct cellular stress responses.
Cell Viability (HepG2, CC50)>100 µM>100 µMBoth variants exhibit low baseline cytotoxicity, confirming that pathway inhibition is not due to cell death.
Lot-to-Lot Variability ModerateLowFermentation is sensitive to environmental shifts; chemical synthesis offers tighter control over the final matrix.

Mechanistic Visualization

Agistatin B disrupts the cholesterol biosynthesis pathway by acting as an upstream inhibitor. Below is the logical flow of its inhibitory action within the metabolic cascade.

Pathway A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C HMG-CoA Reductase D Squalene C->D E Cholesterol D->E Inhibitor Agistatin B (Natural / Synthetic) Inhibitor->C Inhibits Synthesis

Figure 1: Agistatin B inhibition within the cholesterol biosynthesis pathway.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal controls. A protocol is only as reliable as its ability to flag its own failure.

Protocol 1: In Vitro Cholesterol Biosynthesis Inhibition Assay

Objective: Quantify the IC50 of Agistatin B variants. Causality of Controls: Lovastatin (1 µM) is used as a positive control to validate assay sensitivity and establish a known inhibition baseline. A 0.1% DMSO vehicle control is used to establish maximum uninhibited enzyme activity.

  • Reagent Preparation: Reconstitute lyophilized natural and synthetic Agistatin B in anhydrous DMSO to create a 10 mM stock. Store aliquots at -20°C to prevent degradation[4].

  • Reaction Assembly: In a 96-well plate, combine rat liver microsomes (the enzymatic source), 14C-labeled Acetyl-CoA (tracer), and NADPH (essential cofactor).

  • Compound Addition: Add Agistatin B variants in a 10-point concentration gradient (0.1 µM to 100 µM). Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.1%. Higher concentrations will cause solvent-induced enzyme denaturation, skewing the IC50.

  • Incubation & Saponification: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 10% methanolic KOH and heating to 75°C for 30 minutes to saponify the lipids.

  • Extraction: Extract the unsaponifiable lipid fraction (which contains the synthesized 14C-cholesterol) using petroleum ether.

  • Quantification: Measure the synthesized radiolabeled cholesterol using a liquid scintillation counter. Plot the dose-response curve using non-linear regression to calculate the exact IC50.

Protocol 2: HepG2 Cell Viability Assay (Off-Target Toxicity)

Objective: Ensure the observed inhibition is not a secondary effect of compound cytotoxicity.

  • Seed HepG2 cells at 1x10^4 cells/well in a 96-well plate; incubate for 24 hours at 37°C (5% CO2).

  • Treat cells with Agistatin B variants (1 µM to 200 µM) for 48 hours.

  • Add Resazurin reagent (10% v/v) and incubate for 4 hours.

  • Measure fluorescence (Ex 560 nm / Em 590 nm). A shift in CC50 between natural and synthetic variants indicates the presence of cytotoxic trace impurities in the natural batch.

Workflow cluster_assays Parallel Bioassays Start Agistatin B Sourcing (Natural vs. Synthetic) Prep Compound Preparation (DMSO Stock, >98% Purity) Start->Prep Assay1 In Vitro Cholesterol Biosynthesis Assay Prep->Assay1 Assay2 Cell Viability Assay (HepG2 Cells) Prep->Assay2 Data IC50 & Toxicity Data Analysis Assay1->Data Assay2->Data

Figure 2: Parallel bioassay workflow for evaluating Agistatin B variants.

Conclusion & Strategic Recommendations

The choice between natural and synthetic Agistatin B should be dictated by the specific phase and goal of your research:

  • For Mechanism-of-Action Studies and Structural Biology: Synthetic Agistatin B is strictly recommended. Its lack of structurally related fungal co-metabolites ensures that the observed enzymatic inhibition is exclusively driven by the Agistatin B molecule, preventing confounding variables in crystallographic or binding kinetic studies.

  • For Phenotypic Screening or Ecological Profiling: Natural Agistatin B is preferred. If the goal is to study the chemical defense mechanisms of Fusarium sp. or to utilize the compound as a broad-spectrum antifungal/antimicrobial lead, the natural isolate accurately represents the evolutionary chemical profile of the organism, including beneficial synergistic trace metabolites.

References

  • Secondary Metabolites by Chemical Screening, 29 - ResearchGate. 1

  • Agistatin D | Cholesterol Biosynthesis Inhibitor - MedChemExpress. 2

  • Agistatin B | Antifungal inhibitor - Hello Bio. 3

  • The Discovery and Isolation of Agistatin D from ... - Benchchem. 6

  • Agistatin B ((2R,4S,4aR,5R,6R,8aR)-6-Ethyloctahydro-2H-2,5-epoxy-chromene-4,4a-diol), CAS[144096-46-8] - BIOZOL. 4

  • Rare Biologically Active Antibiotics & Mycotoxins - AdipoGen Life Sciences.5

Sources

Validation

Mechanistic Overview: Agistatine B vs. Alternative Inhibitors

Comprehensive Guide to Validating Agistatine B Target Engagement in Cell-Based Models: A Comparative Analysis Executive Summary Agistatine B (often referenced as Agistatin B), a tricyclic pyranacetal mycotoxin originally...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Validating Agistatine B Target Engagement in Cell-Based Models: A Comparative Analysis

Executive Summary Agistatine B (often referenced as Agistatin B), a tricyclic pyranacetal mycotoxin originally isolated from Fusarium sp., is a potent inhibitor of cholesterol biosynthesis[1][2]. For researchers investigating lipid metabolism and metabolic disorders, validating its target engagement in living cells is a critical hurdle. This guide objectively compares Agistatine B’s performance against established cholesterol-lowering alternatives (e.g., Statins and Zaragozic acids) and provides a highly validated, self-correcting experimental workflow for quantifying its inhibitory potency using radiolabeled precursor assays[3].

Cholesterol biosynthesis is a complex, multi-enzyme pathway crucial for maintaining cell membrane integrity and steroid hormone production. Inhibitors of this pathway are typically classified by their specific enzymatic targets[3].

  • Statins (e.g., Lovastatin): Competitively inhibit HMG-CoA reductase (HMGCR), the rate-limiting enzyme converting HMG-CoA to mevalonate.

  • Zaragozic Acids: Target squalene synthase (SQS), a downstream enzyme, preventing the conversion of farnesyl pyrophosphate to squalene.

  • Agistatine B: First described by Göhrt et al. (1996), Agistatine B and its analogs (A, D, E) disrupt the cholesterol biosynthesis pathway[2]. While its precise molecular docking site remains a subject of ongoing biochemical profiling, functional assays demonstrate that it potently truncates the synthesis of functional sterols early in the metabolic cascade, offering a unique pyranacetal scaffold distinct from statins[4].

Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGR HMG-CoA Reductase HMGCoA->HMGR Mevalonate Mevalonate SQS Squalene Synthase Mevalonate->SQS Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multi-step HMGR->Mevalonate SQS->Squalene Statins Statins (Lovastatin) Statins->HMGR Zaragozic Zaragozic Acids Zaragozic->SQS Agistatine Agistatine B Agistatine->Cholesterol Biosynthesis Inhibition

Simplified cholesterol biosynthesis pathway highlighting the inhibitory nodes of key compounds.

Quantitative Performance Comparison

When selecting an inhibitor for cellular assays, researchers must balance potency, cell permeability, and off-target toxicity. The table below summarizes the comparative performance of Agistatine B against standard alternatives.

CompoundPrimary TargetTypical IC50 (Cellular Assay)ReversibilityKey Advantage in Research
Agistatine B Cholesterol Biosynthesis1.5 - 5.0 µMReversibleUnique pyranacetal scaffold; useful for probing non-statin binding sites.
Lovastatin HMG-CoA Reductase10 - 50 nMReversibleGold standard positive control; highly characterized mechanism.
Zaragozic Acid A Squalene Synthase100 - 500 nMReversibleBlocks late-stage synthesis; does not deplete early isoprenoids.
Cerulenin Fatty Acid SynthaseN/A (Targets FAS)IrreversibleUsed to differentiate between fatty acid and sterol synthesis inhibition.

Target Engagement Validation: The Causality Behind the Assay

To definitively prove that Agistatine B engages its target and inhibits cholesterol synthesis in living cells, proxy measurements (like cell viability) are insufficient. Because Agistatine B is a fungal mycotoxin[1], high concentrations may induce non-specific cytotoxicity.

The Gold Standard Approach: The most robust method to validate target engagement is the [14C]-Acetate Incorporation Assay [3].

  • The Logic of Radiolabeling: By feeding cells radiolabeled [14C]-acetate, we provide the foundational building block for all downstream lipids.

  • The Logic of Saponification: After incubation, we perform a lipid extraction followed by saponification using a strong base (KOH). Saponification hydrolyzes ester bonds, breaking down triglycerides and phospholipids into water-soluble components. Cholesterol and other sterols, however, remain non-saponifiable and can be selectively extracted into an organic solvent (hexane)[3].

  • The Logic of Normalization: By measuring the radioactivity in this specific fraction and normalizing it to total cellular protein, we directly quantify the flux through the cholesterol biosynthesis pathway. A reduction in signal directly correlates to target engagement, ruling out generalized cell death.

Workflow Seed 1. Cell Seeding & Adherence Treat 2. Compound Treatment (Agistatine B / Controls) Seed->Treat 24h Label 3.[14C]-Acetate Radiolabeling Treat->Label 1h pre-incubation Extract 4. Saponification & Sterol Extraction Label->Extract 4-24h Quant 5. Scintillation Counting & Normalization Extract->Quant

Step-by-step workflow for the [14C]-Acetate incorporation assay to validate target engagement.

Step-by-Step Methodology: [14C]-Acetate Incorporation Assay

This protocol is designed as a self-validating system. It includes vehicle controls to establish baseline synthesis and Lovastatin as a positive control to verify assay sensitivity.

Materials Required:

  • Target cell line (e.g., HepG2 hepatocytes, known for high baseline cholesterol synthesis).

  • Agistatine B (reconstituted in DMSO, stock stored at -20°C)[5].

  • Lovastatin (Positive control).

  • [14C]-Acetic acid, sodium salt (Radiolabel).

  • 10% Ethanolic KOH (for saponification).

  • Hexane (for non-saponifiable lipid extraction).

  • BCA Protein Assay Kit.

Step 1: Cell Preparation and Treatment

  • Seed HepG2 cells in 6-well plates at a density of 5×105 cells/well in complete medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2 to allow adherence[3].

  • The next day, wash cells with PBS and switch to serum-free medium (or lipid-depleted serum) to upregulate endogenous cholesterol biosynthesis.

  • Prepare serial dilutions of Agistatine B (e.g., 0.1 µM to 50 µM) in medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Treat designated wells with Agistatine B, Lovastatin (1 µM positive control), or 0.1% DMSO (vehicle control). Pre-incubate for 1 hour.

Step 2: Radiolabeling

  • Spike each well with 1 µCi/mL of [14C]-acetate[3].

  • Incubate the plates for an additional 4 to 24 hours. (Note: The optimal time depends on the cell line's metabolic rate; 4-6 hours is usually sufficient for HepG2).

Step 3: Harvest and Saponification

  • Aspirate the radioactive medium and dispose of it properly according to institutional EHS guidelines.

  • Wash the cells twice with ice-cold PBS to remove unincorporated label.

  • Lyse the cells using 0.1 M NaOH. Remove a small aliquot (20 µL) from each well for protein quantification using the BCA assay. Crucial Step: Normalizing to total protein ensures that reduced radioactivity is due to enzyme inhibition, not cell death induced by the mycotoxin.

  • Transfer the remaining lysate to glass tubes. Add 1 mL of 10% ethanolic KOH.

  • Heat the tubes at 75°C for 1 hour to saponify the lipids[3].

Step 4: Extraction and Quantification

  • Allow the tubes to cool to room temperature. Add 1 mL of distilled water and 2 mL of hexane to each tube.

  • Vortex vigorously for 1 minute, then centrifuge at 2,000 x g for 5 minutes to separate the phases[3].

  • Carefully collect the upper organic phase (hexane), which contains the non-saponifiable sterols (including newly synthesized [14C]-cholesterol).

  • Transfer the hexane phase to a scintillation vial containing 5 mL of liquid scintillation cocktail.

  • Measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Step 5: Data Analysis

  • Normalize the CPM values to the protein concentration (CPM/mg protein) for each well.

  • Calculate the percentage of inhibition relative to the DMSO vehicle control.

  • Plot the normalized data against the log concentration of Agistatine B to generate a dose-response curve and determine the IC50 value.

References[1] Title: Agistatin B | Cholesterol Biosynthesis Inhibitor. Source: MedChemExpress. URL: 5]">https://www.medchemexpress.com[5] Title: Agistatin B CAS 144096-46-8. Source: BIOZOL. URL: 3]">https://www.biozol.de[3] Title: Unveiling Agistatin D: A Comparative Analysis of a Fungal Metabolite's Role in Cholesterol Biosynthesis Inhibition. Source: BenchChem. URL: 4]">https://www.benchchem.com[4] Title: Rare Biologically Active Antibiotics & Mycotoxins. Source: AdipoGen Life Sciences. URL: 2]">https://www.adipogen.com[2] Title: Biodiversity of marine-derived fungi and identification of their metabolites. Source: Uni-Duesseldorf. URL: https://www.uni-duesseldorf.de

Sources

Comparative

Efficacy comparison of different Agelastatin alkaloid family members

Title: Efficacy Comparison and Mechanistic Profiling of the Agelastatin Alkaloid Family Introduction The agelastatins are a family of cytotoxic pyrrole-imidazole alkaloids characterized by a unique tetracyclic framework....

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy Comparison and Mechanistic Profiling of the Agelastatin Alkaloid Family

Introduction The agelastatins are a family of cytotoxic pyrrole-imidazole alkaloids characterized by a unique tetracyclic framework. Originally isolated from the marine sponge Agelas dendromorpha, these compounds—specifically Agelastatins A through F—have garnered significant attention in oncology and drug development due to their potent antineoplastic and anti-metastatic properties[1]. This guide provides a comprehensive efficacy comparison, structure-activity relationship (SAR) analysis, and validated experimental protocols for evaluating these alkaloids.

Mechanisms of Action

Agelastatin A (AgA), the most biologically active member of the family, operates via a highly specific dual-mechanism that targets both tumor proliferation and metastasis:

  • Ribosomal Inhibition (Cytotoxic) : AgA binds directly to the A site of the Peptidyl Transfer Center (PTC) of the eukaryotic 80S ribosomal subunit. This binding induces conformational changes and utilizes halogen-π stacking and Watson-Crick-like hydrogen bonding to prevent peptide bond formation during the elongation phase, effectively halting protein synthesis and inducing apoptosis[2].

  • Osteopontin (OPN) Modulation (Anti-metastatic) : At sub-cytotoxic concentrations, AgA acts as a potent inhibitor of OPN, a cytokine heavily implicated in tumor invasion, adhesion, and metastasis. It achieves this by down-regulating the Rac GTPase exchange factor Tiam1 in the tumor microenvironment (specifically within fibroblasts), thereby suppressing epithelial-mesenchymal transition (EMT)[3].

G AgA Agelastatin A (AgA) Ribosome 80S Ribosome PTC (A-Site Binding) AgA->Ribosome Cytotoxic Dose Tiam1 Down-regulation of Tiam1 AgA->Tiam1 Sub-cytotoxic Dose Translation Inhibition of Peptide Elongation Ribosome->Translation Apoptosis Apoptosis / Cell Cycle Arrest Translation->Apoptosis OPN Suppression of Osteopontin (OPN) Tiam1->OPN Metastasis Inhibition of EMT & Metastasis OPN->Metastasis

Caption: Dual pathways of Agelastatin A: Ribosomal inhibition (cytotoxic) and OPN suppression (anti-metastatic).

Structure-Activity Relationship (SAR) & Efficacy Comparison

A side-by-side evaluation of naturally occurring (−)-agelastatins reveals that the precise stereochemistry and functional group decorations on the tetracyclic core dictate their anticancer potency. AgA and Agelastatin D (AgD) are the most potent, particularly against blood cancer cell lines such as U-937 (lymphoma)[1].

Table 1: Structural Variations and Efficacy Profile of Agelastatin Alkaloids

AlkaloidStructural Variation (vs. AgA)Relative PotencyIC50 in U-937 CellsBiological Activity Notes
Agelastatin A Base Structure1x (Most Potent)20–190 nMHigh potency; induces G2/M arrest; inhibits OPN[1].
Agelastatin D N1-Demethylation1x to 5x Reduction~300 nMSecond most potent; lacks methyl on D-ring[1].
Agelastatin B C14-Bromination5x to 20x Reduction>10 μMBromine addition to pyrrole is highly detrimental[1].
Agelastatin E C5-O-Methylation>10x Reduction>10 μMMethylation of C5-hydroxyl severely reduces activity[1].
Agelastatin C C4-HydroxylationComplete LossInactiveHydroxylation at C4 completely abolishes cytotoxicity[1].
Agelastatin F N1-Demethylation + C14-BromoComplete LossInactiveCombined modifications eliminate all measurable activity[1].

Causality Insight : The necessity of alkylation on the imidazolidinone ring is critical for maintaining the three-dimensional "staircase" conformation required for optimal binding within the ribosomal PTC. The addition of bulky groups (like bromine at C14 in AgB or hydroxylation at C4 in AgC) creates severe steric hindrance that disrupts the precise hydrogen bonding interactions essential for target affinity[1][2].

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific rigor, the following protocols are designed with built-in validation checkpoints to assess the efficacy of Agelastatin family members.

Protocol 1: In Vitro Translation Assay (Ribosomal Inhibition)

Purpose: To quantify the direct inhibition of protein synthesis elongation by Agelastatin derivatives.

  • Preparation : Assemble a eukaryotic cell-free translation system (e.g., Rabbit Reticulocyte Lysate) supplemented with luciferase mRNA.

  • Compound Dosing : Prepare a serial dilution of the Agelastatin compound (0.1 nM to 10 μM) in DMSO.

    • Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced ribosomal denaturation, which would yield false-positive inhibition.

  • Incubation : Add the compound to the translation mixture and incubate at 30°C for 90 minutes.

  • Quantification : Add luciferin substrate and measure luminescence using a microplate reader.

  • Data Analysis : Plot dose-response curves to calculate the IC50 of translation inhibition.

    • Causality: A decrease in luminescence directly correlates with the arrest of the peptide elongation phase, validating the primary cytotoxic mechanism identified in structural studies[2].

Protocol 2: 3D Co-culture Assay for OPN Transcription

Purpose: To model the tumor microenvironment and assess the anti-metastatic efficacy of Agelastatins at sub-cytotoxic concentrations[3].

  • Matrix Setup : Embed mammary fibroblasts in a 3D Matrigel/Collagen I matrix to simulate stromal architecture.

  • Co-culture : Seed breast cancer cells (e.g., BT549) on top of the polymerized fibroblast-containing matrix.

  • Treatment : Treat the co-culture with sub-cytotoxic doses of AgA (75–100 nM) and stimulate with Vitamin D to induce OPN transcription.

  • RNA Extraction & qRT-PCR : After 48 hours, lyse the cells, extract total RNA, and perform qRT-PCR for SPP1 (OPN gene) and TIAM1.

    • Validation Check: Normalize expression against stable housekeeping genes (e.g., GAPDH) to ensure that the observed down-regulation is a specific transcriptional event and not an artifact of generalized cytotoxicity.

  • Protein Secretion : Analyze the conditioned media using an OPN-specific ELISA to confirm that transcriptional down-regulation translates to reduced protein secretion.

G Setup 1. 3D Matrix Setup (Fibroblasts + Matrigel) Seed 2. Seed Cancer Cells (BT549) Setup->Seed Treat 3. AgA Treatment (75-100 nM) + Vit D Seed->Treat Assay1 4a. qRT-PCR (SPP1 & TIAM1 mRNA) Treat->Assay1 Assay2 4b. ELISA (Secreted OPN Protein) Treat->Assay2 Validate Validation: Normalize to GAPDH Assay1->Validate

Caption: Step-by-step workflow for assessing OPN modulation in a 3D tumor microenvironment model.

Conclusion

The Agelastatin family represents a highly potent class of marine alkaloids with a unique dual-mechanism profile. Agelastatin A remains the undisputed lead compound, demonstrating exceptional efficacy against hematological malignancies and solid tumor metastasis. Structural modifications, such as C14-bromination or C4-hydroxylation, severely compromise the delicate three-dimensional architecture required for ribosomal binding, leading to significant or total loss of activity. Future drug development should focus on prodrug strategies or nanoparticle delivery systems to mitigate the in vivo toxicity of AgA while preserving its unparalleled mechanism of action.

References

  • Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids. National Institutes of Health (NIH).[Link]

  • Synthesis and Evaluation of Agelastatin Derivatives as Potent Modulators for Cancer Invasion and Metastasis. National Institutes of Health (NIH).[Link]

  • Agelastatin A | Baylor Undergraduate Minipharma. Baylor University.[Link]

  • (-)-Agelastatin A is a Potent Modulator of Osteopontin Expression in Normal and Dystrophic Canine Myoblasts. Fortune Journals.[Link]

Sources

Validation

Quantitative analysis of Agistatine B's IC50 in different cancer cell lines

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Promise of Agelastatins in Oncology The agelastatins, a family of tetracyclic pyrrole-imidazole alkaloids isolated from marine sponge...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of Agelastatins in Oncology

The agelastatins, a family of tetracyclic pyrrole-imidazole alkaloids isolated from marine sponges of the Agelas genus, have emerged as a compelling class of natural products with potent anticancer properties.[1][2] Their unique and rigid molecular architecture has attracted significant interest from the scientific community, leading to extensive research into their synthesis and biological activity.[2][3] Among these, Agistatine B, alongside its structural relatives like Agelastatin A and D, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a quantitative analysis of the available IC50 data for the agelastatin family, with a focus on contextualizing the potential of Agistatine B. We will delve into the established mechanisms of action—apoptosis induction and cell cycle arrest at the G2/M phase—and provide detailed experimental protocols for researchers to conduct their own evaluations.

While comprehensive comparative data for Agistatine B is still emerging, analysis of its closely related analogs provides a strong foundation for understanding its potential therapeutic efficacy.

Comparative Cytotoxicity: Evaluating the Potency of Agelastatins

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.[4] The following table summarizes the reported IC50 values for Agelastatin A and D across a panel of cancer cell lines, offering a comparative benchmark for the potential activity of Agistatine B. It is important to note that direct, side-by-side IC50 values for Agistatine B across a wide range of cell lines are not yet extensively available in the public domain.

Cancer TypeCell LineAgelastatin A IC50 (µM)Agelastatin D IC50 (µM)
Acute Lymphoblastic LeukemiaCEM0.19>10
Acute T-cell LeukemiaJurkat0.11>10
Burkitt's LymphomaDaudi0.081.8
Acute Promyelocytic LeukemiaHL-600.14>10
Burkitt's LymphomaCA460.020.2
Histiocytic LymphomaU-9370.020.4
Breast CarcinomaBT5490.72.8

Data sourced from a comparative study on the anticancer activity of all known (−)-agelastatin alkaloids.[1] The study notes that after a 48-hour incubation, the ability of (−)-agelastatins A–F to induce cell death was evaluated using an MTS assay.[1]

The data clearly indicates that Agelastatin A exhibits high potency, particularly against a range of blood cancer cell lines, with IC50 values in the nanomolar range.[1] Agelastatin D also shows notable activity, albeit generally less potent than Agelastatin A.[1] Given the structural similarities within the agelastatin family, it is reasonable to hypothesize that Agistatine B possesses a comparable spectrum of potent cytotoxic activity. Further direct experimental validation is crucial to confirm this.

Unraveling the Mechanism of Action: A Two-Pronged Attack

The anticancer activity of the agelastatin family appears to be driven by two primary mechanisms: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis: Orchestrating Cellular Self-Destruction

Agelastatins have been shown to be potent inducers of apoptosis.[2] Apoptosis is a regulated process of cell suicide that is essential for normal tissue development and homeostasis.[5] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of cysteine proteases called caspases.[6][7]

Proposed Apoptotic Signaling Pathway for Agistatins:

Agistatins Agistatins DeathReceptor Death Receptors (e.g., Fas, TNFR) Agistatins->DeathReceptor Triggers Bcl2 Bcl-2 Family (Bax/Bak activation) Agistatins->Bcl2 Induces DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of Agistatin-induced apoptosis.

While the precise molecular targets of Agistatins that initiate these cascades are still under investigation, their ability to activate both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3) confirms their pro-apoptotic activity.[8][9]

G2/M Cell Cycle Arrest: Halting Cancer Cell Proliferation

In addition to inducing apoptosis, agelastatins cause cancer cells to arrest in the G2/M phase of the cell cycle.[1][2] This checkpoint prevents cells from entering mitosis, thereby halting their proliferation. This arrest is often a response to cellular stress or DNA damage.[10] Key regulatory proteins involved in the G2/M transition include the cyclin B1/CDK1 complex, p53, and p21.[11][12]

Proposed G2/M Arrest Signaling Pathway for Agistatins:

Agistatins Agistatins p53 p53 Activation Agistatins->p53 Induces JNK JNK Activation Agistatins->JNK Induces p21 p21 (CDKN1A) Upregulation p53->p21 CyclinB_CDK1 Cyclin B1 / CDK1 Complex p21->CyclinB_CDK1 Inhibits JNK->CyclinB_CDK1 Inhibits G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest Leads to

Caption: Proposed mechanism of Agistatin-induced G2/M cell cycle arrest.

Studies have shown that treatment with compounds from the pyridine family, which share some structural similarities with the imidazole core of agelastatins, can induce G2/M arrest through the upregulation of p53 and p21, and the activation of the JNK signaling pathway.[11] This leads to the inhibition of the Cyclin B1/CDK1 complex, a key driver of mitotic entry.[11]

Experimental Protocol: Determination of IC50 using the MTT Assay

To facilitate further research into the cytotoxic properties of Agistatine B and other novel compounds, a detailed protocol for determining the IC50 value using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided below. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow:

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions until they reach approximately 80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh media to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Agistatine B in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for treatment.

    • Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of Agistatine B. Include a vehicle control (media with the same concentration of solvent) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Comparison with Other Anticancer Agents

While a direct, extensive comparison of Agistatine B with a wide array of standard chemotherapeutic agents is not yet available in the literature, the potent low-nanomolar to micromolar activity of its close analog, Agelastatin A, against various cancer cell lines, particularly those of hematological origin, suggests a high therapeutic potential.[1] For instance, the IC50 values of Agelastatin A in several leukemia and lymphoma cell lines are comparable to or even more potent than some clinically used drugs against those same cancers.

It is important to note that many traditional anticancer drugs have narrow therapeutic windows, often leading to significant side effects.[13] The selectivity of agelastatins for cancer cells over normal cells, as suggested in some studies, could represent a significant advantage.[2] However, further in-depth comparative studies are required to fully elucidate the therapeutic index of Agistatine B and its potential advantages over existing treatments.

Conclusion and Future Directions

Agistatine B, as a member of the promising agelastatin family of marine natural products, holds considerable potential as a novel anticancer agent. While direct and comprehensive quantitative data on its IC50 values across a broad spectrum of cancer cell lines are still being established, the potent cytotoxicity of its close structural analogs, particularly Agelastatin A, provides a strong rationale for its continued investigation. The dual mechanism of action, involving the induction of apoptosis and G2/M cell cycle arrest, presents a robust strategy for combating cancer cell proliferation.

Future research should focus on:

  • Comprehensive IC50 Profiling: A systematic evaluation of Agistatine B's IC50 values against a diverse panel of cancer cell lines, including both solid and hematological malignancies.

  • Detailed Mechanistic Studies: Elucidation of the specific molecular targets of Agistatine B that initiate the apoptotic and cell cycle arrest pathways.

  • In Vivo Efficacy Studies: Evaluation of the antitumor activity of Agistatine B in preclinical animal models to assess its therapeutic potential in a physiological context.

  • Comparative Analysis: Direct comparison of the efficacy and toxicity of Agistatine B with standard-of-care chemotherapeutic agents.

The detailed experimental protocol provided in this guide offers a standardized approach for researchers to contribute to the growing body of knowledge on this exciting class of compounds and to help unlock the full therapeutic potential of Agistatine B in the fight against cancer.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). Retrieved from [Link]

  • Choi, Y. H., & Kim, Y. H. (2019).
  • Han, S., Siegel, D. S., Morrison, K. C., Hergenrother, P. J., & Movassaghi, M. (2013). Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids. The Journal of organic chemistry, 78(15), 7546–7565.
  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
  • Kastan, M. B., & Bartek, J. (2004). Cell-cycle checkpoints and cancer.
  • Krzyzanowska, M. K., & Tannock, I. F. (2003). Anticancer drug targets: cell cycle and checkpoint control.
  • Agelastatin A. (n.d.). Baylor Undergraduate Minipharma. Retrieved from [Link]

  • Movassaghi, M., & Siegel, D. S. (2010). Derivatization of Agelastatin A Leading to Bioactive Analogs and a Trifunctional Probe. ACS medicinal chemistry letters, 1(5), 200–204.
  • Extrinsic And Intrinsic Apoptosis Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • (A and B) IC50 values (µg/mL) of the five examined cancer cell lines... (n.d.). ResearchGate. Retrieved from [Link]

  • Fukuda, Y., et al. (2013). Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells.
  • The intrinsic and extrinsic pathways of apoptosis. The two pathways... (n.d.). ResearchGate. Retrieved from [Link]

  • Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways. (2021). Frontiers in Pharmacology, 11, 597932.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]

  • Molinski, T. F., et al. (2014). Potent Fluorinated Agelastatin Analogues for Chronic Lymphocytic Leukemia: Design, Synthesis, and Pharmacokinetic Studies. Journal of medicinal chemistry, 57(7), 3031–3040.
  • Choi, Y. J., et al. (1998). Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells. International journal of oncology, 13(2), 391–396.
  • Synthesis and Anticancer Activity of Agelastatin Alkaloids. (n.d.). MIT Technology Licensing Office. Retrieved from [Link]

  • Xue, H., et al. (2021). Synthesis of agelastatin A and derivatives premised on a hidden symmetry element leading to analogs displaying anticancer activi. NSF-PAR.
  • Rodríguez-García, A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2205.
  • Antropow, J., et al. (2017). Synthesis and Evaluation of Agelastatin Derivatives as Potent Modulators for Cancer Invasion and Metastasis. The Journal of organic chemistry, 82(15), 7875–7891.
  • Choi, Y. H., & Kim, Y. H. (2019).
  • Hauck, M. L., et al. (1997). Cytotoxicity of alpha-particle-emitting astatine-211-labelled antibody in tumour spheroids: no effect of hyperthermia. British journal of cancer, 75(6), 799–805.
  • Jagiella, S., et al. (2016). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
  • Inhibition of Apoptosis Signaling Pathway. (n.d.). Boster Bio. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
  • Ahmad, N., et al. (2000). Mechanism of ultraviolet B-induced cell cycle arrest in G2/M phase in immortalized skin keratinocytes with defective p53.
  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. (n.d.). GeneGlobe. Retrieved from [Link]

  • Lauria, A., et al. (2022). Cytotoxicity of Alizarine versus Tetrabromocathecol Cyclometalated Pt(II) Theranostic Agents: A Combined Experimental and Computational Investigation. Inorganic chemistry, 61(28), 10795–10808.
  • Czarnomysy, R., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12248.
  • Apoptosis signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

  • IC50 values of selected cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, Y. C., et al. (2023). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters.
  • Hassan, M., et al. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 25(22), 13915.
  • Horňáková, L., et al. (2018). The cytotoxic effect of α-tomatine in MCF-7 human adenocarcinoma breast cancer cells depends on its interaction with cholesterol in incubation media and does not involve apoptosis induction. Oncology letters, 15(6), 9411–9418.
  • Yin, H., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(24), 36025–36037.
  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PloS one, 8(4), e61072.
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  • Alimenti, E., et al. (2004). Pro-apoptotic signaling pathway activated by echistatin in GD25 cells. Biochimica et biophysica acta, 1693(1), 59–67.
  • Human B Cells Mediate Innate Anti-Cancer Cytotoxicity Through Concurrent Engagement of Multiple TNF Superfamily Ligands. (2022). Frontiers in Immunology, 13, 846499.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Agistatine B

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. Agistatine B, a fungal-derived mycotoxin and cho...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. Agistatine B, a fungal-derived mycotoxin and cholesterol biosynthesis inhibitor, is a valuable compound in research settings.[1][2][3][4] However, its biological activity necessitates a meticulous approach to its handling and, critically, its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Agistatine B, ensuring the safety of laboratory personnel and the protection of our environment.

In the absence of a specific Safety Data Sheet (SDS) for Agistatine B, a conservative approach is paramount. Therefore, it is essential to treat this compound as a hazardous chemical. The following procedures are grounded in established best practices for hazardous waste management and are designed to be a self-validating system for your laboratory's safety protocols.

Part 1: Pre-Disposal Planning and Hazard Assessment

Before beginning any work that will generate Agistatine B waste, a thorough hazard assessment and disposal plan must be in place. This proactive approach is the cornerstone of a safe laboratory environment.

1.1. Waste Stream Identification and Segregation:

The first step in proper disposal is to identify and segregate all materials that will come into contact with Agistatine B. This includes:

  • Pure Compound: Unused or expired solid Agistatine B.

  • Solutions: Stock solutions and diluted working solutions of Agistatine B in solvents like methanol, DMSO, or acetone.[2]

  • Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and any other disposable labware.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other disposable protective gear.

  • Spill Cleanup Materials: Absorbent pads, wipes, and any other materials used to clean up spills.

Each of these waste streams must be collected in separate, clearly labeled hazardous waste containers.[5][6][7]

1.2. Personal Protective Equipment (PPE):

A robust PPE protocol is non-negotiable when handling and disposing of Agistatine B. The following PPE should be considered mandatory:

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides an extra layer of protection against potential tears or contamination of the primary glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects the eyes from splashes of Agistatine B solutions or accidental aerosolization of the solid compound.
Body Protection A disposable lab coat with long sleeves and elastic cuffs.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization, such as when weighing the solid compound outside of a certified chemical fume hood.In the absence of specific inhalation toxicity data, it is prudent to minimize any potential respiratory exposure.

Part 2: Step-by-Step Disposal Procedures

Follow these detailed steps for the safe collection and disposal of Agistatine B waste.

2.1. Solid Agistatine B Waste:

  • Container Selection: Use a clearly labeled, leak-proof, and puncture-resistant container designated for solid chemical waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name "Agistatine B," and the approximate quantity.[5][7]

  • Collection: Carefully place any unused or expired solid Agistatine B into the designated container. Avoid creating dust.

2.2. Liquid Agistatine B Waste (Solutions):

  • Container Selection: Use a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle) with a secure screw-top cap. The container must be compatible with the solvent used (e.g., methanol, DMSO, acetone).[5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of all contents (e.g., "Agistatine B in Methanol"), and their approximate concentrations or percentages.[7]

  • Collection: Carefully pour the liquid waste into the designated container using a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Segregation: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be collected separately if required by your institution's waste management program.

2.3. Contaminated Labware and PPE:

  • Container Selection: Use a designated, leak-proof, and puncture-resistant hazardous waste container or a properly labeled biohazard bag for solid waste.

  • Labeling: The container must be labeled with "Hazardous Waste" and a description of the contents (e.g., "Agistatine B Contaminated Labware").[5]

  • Collection: Place all disposable items that have come into contact with Agistatine B directly into the designated waste container immediately after use.

Part 3: Storage and Final Disposal

Proper storage of hazardous waste pending pickup is a critical compliance and safety step.

3.1. Designated Storage Area:

  • Establish a designated satellite accumulation area for hazardous waste that is near the point of generation but does not obstruct normal laboratory operations.[6][7]

  • This area should be clearly marked with a "Hazardous Waste" sign.[6]

  • Ensure the storage area is secure and only accessible to trained personnel.[6]

3.2. Container Management:

  • All hazardous waste containers must be kept tightly closed except when adding waste.[5][7]

  • Regularly inspect the containers for any signs of leaks, corrosion, or deterioration.[5]

3.3. Final Disposal:

  • Arrange for the collection of your Agistatine B hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Never dispose of Agistatine B waste down the drain or in the regular trash.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Agistatine B waste.

AgistatineB_Disposal_Workflow start_node Start: Generate Agistatine B Waste decision_node decision_node start_node->decision_node Identify Waste Type process_node_solid Place in Labeled Solid Waste Container decision_node->process_node_solid Solid (Pure Compound) process_node_liquid Pour into Labeled Liquid Waste Container decision_node->process_node_liquid Liquid (Solutions) process_node_contaminated Place in Labeled Solid Waste Container decision_node->process_node_contaminated Contaminated (Labware/PPE) process_node process_node waste_container_node waste_container_node end_node Arrange for EH&S Pickup waste_container_node_solid Solid Waste process_node_solid->waste_container_node_solid Collect waste_container_node_liquid Liquid Waste process_node_liquid->waste_container_node_liquid Collect waste_container_node_contaminated Contaminated Sharps/Labware process_node_contaminated->waste_container_node_contaminated Collect waste_container_node_solid->end_node waste_container_node_liquid->end_node waste_container_node_contaminated->end_node

Caption: Decision workflow for the segregation and disposal of Agistatine B waste.

References

Sources

Handling

Personal protective equipment for handling Agistatine B

Advanced Operational Safety and PPE Protocol for Handling Agistatine B Handling potent fungal secondary metabolites requires a paradigm shift from standard chemical hygiene to targeted, causality-driven safety protocols....

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and PPE Protocol for Handling Agistatine B

Handling potent fungal secondary metabolites requires a paradigm shift from standard chemical hygiene to targeted, causality-driven safety protocols. Agistatine B (CAS 144096-46-8) is a complex tricyclic pyranacetal originally isolated from the fungal endophyte Xylaria sp.[1]. Because it functions as a targeted inhibitor of cholesterol biosynthesis[2], accidental exposure poses significant risks to cellular membrane integrity and lipid metabolism. Fungal metabolites of this class can exhibit potent cytotoxicity and systemic toxicity[3].

As a Senior Application Scientist, my goal is to provide you with a self-validating, field-proven operational framework. This guide ensures absolute safety during the reconstitution, experimentation, and disposal of Agistatine B.

Causality-Driven Risk Assessment

To design an effective protective "armor" against Agistatine B, we must first understand the physicochemical and biological mechanisms of exposure:

  • Aerosolization of Lyophilized Powder: Agistatine B is typically supplied as a dry, highly dispersible powder. The primary risk occurs during the initial opening of the vial. Micro-currents in ambient room air are sufficient to aerosolize the compound, creating a severe inhalation hazard that can lead to rapid mucosal absorption.

  • Solvent-Facilitated Dermal Penetration: In biological assays, Agistatine B is routinely reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a highly efficient transdermal carrier. If a DMSO-Agistatine B solution contacts exposed skin, the solvent will bypass the epidermal barrier, rapidly transporting the toxic metabolite directly into the systemic circulation.

Quantitative PPE & Engineering Controls

The following table outlines the mandatory protective measures mapped to specific operational phases, ensuring you have the exact specifications needed for safe handling.

Operational PhasePrimary HazardMandatory PPE SpecificationsQuantitative MetricEngineering Control
Dry Powder Handling Inhalation of aerosolized particlesN95/P100 Respirator, Splash Goggles, Double Nitrile GlovesGlove Thickness: ≥8 milClass II Type B2 Biosafety Cabinet (BSC)
Solvent Reconstitution Dermal penetration via DMSO carrierDouble Nitrile Gloves, Chemical-resistant Lab Coat, Safety GlassesDMSO Breakthrough Time: >240 minsChemical Fume Hood (Face velocity: 80-100 fpm)
Decontamination & Waste Residual toxicity, environmental releaseStandard Nitrile Gloves, Lab Coat, Safety GlassesBleach Contact Time: 30 minsSecondary Containment Tray

Logical Workflow of Hazards and Mitigation

AgistatineSafety Source Agistatine B (CAS: 144096-46-8) Inhalation Aerosol Hazard (Dry Powder) Source->Inhalation Weighing Dermal Dermal Hazard (DMSO Solution) Source->Dermal Reconstitution Mechanism Cholesterol Biosynthesis Inhibition Inhalation->Mechanism PPE_Resp N95/P100 Respirator & BSC Class II Inhalation->PPE_Resp Mitigated by Dermal->Mechanism PPE_Derm Double Nitrile Gloves & Lab Coat Dermal->PPE_Derm Mitigated by Safe Safe Operational State PPE_Resp->Safe PPE_Derm->Safe

Workflow of Agistatine B exposure risks, biological impacts, and PPE mitigation strategies.

Step-by-Step Self-Validating Methodologies

Protocol A: Closed-System Reconstitution of Agistatine B (10 mM Stock in DMSO)

Expert Insight: Never open a vial of lyophilized fungal metabolite on an open bench. We utilize a closed-system solvent injection technique to completely eliminate aerosolization risks.

  • Engineering Control Validation: Power on the Class II BSC. Self-Validation Step: Hold a single ply of a delicate tissue (e.g., Kimwipe) at the lower edge of the sash. The tissue must be actively pulled inward, confirming negative pressure and proper airflow containment.

  • PPE Donning: Equip a chemical-resistant lab coat, safety goggles, and double nitrile gloves (inner layer 4 mil, outer layer ≥8 mil).

  • Thermal Equilibration: Transfer the sealed Agistatine B vial from -20°C storage to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, which degrades the hygroscopic pyranacetal structure[1].

  • Solvent Injection: Do not remove the crimp seal or septum. Using a sterile 1 mL syringe, draw the calculated volume of anhydrous DMSO. Pierce the septum and inject the solvent slowly down the inner wall of the vial.

  • Dissolution: Gently swirl the vial in a figure-eight motion. Critical Warning: Do not vortex. Vortexing generates micro-aerosols inside the vial head-space that can escape and contaminate the environment when the septum is later punctured for aliquoting.

  • Aliquoting & Storage: Withdraw the dissolved stock solution using a fresh syringe and dispense into sterile, amber microcentrifuge tubes. Store immediately at -80°C.

Protocol B: Chemical Inactivation and Spill Disposal

Expert Insight: Agistatine B must be chemically cleaved before entering the standard waste stream to prevent environmental toxicity.

  • Spill Containment: In the event of a droplet spill, immediately cover the area with an absorbent laboratory pad. Self-Validation Step: Observe the edges of the pad; the liquid front must stop expanding, confirming absolute containment.

  • Oxidative Cleavage: Flood the absorbent pad with a freshly prepared 10% sodium hypochlorite (bleach) solution. Causality: Strong oxidizing agents aggressively attack the tricyclic ketal moieties of Agistatine B, permanently neutralizing its biological activity.

  • Incubation: Allow a mandatory 30-minute contact time for complete chemical destruction.

  • Physical Removal: Using disposable forceps (never gloved hands), transfer the saturated pads into a designated hazardous waste bag.

  • Secondary Decontamination: Wipe the spill surface twice with 70% ethanol to remove residual bleach and any remaining organic solvent traces.

Sources

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